molecular formula C5H3BrN4 B6250950 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine CAS No. 1301714-06-6

6-bromo-[1,2,4]triazolo[1,5-b]pyridazine

Cat. No.: B6250950
CAS No.: 1301714-06-6
M. Wt: 199
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Description

6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine is a brominated fused heterocyclic compound with the molecular formula C5H3BrN4 . This structure serves as a versatile and valuable synthetic intermediate in medicinal chemistry and drug discovery. The presence of both a bromine atom and a nitrogen-rich triazolopyridazine scaffold makes it a promising building block for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, and for exploring structure-activity relationships (SAR). Fused triazolo heterocycles are a privileged structural motif in pharmaceutical research due to their diverse biological activities. While specific biological data for this exact compound is not widely published in the available literature, analogous triazolo-fused systems, such as triazolo[1,5- a ]pyrimidines and triazolo[1,5- a ]pyridines, are extensively investigated for their potential as anticancer agents and α-glucosidase inhibitors for diabetes treatment . Researchers can utilize 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine as a key precursor to develop novel compounds for high-throughput screening and lead optimization campaigns across various therapeutic areas. Please Note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for ensuring safe handling and use in compliance with their institution's guidelines and local regulations.

Properties

CAS No.

1301714-06-6

Molecular Formula

C5H3BrN4

Molecular Weight

199

Purity

95

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 6-bromo-triazolo[1,5-b]pyridazine: Synthesis, Characterization, and Potential Applications

An In-depth Technical Guide to 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine: Synthesis, Characterization, and Potential Applications

Disclaimer: Direct experimental data for 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine is limited in publicly available scientific literature. This guide is a comprehensive synthesis of information based on the known chemistry of the[1][2][3]triazolo[1,5-b]pyridazine scaffold, related heterocyclic systems, and predictive data. All proposed protocols are based on established methodologies and should be adapted and optimized under appropriate laboratory conditions.

Introduction

The[1][2][3]triazolo[1,5-b]pyridazine core is a noteworthy heterocyclic scaffold that has garnered interest in medicinal chemistry and materials science. As isosteres of purines, these fused nitrogen-rich systems present a unique electronic and structural profile, making them attractive candidates for interaction with various biological targets. The introduction of a bromine atom at the 6-position of this scaffold, yielding 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine, offers a versatile synthetic handle for further functionalization, enabling the exploration of a broad chemical space for drug discovery and the development of novel organic materials. This guide provides a detailed overview of the chemical structure, predicted properties, a plausible synthetic route, a comprehensive characterization workflow, and the potential applications of this compound, grounded in the established chemistry of related molecules.

Chemical Structure and Physicochemical Properties

6-bromo-[1][2][3]triazolo[1,5-b]pyridazine possesses a fused bicyclic system where a 1,2,4-triazole ring is annulated to a pyridazine ring. The bromine substituent at the 6-position significantly influences the electronic properties of the pyridazine ring, rendering it susceptible to various chemical transformations.

Table 1: Physicochemical Properties of 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine

PropertyValueSource
Molecular Formula C₅H₃BrN₄ChemScene[2]
Molecular Weight 199.01 g/mol ChemScene[2]
CAS Number 1301714-06-6ChemScene[2]
Predicted XlogP 1.3PubChemLite[4]
Topological Polar Surface Area (TPSA) 43.08 ŲChemScene[2]
Hydrogen Bond Donors 0ChemScene[2]
Hydrogen Bond Acceptors 4ChemScene[2]
Rotatable Bonds 0ChemScene[2]

Note: The XlogP, TPSA, and hydrogen bond data are computationally predicted values.

Synthesis of 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine: A Proposed Experimental Protocol

While a specific protocol for the synthesis of 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine is not documented, a plausible and efficient route can be designed based on the established synthesis of substituted[1][2][3]triazolo[1,5-b]pyridazines from 3-amino-6-bromopyridazine and a suitable one-carbon synthon. The following protocol is adapted from general methods for the synthesis of related triazolopyridazines.

Workflow for the Synthesis of 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine

Gcluster_0Reaction Setupcluster_1Workup and Isolationcluster_2CharacterizationStart3-amino-6-bromopyridazine+ Triethyl orthoformateSolventAdd Ethanol andp-Toluenesulfonic acid (catalyst)Start->SolventRefluxHeat to reflux(e.g., 80-90 °C)Solvent->RefluxCoolCool reaction mixtureto room temperatureReflux->CoolConcentrateRemove solvent underreduced pressureCool->ConcentratePurifyPurify residue bycolumn chromatographyConcentrate->PurifyAnalysisCharacterize the final productPurify->AnalysisNMR1H and 13C NMRAnalysis->NMRMSMass SpectrometryAnalysis->MSFTIRFT-IR SpectroscopyAnalysis->FTIR

Caption: Proposed workflow for the synthesis and characterization of 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine.

Step-by-Step Methodology
  • Reactant Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-6-bromopyridazine (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous ethanol as the solvent, followed by triethyl orthoformate (1.2 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine.

  • Characterization: Confirm the structure and purity of the final product using the analytical techniques detailed in the following section.

Comprehensive Characterization Workflow

A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridazine ring. The chemical shifts will be influenced by the electron-withdrawing nature of the triazole ring and the bromine atom. The coupling constants between adjacent protons will be informative for assigning their positions.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon atom attached to the bromine will likely appear at a characteristic chemical shift.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of the target compound.

  • Expected Fragmentation: The mass spectrum of halogen-containing organic compounds shows a distinctive pattern due to the presence of isotopes. For a compound containing one bromine atom, the molecular ion region will exhibit two peaks of almost equal intensity (M+ and M+2) separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[5]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule in the solid state.[6] Obtaining suitable crystals for X-ray analysis would be a key step in the complete characterization of this compound. The crystal structure of related triazolopyridazinoindoles has been reported, providing a reference for the expected molecular geometry.[7][8]

Chemical Reactivity and Potential for Further Functionalization

The bromine atom at the 6-position of the[1][2][3]triazolo[1,5-b]pyridazine core is expected to be reactive towards nucleophilic substitution reactions. This provides a valuable opportunity for the synthesis of a diverse library of derivatives with potentially interesting biological activities.

GStart6-bromo-[1,2,4]triazolo[1,5-b]pyridazineProduct6-substituted-[1,2,4]triazolo[1,5-b]pyridazineStart->ProductNucleophilic Aromatic Substitution (SNAr)NucleophileNucleophile(e.g., R-NH₂, R-OH, R-SH)Nucleophile->Product

Caption: General scheme for the nucleophilic substitution on 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine.

The electron-deficient nature of the pyridazine ring, further activated by the fused triazole ring, facilitates the displacement of the bromide ion by a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity is analogous to that observed in other halogenated pyridazine systems.[9]

Potential Applications and Biological Relevance

While there is no specific biological data for 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine, the broader class of triazolopyridazines and related fused triazole heterocycles have shown a wide range of pharmacological activities.

  • Anticancer Activity: Many triazole-containing compounds have been investigated as potential anticancer agents. For instance, certain[1][2][3]triazolo[4,3-b]pyridazine derivatives have been identified as dual c-Met/Pim-1 inhibitors with antitumor activity.[5]

  • Antimicrobial and Antifungal Activity: The triazole moiety is a well-known pharmacophore in antifungal drugs. Novel[1][2][3]triazolo[1,5-b][1][2][3][8]tetrazines have demonstrated fungistatic activity.[10]

  • Kinase Inhibition: The triazolopyridazine scaffold has been explored for the development of kinase inhibitors, which are crucial in treating various diseases, including cancer and inflammatory disorders.

  • Central Nervous System (CNS) Activity: Substituted triazolo-pyridazine derivatives have been patented as agents for treating anxiety.[4]

The ability to functionalize the 6-position of 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine makes it a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications in these and other areas.

Conclusion

6-bromo-[1][2][3]triazolo[1,5-b]pyridazine is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. While direct experimental data is currently scarce, this guide has provided a comprehensive overview of its structure, predicted properties, and a scientifically sound, proposed pathway for its synthesis and characterization. The reactivity of the bromo-substituent opens up numerous possibilities for the creation of novel derivatives. Further research into the synthesis and biological evaluation of this compound and its analogs is warranted to fully explore its potential in drug discovery and development.

References

  • MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]

  • Khan, M. A., et al. Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 2016, 28(10), 2385-2387. [Link]

  • ResearchGate. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]

  • eGyanKosh. Mass Spectrometry: Fragmentation Patterns. [Link]

  • Current issues in pharmacy and medicine: science and practice. In silico evaluation of the pharmacological properties of 1,2,4-triazolo[1',5':1,6]pyrido[3,4-b]indole derivatives. [Link]

  • MDPI. Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. [Link]

  • MDPI. Safe Synthesis of 4,7-Dibromo[1][2][8]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. [Link]

  • PubChem. 6-Bromo-2-(4-fluorophenyl)-[1][2][3]triazolo[1,5-A]pyridine. [Link]

  • PubChemLite. 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine. [Link]

  • PubChemLite. 6-bromo-[1][2][3]triazolo[1,5-b]pyridazin-2-amine. [Link]

  • R Discovery. Synthesis, X-ray crystallographic analysis, DFT studies and biological evaluation of triazolopyrimidines and 2-anilinopyrimidines. [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]

  • NC State University Libraries. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. [Link]

  • Semantic Scholar. Reactivity of triazolo- and tetrazolopyridazines. [Link]

  • PMC. Synthesis of novel[1][2][3]triazolo[1,5-b][1][2][3][8]tetrazines and investigation of their fungistatic activity. [Link]

  • Rlavie. 6-Bromo-[1][2][3]Triazolo[4,3-B]Pyridazine. [Link]

  • Appretech Scientific Limited. 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine. [Link]

  • PubChem.[1][2][7]Triazolo[1,5-a]pyridine. [Link]

  • MDPI. Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. [Link]

  • PMC. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. [Link]

  • SpectraBase. 6-(4-morpholinyl)[1][2][3]triazolo[4,3-b]pyridazin-3(2H)-one - Optional[1H NMR] - Spectrum. [Link]

[1,2,4]triazolo[1,5-b]pyridazine scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry, synthesis, and pharmacological applications of the [1,2,4]triazolo[1,5-b]pyridazine scaffold.

Executive Summary

The [1,2,4]triazolo[1,5-b]pyridazine core is a fused bicyclic nitrogen heterocycle that serves as a critical bioisostere for purines and quinolines in drug discovery. Distinguished by its high nitrogen content (four N-atoms), this scaffold offers unique physicochemical properties, including enhanced aqueous solubility compared to its carbocyclic analogs and specific hydrogen-bonding vectors ideal for kinase hinge binding.

Unlike its isomer, [1,2,4]triazolo[4,3-b]pyridazine, the [1,5-b] fused system is thermodynamically more stable and often results from the Dimroth rearrangement of the former. Its primary utility lies in oncology (c-Met kinase inhibition) and neurology (GABA-A receptor modulation), where it functions as a robust, metabolically stable template.

Structural & Physicochemical Analysis[1][2][3][4]

Core Architecture and Numbering

The scaffold consists of a pyridazine ring fused to a 1,2,4-triazole ring across the N1-C6 bond of the pyridazine. The "bridgehead" nitrogen is located at position 5 (in standard fused nomenclature).

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
  • Key Feature: The bridgehead nitrogen (N5) is non-basic due to its participation in aromaticity, whereas N1 and N2 (in the triazole and pyridazine sectors) remain available as H-bond acceptors.

  • Bioisosterism: It effectively mimics the adenine core of ATP, making it a privileged scaffold for Type I and Type II kinase inhibitors.

Isomeric Distinctions

Medicinal chemists must distinguish between three common isomers:

  • [1,2,4]Triazolo[1,5-b]pyridazine: (Subject of this guide) Thermodynamically stable; bridgehead N is part of the triazole.

  • [1,2,4]Triazolo[4,3-b]pyridazine: Kinetic product; often rearranges to [1,5-b].

  • [1,2,4]Triazolo[1,5-a]pyrimidine: Aza-isostere (CH

    
     N substitution), widely used but structurally distinct.
    

Synthetic Architectures

The construction of this scaffold typically follows two primary pathways: Oxidative Cycloaddition (modern, one-pot) or Hydrazide Cyclization followed by Dimroth Rearrangement (classical).

Pathway A: The Dimroth Rearrangement (Classical)

This route exploits the thermodynamic instability of the [4,3-b] isomer.

  • Formation: Reaction of 3-hydrazinopyridazines with carboxylic acids or orthoesters yields the [4,3-b] intermediate.

  • Rearrangement: Under acidic, basic, or thermal conditions, the [4,3-b] ring opens and recyclizes to the [1,5-b] form.

Pathway B: Metal-Catalyzed Oxidative Cycloaddition (Modern)

A direct route involving the coupling of 3-aminopyridazines with nitriles, catalyzed by Cu/Zn systems, allows for rapid access to C2-substituted derivatives without isolating unstable intermediates.

Visualization of Synthetic Logic

TriazoloSynthesis Start 3-Hydrazinopyridazine Kinetic [1,2,4]Triazolo[4,3-b]pyridazine (Kinetic Product) Start->Kinetic Cyclization Orthoester Orthoester / R-COOH Orthoester->Kinetic Open Ring-Opened Intermediate (N-N Bond Cleavage) Kinetic->Open Acid/Base (Dimroth Rearrangement) Thermo [1,2,4]Triazolo[1,5-b]pyridazine (Thermodynamic Product) Open->Thermo Recyclization Amino 3-Aminopyridazine Amino->Thermo Cu/Zn Cat. Oxidative Cycloaddition Nitrile Nitrile (R-CN) Nitrile->Thermo

Caption: Synthetic pathways comparing the classical Dimroth rearrangement (yellow to green) and the direct oxidative cycloaddition (blue arrow).

Medicinal Chemistry Applications

Case Study: c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase is a high-value target for non-small cell lung cancer (NSCLC).

  • Challenge: Early O-linked triazolopyridazines showed potent inhibition but suffered from time-dependent inhibition (TDI) of Cytochrome P450 enzymes.[1][2]

  • Solution: Amgen researchers developed N-linked [1,2,4]triazolo[1,5-b]pyridazines . Shifting the linkage from oxygen to nitrogen (e.g., Compound 24) maintained nanomolar c-Met potency (IC

    
     < 10 nM) while eliminating the metabolic liability (CYP inhibition).
    
  • Binding Mode: The N1 and N2 atoms of the scaffold accept hydrogen bonds from the backbone NH of Met-1160 in the kinase hinge region, mimicking the adenine ring of ATP.

Case Study: GABA-A Receptor Modulators

Deuterated and substituted triazolo[1,5-b]pyridazines have been explored as selective ligands for the GABA-A receptor


1 subunit.
  • Mechanism: These compounds act as positive allosteric modulators (PAMs).

  • SAR Insight: Substitution at the C6 position (pyridazine ring) with heteroaryl ethers significantly influences subtype selectivity (

    
    1 vs 
    
    
    
    2/3), reducing sedation side effects associated with non-selective benzodiazepines.
Structure-Activity Relationship (SAR) Summary
PositionSubstituent TypeEffect on Activity / ADME
C2 (Triazole) Alkyl, Aryl, HeteroarylPotency Driver. Determines interaction with the hydrophobic pocket (gatekeeper residue). Bulky groups here can improve selectivity.
N5 (Bridgehead) None (Fixed)Electronic Core. Essential for maintaining the specific dipole and planarity of the scaffold.
C6 (Pyridazine) Ether (-OR), Amine (-NHR)Solubility & PK. N-linked substituents generally offer better metabolic stability than O-linked. Critical for solvent-front interactions.
C7/C8 H, F, Cl, MethylFine-Tuning. Small lipophilic groups (Cl, Me) can fill small hydrophobic pockets; F improves metabolic stability of the ring.

Experimental Protocols

Protocol: Synthesis via Dimroth Rearrangement

Validating the thermodynamic conversion of the [4,3-b] isomer.

Reagents: 3-hydrazino-6-chloropyridazine, Formic acid, Sodium acetate.

  • Formation of Kinetic Isomer: Dissolve 3-hydrazino-6-chloropyridazine (1.0 eq) in excess formic acid. Reflux for 2 hours.

  • Isolation: Cool to RT. Pour onto ice/water. Filter the precipitate. This yields 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine .

  • Rearrangement: Suspend the [4,3-b] product in glacial acetic acid containing Sodium Acetate (2.0 eq).

  • Reaction: Heat at reflux (118°C) for 4–6 hours. Monitor by HPLC (shift in retention time) or NMR (distinct shift in aromatic protons).

  • Workup: Evaporate solvent. Resuspend in water, neutralize with NaHCO

    
    . Extract with EtOAc.
    
  • Yield: Typical yields for rearrangement are 70–85%.

  • Verification: The [1,5-b] isomer typically shows a higher melting point and upfield shift of the triazole proton compared to the [4,3-b] isomer.

Protocol: Suzuki Coupling on the Scaffold

Functionalizing the C6-chlorine handle.

  • Setup: Charge a flask with 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine (1.0 eq), Aryl boronic acid (1.2 eq), and Pd(dppf)Cl

    
     (0.05 eq).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio).

  • Base: Add Cs

    
    CO
    
    
    
    (2.5 eq).
  • Condition: Degas with Nitrogen for 10 min. Heat at 90°C for 2 hours.

  • Purification: Filter through Celite. Concentrate. Purify via flash chromatography (DCM/MeOH gradient).

References

  • Synthesis (Oxidative Cycloaddition): Mu, B., et al. (2017). "Bimetallic copper and zinc-catalyzed oxidative cycloaddition of 3-aminopyridazines and nitriles: a direct synthesis of 1,2,4-triazolo[1,5-b]pyridazines." Tetrahedron Letters. Link

  • c-Met Inhibitors (Amgen): Albrecht, B. K., et al. (2009). "Discovery and optimization of potent and selective triazolopyridazine series of c-Met inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Dimroth Rearrangement Mechanism: El-Sayed, A. H., et al. (2021). "Synthesis and Biological Evaluation of Some 1,2,4-Triazoles and [1,2,4]Triazolo[4,3-b]pyridazine Derivatives." ResearchGate. Link

  • GABA-A Modulators: Patent WO2011005520A1. "Deuterium-modified triazolo-pyridazine derivatives as GABA-A receptor modulators." Link

  • Scaffold Review: Tisler, M. (1973). "The Chemistry of Pyridazines." Advances in Heterocyclic Chemistry. (Foundational text on pyridazine fusion chemistry).

Sources

Solubility Profile and Thermodynamic Characterization of Brominated Triazolopyridazines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Whitepaper Audience: Process Chemists, Formulation Scientists, and Drug Development Researchers[1]

Executive Summary

Brominated triazolopyridazines, specifically 6-bromo-[1,2,4]triazolo[4,3-b]pyridazine and its derivatives, represent a critical class of fused heterocyclic intermediates.[1][2][3] They serve as essential scaffolds in the synthesis of bioactive molecules, including c-Met kinase inhibitors, tankyrase inhibitors, and GABA-A antagonists.[2][3]

The efficiency of downstream processing—specifically nucleophilic substitution (SNAr) and palladium-catalyzed cross-coupling—is governed by the solubility behavior of these brominated cores.[1][3] This guide provides a technical analysis of the solubility profile of brominated triazolopyridazines, detailing solvent compatibility, thermodynamic modeling frameworks, and optimized recrystallization protocols.[2][3]

Chemical Identity and Physicochemical Properties

Understanding the solute-solvent interaction requires a structural analysis of the core moiety.[2] The triazolopyridazine ring system exhibits a "push-pull" electronic character, where the electron-deficient pyridazine ring is fused with the electron-rich triazole.[2]

  • Compound: 6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine[1][2][4][5][6]

  • CAS: 115127-23-6[1][2][4][5]

  • Molecular Formula: C₅H₃BrN₄[1][2][4]

  • Molecular Weight: 199.01 g/mol [1][2]

  • Physical State: Off-white to cream crystalline solid[1][2]

  • Melting Point: 154°C – 156°C (Structure-dependent; 3-substituted variants may differ)[1]

Structural Implications for Solubility

The molecule possesses a dipolar aprotic character due to the nitrogen-rich heterocycle, yet retains significant lipophilicity driven by the bromine substituent and the aromatic pi-system.[1][2] This duality dictates a specific solubility hierarchy:

  • High Solubility: Polar aprotic solvents (DMSO, DMF).[1][2][3]

  • Moderate Solubility (Temperature Dependent): Chlorinated solvents (DCM), polar ethers (THF), and lower alcohols.[1][3]

  • Low Solubility (Antisolvents): Aliphatic hydrocarbons (Hexane, Heptane) and Water.[1][3]

Solubility Profile and Solvent Selection

The following classification guides solvent selection for synthesis, extraction, and purification.

Solvent ClassRepresentative SolventsSolubility BehaviorProcess Application
Polar Aprotic DMSO, DMF, NMPHigh (>100 mg/mL)Reaction media for SNAr substitutions; difficult to remove.[1][2]
Chlorinated Dichloromethane (DCM), ChloroformGood Primary extraction solvent; "Good" solvent in crystallization pairs.[1][3]
Alcohols Methanol, Ethanol, n-ButanolModerate (Temp.[1][2][3] Dependent)Ideal for hot trituration; solubility drops sharply with cooling.[1][2][3]
Esters/Ketones Ethyl Acetate, AcetoneModerate Standard crystallization solvents; often used in mixtures.[1][2][3]
Hydrocarbons Hexane, Cyclohexane, HeptaneInsoluble / Low Antisolvent for inducing precipitation.[1][2][3]
Aqueous WaterInsoluble Used to wash away inorganic salts during workup.[1][2][3]
Critical Solvent Systems for Purification

Literature validation confirms that Methylene Chloride (DCM) / Hexane is the gold-standard binary system for recrystallizing 6-bromo-[1,2,4]triazolo[4,3-b]pyridazine.[1][2] The compound dissolves in DCM, and Hexane is added to reach the cloud point, yielding high-purity crystals upon cooling.[2][3]

Experimental Methodology: Determination of Solubility

For process optimization, relying on literature estimates is insufficient.[1][2][3] The following protocols ensure self-validating, reproducible solubility data.

Method A: Laser Dynamic Monitoring (High Precision)

This method detects the precise dissolution point (clearing point) of a solute-solvent mixture under controlled heating.[1][3]

Protocol:

  • Preparation: Weigh a precise mass of solute (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel.
  • Equilibration: Agitate at a constant speed (e.g., 400 rpm).

  • Thermal Ramp: Increase temperature slowly (0.2 K/min) while monitoring with a laser transmittance probe.

  • Detection: Record the temperature (

    
    ) where laser transmittance reaches maximum (100%), indicating complete dissolution.
    
  • Repetition: Repeat with varying solute mass fractions (

    
    ) to generate the polythermal solubility curve.
    
Method B: Isothermal Shake-Flask (Equilibrium Standard)

Used to determine the saturation solubility at a fixed temperature.[1][2][3]

Protocol:

  • Saturation: Add excess solid solute to the solvent in a sealed vial.[1][2][3]

  • Agitation: Shake at constant temperature (e.g., 298.15 K) for 24–48 hours to ensure equilibrium.

  • Settling: Allow the phases to separate (centrifugation may be required).

  • Sampling: Withdraw the supernatant using a syringe filter (0.45 µm, pre-heated to prevent crashing out).

  • Analysis: Quantify concentration via HPLC or Gravimetric Analysis.

Thermodynamic Modeling

To predict solubility outside of measured points, experimental data must be correlated using thermodynamic models.[2][3] The Modified Apelblat Equation is the industry standard for heterocyclic compounds of this class.[1][2]

The Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility (


) with absolute temperature (

):


  • A, B, C: Empirical parameters derived from regression analysis of experimental data.

  • Applicability: Highly accurate for non-ideal solutions and polar solutes like triazolopyridazines.[1][2]

The van't Hoff Equation

Used to extract thermodynamic properties (Enthalpy and Entropy of dissolution):


[1][3]
  • 
    :  Enthalpy of dissolution (typically positive/endothermic for this class).[1][2][3]
    
  • 
    :  Entropy of dissolution.[1][2][3]
    
  • Interpretation: If

    
    , solubility increases with temperature, confirming the feasibility of cooling crystallization.[3]
    
Workflow Visualization

The following diagram illustrates the logical flow from experimental data to process parameters.

SolubilityWorkflow Experiment Experimental Determination (Laser Dynamic / Shake Flask) RawData Raw Solubility Data (x vs T) Experiment->RawData ModelSelection Model Correlation RawData->ModelSelection Apelblat Modified Apelblat Eq. (Interpolation) ModelSelection->Apelblat VantHoff van't Hoff Analysis (Thermodynamics) ModelSelection->VantHoff Process Process Design Apelblat->Process Params Thermodynamic Parameters (ΔH, ΔS, ΔG) VantHoff->Params Params->Process Crystallization Cooling Crystallization Curve Design Process->Crystallization Purification Antisolvent Selection (e.g., DCM/Hexane) Process->Purification

Caption: Logical workflow for transforming raw solubility data into actionable process engineering parameters.

Process Application: Recrystallization Protocol

Based on the solubility profile, the following purification strategy is recommended for crude 6-bromo-[1,2,4]triazolo[4,3-b]pyridazine.

Objective: Removal of non-polar impurities and unreacted hydrazine precursors.[1][2][3]

  • Dissolution: Dissolve crude solid in Dichloromethane (DCM) at reflux (approx. 40°C). Use the minimum volume required to achieve full dissolution.[1][2][3]

  • Filtration: Perform hot filtration to remove any insoluble inorganic salts (e.g., NaBr from the bromination step).[1][2][3]

  • Antisolvent Addition: Slowly add Hexane or Heptane to the hot filtrate until a persistent turbidity (cloud point) is observed.[1][2][3]

  • Cooling: Allow the mixture to cool slowly to room temperature, then chill to 0–4°C. Rapid cooling may trap impurities.[1][2][3]

  • Isolation: Filter the resulting cream-colored crystals and wash with a cold 1:1 mixture of DCM/Hexane.[1][2]

  • Drying: Dry under vacuum at 40°C.

Alternative System: For higher polarity impurities, Ethanol (hot) can be used, though yield may be lower due to higher solubility of the product in cold ethanol compared to hexane.[1][3]

References

  • Synthesis and Properties of Triazolopyridazines

    • Title: 6- And 8-heteroaryl-1,2,4-triazolo[4,3-b]pyridazines (US Patent 4260756A)[2][3]

    • Source: Google Patents[1][3]

    • URL
  • Thermodynamic Modeling of Heterocycles

    • Title: Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correl
    • Source: Physical Chemistry Research[1]

    • URL:[Link] (General Journal Link for Methodology)[1][3]

  • General Recrystallization Methodologies

    • Title: Recrystallization - Chemistry LibreTexts[1][2]

    • Source: Chemistry LibreTexts[1][2]

    • URL:[Link]

  • Compound Data (6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine)

    • Title: 6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine Product Information[1][2][4][5][6]

    • Source: Sigma-Aldrich / MilliporeSigma[1][2]

Sources

difference between [1,2,4]triazolo[1,5-b]pyridazine and [4,3-b]pyridazine isomers

Technical Guide: Triazolo pyridazine vs. Triazolo pyridazine

Executive Summary

In medicinal chemistry, the

  • The

    
     isomer  is the kinetically controlled  product, often formed initially during cyclization. It is less stable and prone to rearrangement.
    
  • The

    
     isomer  is the thermodynamically stable  product.[1] It is the result of the Dimroth rearrangement and is preferred for late-stage drug candidates requiring metabolic stability.
    

Distinguishing these isomers is not merely academic; it dictates the biological target profile (e.g., c-Met kinase inhibition vs. GABA-A receptor modulation) and patentability of the new chemical entity (NCE).

Structural & Electronic Analysis

The core difference lies in the orientation of the triazole ring fusion relative to the pyridazine ring. This variation alters the position of the bridgehead nitrogen, fundamentally changing the electronic landscape of the molecule.

Isomer Nomenclature and Numbering
  • 
    Triazolo
    
    
    pyridazine:
    The bridgehead nitrogen corresponds to the N4 position of the original triazole ring.
  • 
    Triazolo
    
    
    pyridazine:
    The bridgehead nitrogen corresponds to the N1 position of the original triazole ring.
Visualization of Isomeric Structures

The following diagram contrasts the atom mapping and fusion points of the two isomers.

IsomerComparisoncluster_43bKinetic Isomer: [1,2,4]Triazolo[4,3-b]pyridazinecluster_15bThermodynamic Isomer: [1,2,4]Triazolo[1,5-b]pyridazinenode_43Fusion at N4(Bridgehead N)Less Stablenode_15Fusion at N1(Bridgehead N)Highly Stablenode_43->node_15Dimroth Rearrangement(Acid/Base/Heat)

Figure 1: Structural relationship showing the conversion of the kinetic [4,3-b] isomer to the thermodynamic [1,5-b] isomer.

The Dimroth Rearrangement: Mechanism of Isomerization

The conversion of


Dimroth RearrangementANRORC1
Mechanistic Pathway
  • Nucleophilic Attack: A nucleophile (often water or hydroxide) attacks the electron-deficient carbon of the pyridazine ring (C-5 position relative to fusion).

  • Ring Opening: The pyridazine ring opens, breaking the N-N bond, forming a diazo-like intermediate.

  • Rotation & Recyclization: The intermediate rotates, and the exocyclic amine attacks the nitrile/carbonyl carbon to re-close the ring in the thermodynamically favored

    
     orientation.
    

DimrothMechanismStart[4,3-b] Isomer(Kinetic Product)Step1Nucleophilic Attack(at Pyridazine C)Start->Step1+ H2O / OH-Step2Ring Opening(Formation of Intermediate)Step1->Step2Step3Bond Rotation(180° Flip)Step2->Step3Step4Recyclization(N-Attack on Nitrile/Carbonyl)Step3->Step4End[1,5-b] Isomer(Thermodynamic Product)Step4->End- H2O

Figure 2: The ANRORC mechanism driving the Dimroth rearrangement from [4,3-b] to [1,5-b].

Synthetic Protocols & Differentiation

Synthesis of Triazolo pyridazine (Kinetic)

This isomer is typically accessed via the condensation of 3-hydrazinopyridazines with carboxylic acids or orthoesters.

  • Reagents: 3-hydrazinopyridazine + R-COOH / Triethyl orthoformate.

  • Conditions: Reflux in ethanol or mild heating. High temperatures or strong acids must be avoided to prevent rearrangement.

Synthesis of Triazolo pyridazine (Thermodynamic)

Method A: Rearrangement

  • Synthesize the

    
     isomer and treat with acid (AcOH) or base (NaOH) under reflux.
    

Method B: Oxidative Cyclization (Direct Route)

  • Reagents: N-aminopyridazinium salts + Nitriles or oxidative cyclization of amidines.[2]

  • Catalysts: Copper/Zinc systems or hypervalent iodine reagents (e.g., PIDA/PIFA).

Analytical Differentiation (NMR)

Standard


HMBC
Feature

Isomer

Isomer
Bridgehead N N4 (Triazole)N1 (Triazole)
Stability Low (Rearranges)High (Stable)

Shift (Bridgehead)
Typically shieldedTypically deshielded
HMBC Correlation Bridgehead N correlates to Pyridazine HBridgehead N correlates to Triazole H

Medicinal Chemistry Implications[5][6]

Biological Activity Profiles
  • 
     Profile:  Frequently explored for c-Met kinase inhibition  and BET bromodomain inhibition . The geometry allows for specific interactions with the ATP-binding pocket that the 
    
    
    isomer cannot replicate due to the "flipped" orientation of substituents.
  • 
     Profile:  A classic bioisostere for adenosine and purine. Widely used in GABA-A receptor antagonists  and adenosine receptor ligands . Its high metabolic stability makes it a superior scaffold for oral drugs.
    
Experimental Protocol: Controlled Rearrangement

To verify the identity of a synthesized

  • Dissolve 50 mg of the candidate

    
     compound in glacial acetic acid (2 mL).
    
  • Reflux at 110°C for 4 hours.

  • Monitor via TLC/LC-MS. A shift to a more polar spot (typically) or a change in retention time indicates conversion to the

    
     isomer.
    
  • Confirm via NMR: The disappearance of the kinetic product signals and appearance of a new set of aromatic peaks confirms the structure.

References

  • Dimroth Rearrangement Mechanism: The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines.[3] PMC. Available at: [Link]

  • Synthesis & Isomerization: Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b]pyridazines. PMC. Available at: [Link]

  • NMR Differentiation: Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. PubMed. Available at: [Link]

  • Oxidative Cyclization: IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement. Beilstein J. Org. Chem. Available at: [Link]

  • Medicinal Applications (BET Inhibitors): Crystal structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors. ResearchGate.[4] Available at: [Link]

6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine: Technical Profile & Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Abstract 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine (CAS: 1301714-06-6) is a fused bicyclic heteroaromatic scaffold widely utilized in medicinal chemistry as a pharmacophore for kinase inhibitors and a purine bioisostere.[1][2] Its structural rigidity, high nitrogen content, and specific bromine functionalization make it a critical intermediate for developing targeted therapies against c-Met, Pim-1, and SGK1 kinases. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, and reactivity profile in drug discovery.

Physicochemical Profile

The 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine core consists of an electron-deficient pyridazine ring fused to a 1,2,4-triazole ring. The bromine substituent at position 6 serves as a versatile handle for cross-coupling reactions, while the nitrogen-rich framework functions as an effective hydrogen bond acceptor in active sites.

Table 1: Molecular Specifications
PropertyValueNotes
IUPAC Name 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazineStandard nomenclature
CAS Number 1301714-06-6Distinct from [4,3-b] isomer (CAS 115127-23-6)
Molecular Formula C₅H₃BrN₄
Molecular Weight 199.01 g/mol Average mass
Exact Mass 197.9541 g/mol Monoisotopic mass (Br⁷⁹ isotope)
SMILES BrC1=NN2N=CN=C2C=C1Canonical representation
Appearance Off-white to pale yellow solid
Solubility DMSO, DMF, MethanolLow solubility in water
TPSA 43.08 ŲTopological Polar Surface Area
LogP ~0.89Predicted partition coefficient

Synthetic Pathways[2][7][8][9]

The synthesis of 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine is most reliably achieved through the annulation of 3-amino-6-bromopyridazine. This route avoids the formation of the [4,3-b] isomer, which is thermodynamically less stable but can form under different conditions (e.g., hydrazine pathways).

Core Protocol: DMF-DMA Mediated Cyclization

This two-step, one-pot procedure utilizes N,N-dimethylformamide dimethyl acetal (DMF-DMA) as a one-carbon synthon.

Step 1: Formation of Amidine Intermediate React 3-amino-6-bromopyridazine with DMF-DMA to form N'-(6-bromopyridazin-3-yl)-N,N-dimethylformamidine.

Step 2: Ring Closure Treatment of the amidine with hydroxylamine hydrochloride (NH₂OH·HCl) effects the cyclization to the [1,5-b] fused system.

Detailed Methodology
  • Reactants: Charge a reaction vessel with 3-amino-6-bromopyridazine (1.0 equiv) and DMF-DMA (1.5–2.0 equiv) in ethanol or DMF.

  • Conditions: Heat to reflux (80–100 °C) for 2–4 hours. Monitor by TLC/LCMS for the disappearance of the amine and formation of the amidine intermediate.

  • Cyclization: Cool the mixture to room temperature. Add Hydroxylamine hydrochloride (1.2 equiv).

  • Completion: Stir at room temperature or mild heat (50 °C) for 1–2 hours. The product typically precipitates or can be isolated via solvent evaporation.

  • Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (DCM/MeOH gradient) to yield the title compound.

Visual Synthesis Workflow

Synthesis Start 3-Amino-6-bromopyridazine (Precursor) Inter Amidine Intermediate (N'-(6-bromo...)) Start->Inter Step 1: Formylation Reagent1 DMF-DMA (Reflux) Reagent1->Inter Product 6-Bromo-[1,2,4]triazolo [1,5-b]pyridazine Inter->Product Step 2: N-N Bond Formation Reagent2 NH2OH·HCl (Cyclization) Reagent2->Product

Figure 1: Step-wise synthesis of the [1,5-b] scaffold via amidine intermediate.

Reactivity & Medicinal Chemistry Applications[2][7][10][11]

The 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine scaffold is a "privileged structure" in drug discovery, particularly for designing ATP-competitive kinase inhibitors.

Functionalization Strategy

The bromine atom at position 6 is chemically distinct from the ring nitrogens, allowing for selective functionalization.

  • C6-Bromine (Electrophile): The primary site for Palladium-catalyzed cross-coupling reactions.

    • Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to install the "tail" moiety of kinase inhibitors.

    • Buchwald-Hartwig Amination: Allows introduction of amine-linked side chains.

  • N-Bridgehead System: The fused triazole ring mimics the N-9/N-7 region of purine (adenine), enabling the molecule to anchor into the ATP-binding hinge region of kinases via hydrogen bonding.

Validated Targets
  • c-Met Inhibitors: The scaffold serves as a core for Type I inhibitors, where the C6-aryl group extends into the hydrophobic pocket.

  • Pim-1 Kinase: Derivatives have shown dual inhibition potency, targeting the ATP cleft with high selectivity.

  • Purine Bioisostere: Used to replace the imidazo[1,2-b]pyridazine or quinoline cores to improve solubility and metabolic stability.

SAR Logic Diagram

Reactivity Core 6-Bromo-[1,2,4]triazolo [1,5-b]pyridazine C6 C-6 Position (Bromine) Core->C6 Triazole Triazole Ring (N1/N2) Core->Triazole Pyridazine Pyridazine Ring Core->Pyridazine Suzuki Suzuki Coupling (Aryl/Heteroaryl Installation) C6->Suzuki Primary Reactivity Hinge H-Bond Acceptor (Kinase Hinge Binding) Triazole->Hinge Pharmacophore Function Solubility Polarity/Solubility Modulation Pyridazine->Solubility ADME Property

Figure 2: Structure-Activity Relationship (SAR) and reactivity map.

Safety and Handling

  • Hazard Classification: Irritant (H315, H319, H335).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

  • PPE: Standard laboratory safety glasses, gloves (Nitrile), and fume hood usage are mandatory during synthesis and handling.

References

  • PubChem. (2024). Compound Summary: 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine.[1][3][4] National Library of Medicine. Retrieved from [Link]

  • Mu, X., et al. (2017).[5][6] Bimetallic copper and zinc-catalyzed oxidative cycloaddition of 3-aminopyridazines and nitriles: a direct synthesis of 1,2,4-triazolo[1,5-b]pyridazines. ResearchGate. Retrieved from [Link]

  • MDPI. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules. Retrieved from [Link]

Sources

The Triazolo[1,5-b]pyridazine Scaffold in Kinase Inhibitor Design: A Patent Landscape and Medicinal Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, small-molecule kinase inhibitors requires privileged scaffolds that can effectively mimic the adenine ring of adenosine triphosphate (ATP) while offering tunable vectors for target selectivity. In my tenure as a Senior Application Scientist, I have observed the triazolo[1,5-b]pyridazine core emerge as a highly versatile pharmacophore. Its planar, nitrogen-dense structure provides a robust hydrogen-bond acceptor profile, enabling high-affinity bidentate interactions with the kinase hinge region. This whitepaper provides an in-depth technical analysis of the patent landscape, structural rationale, and validated synthetic methodologies surrounding triazolo[1,5-b]pyridazine kinase inhibitors.

Structural Rationale & Medicinal Chemistry

The pharmacological efficacy of the triazolo[1,5-b]pyridazine scaffold lies in its unique electron distribution and spatial geometry. The fused bicyclic system presents multiple nitrogen atoms that act as potent hydrogen bond acceptors.

The Causality of Hinge Binding: When positioned within the ATP-binding pocket of a kinase, the N2 or N3 atoms of the triazole ring typically interact with the backbone amide (NH) of the hinge region (e.g., Valine or Leucine residues, depending on the specific kinase). Furthermore, the C6 and C8 positions of the pyridazine ring provide ideal synthetic vectors. By functionalizing these positions, medicinal chemists can extend substituents outward into the solvent-exposed region to improve pharmacokinetic properties, or deep into the hydrophobic back pocket to lock the kinase in a DFG-out (inactive) conformation. This structural adaptability has led to its successful application in targeting c-Met, RIPK1, and the PIM kinase family .

Patent Landscape Analysis

The intellectual property surrounding this scaffold has expanded significantly over the last decade. While early patents explored related tricyclics as bronchodilators, the landscape pivoted sharply toward oncology and immunology when the kinase inhibitory potential of the [1,5-b] and [4,3-b] systems was realized. PIM kinases (PIM-1, PIM-2, PIM-3)—which are constitutively active serine/threonine kinases that promote cell survival via the STAT3 pathway—are heavily represented in the patent literature .

Quantitative Summary of Key Triazolo[1,5-b]pyridazine Patents
Patent PublicationTarget Kinase / ProteinKey Claim / Scaffold FeatureStatus / Year
WO2012098387A1 PIM-1, PIM-2, PIM-36,7-ring-fused triazolo[4,3-b] and [1,5-b]pyridazinesGranted / 2012 [[1]]()
WO2013004984A1 PIM Family KinasesTricyclic derivatives with aromatic substituentsGranted / 2013
US 2024/0409538 A1 USP1 (DNA Damage Repair)Substituted triazoloheteroaryl compoundsApp / 2024
WO2024040155A1 RIPK1 (Necroptosis)Isoxazolidine-linked triazolo[1,5-b]pyridazinesApp / 2024 [[2]]()
Mechanistic Pathway of Target Inhibition

To understand the therapeutic value of these inhibitors, we must map the signaling cascade. PIM-1 is upregulated by the IL-6/gp130/STAT3 pathway and drives anti-apoptotic signals. Blocking the ATP pocket with a triazolo[1,5-b]pyridazine derivative halts this survival mechanism.

PIM1_Pathway IL6 IL-6 Cytokine gp130 gp130 Receptor IL6->gp130 Binds STAT3 STAT3 Activation gp130->STAT3 Phosphorylates PIM1 PIM-1 Kinase STAT3->PIM1 Upregulates CellSurvival Cell Survival & Proliferation PIM1->CellSurvival Promotes Apoptosis Apoptosis (Cell Death) PIM1->Apoptosis Inhibition leads to Inhibitor Triazolo[1,5-b]pyridazine Inhibitor Inhibitor->PIM1 Blocks ATP Pocket

Mechanistic pathway of PIM-1 kinase signaling and its blockade by triazolo[1,5-b]pyridazine.

Synthetic Methodologies & Workflows

Constructing the triazolo[1,5-b]pyridazine core historically relied on the reaction of hydrazine hydrate with dicarbonyls, which often yielded difficult-to-separate regioisomeric mixtures. To bypass this, modern medicinal chemistry deploys a cooperative Cu(I)/Zn(II)-catalyzed oxidative cycloaddition .

Causality of the Bimetallic Catalyst System: The choice of a bimetallic Cu(I)/Zn(II) system is highly intentional. Copper(I) specifically


-coordinates with the nitrile component, lowering the LUMO energy and rendering the carbon highly electrophilic. Simultaneously, Zinc(II) acts as a hard Lewis acid, coordinating with the 3-aminopyridazine to stabilize the nitrogen lone pairs. This dual-activation prevents off-target polymerization and directs the nucleophilic attack exclusively toward the desired tandem C-N addition. The subsequent addition of I₂/KI forces the final intramolecular N-N bond formation through an oxidative pathway, driven thermodynamically by the aromatization of the triazole ring.
Step-by-Step Protocol: Cu/Zn-Catalyzed Synthesis
  • Preparation : In an oven-dried Schlenk tube under a nitrogen atmosphere, combine the 3-aminopyridazine derivative (1.0 equiv) and the corresponding nitrile (1.5 equiv).

  • Catalyst Addition : Add CuBr (10 mol%) and ZnI₂ (10 mol%) as the cooperative catalyst system.

  • Solvent & Base : Suspend the mixture in anhydrous DMSO (0.2 M) and add K₂CO₃ (2.0 equiv) to neutralize generated protons.

  • Tandem Addition : Stir the reaction at 80°C for 4 hours to allow for intermediate amidine formation.

  • Oxidative Cyclization : Cool to room temperature, add I₂ (1.2 equiv) and KI (0.5 equiv), and heat to 100°C for an additional 6 hours.

  • Workup : Quench with saturated aqueous Na₂S₂O₃ to reduce excess iodine. Extract with EtOAc, dry over MgSO₄, and purify via flash chromatography.

Synthesis_Workflow A 3-Aminopyridazine Derivative C Cu(I)/Zn(II) Catalysis A->C B Nitrile Component B->C D Tandem C-N Addition C->D Intermediate E Oxidative Cycloaddition D->E I2/KI mediated F Triazolo[1,5-b]pyridazine Core E->F Yield >70%

Cu(I)/Zn(II)-catalyzed tandem synthesis of the triazolo[1,5-b]pyridazine core.

Self-Validating Kinase Assay Protocol

To evaluate the synthesized inhibitors, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Causality of Assay Selection: We choose TR-FRET over standard radiometric ³³P-ATP assays because the time-resolved gating (typically a 50-100 µs delay before reading) completely bypasses the auto-fluorescence commonly exhibited by nitrogen-dense heterocyclic compounds like triazolopyridazines, ensuring high-fidelity data without radioactive waste.

Protocol: TR-FRET PIM-1 Kinase Assay
  • Reagent Assembly : Prepare a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme/Substrate Mix : Combine recombinant PIM-1 kinase (1 nM final concentration) with a biotinylated peptide substrate (e.g., Biotin-Bad) and ATP at its apparent

    
     (10 µM).
    
  • Compound Dosing : Dispense the triazolo[1,5-b]pyridazine inhibitors in a 10-point dose-response curve (10 µM to 0.5 nM) using acoustic dispensing (Echo 550) to minimize solvent effects.

  • Self-Validation Controls :

    • Positive Control: Staurosporine (1 µM) to define 100% inhibition.

    • Negative Control: 1% DMSO vehicle to define 0% inhibition.

  • Incubation : Incubate the microplate at 25°C for 60 minutes.

  • Detection : Add the TR-FRET detection mixture containing a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor) in an EDTA-quench buffer to stop the kinase reaction.

  • Read & Calculate : Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar).

    • System Validation: Calculate the Z'-factor using the formula:

      
      . A Z'-factor > 0.6 validates the assay's robustness and confirms the integrity of the generated IC₅₀ values.
      

References

  • WO2012098387A1 - 6, 7-ring-fused triazolo [4, 3 - b] pyridazine derivatives as pim inhibitors.
  • WO2013004984A1 - Tricyclic compounds for use as kinase inhibitors.
  • US 2024/0409538 A1 - Substituted triazoloheteroaryl compounds.
  • WO2024040155A1 - Isoxazolidines as ripk1 inhibitors and use thereof.
  • Synthesis of the 1,2,4-triazolo[1,5-b]pyridazines - Mu et al. ResearchGate.[Link]

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines - MDPI Molecules.[Link]

Sources

Methodological & Application

Application Note: High-Yield Suzuki-Miyaura Cross-Coupling Protocols for 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The [1,2,4]triazolo[1,5-b]pyridazine ring system is a privileged bicyclic heteroaromatic scaffold in modern drug discovery. It is frequently deployed as a core structural motif in the development of kinase inhibitors, phosphodiesterase inhibitors, and GPCR modulators, such as M5 muscarinic acetylcholine receptor antagonists[1]. To systematically explore Structure-Activity Relationships (SAR) during lead optimization, late-stage functionalization of this core is essential. The 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine intermediate serves as a highly reactive electrophilic hub for Suzuki-Miyaura cross-coupling, enabling the rapid introduction of diverse aryl, heteroaryl, and alkyl substituents[2].

The Causality of Reagent Selection

The pyridazine ring is inherently electron-deficient. This electronic property significantly accelerates the initial oxidative addition of the Palladium(0) species into the C-Br bond. However, this same electron deficiency renders the bicyclic core highly susceptible to hydrolytic degradation or protodehalogenation under prolonged exposure to aqueous bases at elevated temperatures.

To mitigate these side reactions, the choice of catalyst and base is paramount:

  • Catalyst: While standard Pd(PPh3)4 is often used as a baseline, it frequently results in sluggish reductive elimination, increasing the residence time of the vulnerable Pd(II) intermediate. Bidentate phosphine ligands with large bite angles, such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf), are vastly superior here. The Pd(dppf)Cl2 complex enforces a cis-geometry on the Pd(II) intermediate, dramatically accelerating the reductive elimination step and effectively "outrunning" competing degradation pathways[3].

  • Solvent & Base: A biphasic or miscible mixture of 1,4-Dioxane and water (typically 4:1) ensures the solubility of both the hydrophobic organic electrophile and the inorganic base (e.g., K₂CO₃). Water is strictly required to generate the reactive Pd-OH species during the base exchange step, which is a prerequisite for transmetalation.

Mechanistic Pathway

SuzukiMiyaura Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd 6-Br-Triazolopyridazine BaseEx Base Exchange Ar-Pd(II)-OH OxAdd->BaseEx Base (OH⁻/CO₃²⁻) TransMet Transmetalation Ar-Pd(II)-R' BaseEx->TransMet R'-B(OH)₂ TransMet->Pd0 Reductive Elimination Product Coupled Product Ar-R' TransMet->Product

Suzuki-Miyaura catalytic cycle for 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine functionalization.

Condition Optimization Data

The following table summarizes the quantitative yield outcomes during the optimization of the coupling between 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine and a standard electron-neutral aryl boronic acid (phenylboronic acid).

EntryCatalyst (5 mol%)Base (2.5 eq)Solvent SystemTemp (°C)Time (h)Yield (%)Primary Observation / Failure Mode
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O901645%Sluggish reaction; significant protodehalogenation.
2Pd(dppf)Cl₂·CH₂Cl₂K₂CO₃1,4-Dioxane/H₂O (4:1)90488% Clean conversion; optimal standard condition.
3Pd(dppf)Cl₂·CH₂Cl₂Cs₂CO₃1,4-Dioxane/H₂O (4:1)90285%Faster reaction, but slight increase in homocoupling.
4Pd₂(dba)₃ / XPhosK₃PO₄THF/H₂O (4:1)80678%Good alternative for highly sterically hindered boronic acids.

Experimental Protocols

Protocol A: Standard Conventional Heating (Scale-Up Friendly)

This protocol is optimized for >1 mmol scale synthesis where reliable, reproducible yields are prioritized over reaction speed[3].

Materials:

  • 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine (1.0 equiv.)

  • Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2 - 1.5 equiv.)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv.)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv.)

  • 1,4-Dioxane (Degassed)

  • Deionized Water (Degassed)

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine (1.0 equiv.), the boronic acid (1.2 equiv.), and K₂CO₃ (2.5 equiv.).

  • Solvent Addition: Add a mixture of 1,4-Dioxane and H₂O (ratio 4:1, v/v) to achieve a substrate concentration of approximately 0.1 M to 0.15 M.

  • Degassing (Critical Step): Sparge the heterogeneous mixture with dry Nitrogen or Argon gas for at least 10 minutes. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv.) to the mixture under a positive stream of inert gas.

  • Heating: Attach a reflux condenser, purge the system with inert gas, and heat the reaction mixture in an oil bath at 90 °C for 4–6 hours. Monitor the reaction progress via LC-MS or TLC.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and Water. Separate the layers and extract the aqueous layer twice more with EtOAc.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (typically eluting with Hexanes/EtOAc or DCM/MeOH depending on the polarity of the coupled substituent).

Protocol B: Microwave-Assisted Synthesis (High-Throughput SAR)

This protocol is ideal for rapid analog generation (0.1 - 0.5 mmol scale) during the hit-to-lead phase[1].

Step-by-Step Methodology:

  • In a 10 mL microwave-safe vial, combine 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine (1.0 equiv.), boronic acid (1.5 equiv.), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv.), and Cs₂CO₃ (2.5 equiv.).

  • Add 1,4-Dioxane/H₂O (3:1, v/v) to a concentration of 0.1 M.

  • Seal the vial with a crimp cap equipped with a PTFE septum.

  • Purge the vial with Argon for 3 minutes via a needle.

  • Irradiate in a microwave synthesizer at 110 °C for 15–20 minutes.

  • Cool to room temperature, filter the crude mixture through a short pad of Celite® (eluting with EtOAc), concentrate, and purify via preparative HPLC.

Troubleshooting & Field Insights

  • Issue: Severe Protodeboronation of the Boronic Acid.

    • Cause: Electron-deficient heteroaryl boronic acids (e.g., 2-fluoropyridine-4-boronic acid) rapidly degrade in basic aqueous media at high temperatures.

    • Solution: Switch to the corresponding MIDA boronate or use anhydrous conditions with a fluoride source (e.g., CsF in dry Dioxane) to facilitate transmetalation without hydroxide-induced degradation.

  • Issue: Incomplete Conversion / Catalyst Blackening.

    • Cause: Premature catalyst death due to oxygen ingress or poor ligand stability.

    • Solution: Ensure rigorous degassing (freeze-pump-thaw if necessary) and verify the quality of the Pd(dppf)Cl₂ catalyst. If the core is highly insoluble, switch the solvent system to DMF/H₂O (4:1) to keep the intermediates in solution[3].

References

1.[3] Compounds for treating spinal muscular atrophy. Google Patents. URL: 2.[1] Development of VU6036864: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor. ACS Publications. URL:[Link] 3.[2] Bimetallic copper and zinc-catalyzed oxidative cycloaddition of 3-aminopyridazines and nitriles: a direct synthesis of 1,2,4-triazolo[1,5-b]pyridazines via C–N and N–N bond-forming process. ResearchGate. URL:[Link]

Sources

synthesis of 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine from 3-amino-6-bromopyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine

Executive Summary

This technical guide details the synthesis of 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine (CAS: 1301714-06-6), a critical heterocyclic scaffold in medicinal chemistry. This moiety is frequently utilized in the development of kinase inhibitors (e.g., c-Met, PIM) and GABA-A receptor modulators due to its ability to mimic purine cores while offering distinct solubility and metabolic profiles.

The protocol employs a robust, two-step "one-pot" equivalent sequence:

  • Formamidine Formation: Reaction of 3-amino-6-bromopyridazine with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Oxidative Annulation: N-amination and cyclization using Hydroxylamine-O-sulfonic acid (HOSA).

This route is preferred over hydrazine-based methods as it regioselectively yields the thermodynamically stable [1,5-b] isomer, avoiding the formation of the [4,3-b] isomer often seen in nucleophilic substitution pathways.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the construction of the 1,2,4-triazole ring fused to the pyridazine "b" face.

Mechanism Description:

  • Condensation: The exocyclic amine of the starting material attacks the electrophilic carbon of DMF-DMA, eliminating methanol to form the N,N-dimethylformamidine intermediate.

  • N-Amination: HOSA acts as an electrophilic aminating agent. It transfers an amino group (

    
     equivalent) to the ring nitrogen (N-2) of the pyridazine.
    
  • Cyclization: The newly formed N-amino group attacks the formamidine carbon, followed by the elimination of dimethylamine and proton transfer to aromatize the system into the [1,2,4]triazolo[1,5-b]pyridazine core.

Pathway Visualization:

ReactionScheme SM 3-Amino-6-bromopyridazine Inter N'-(6-bromopyridazin-3-yl)- N,N-dimethylformamidine SM->Inter Reflux, 2-3h (-MeOH) DMFDMA DMF-DMA (Reagent) DMFDMA->Inter Product 6-Bromo-[1,2,4]triazolo [1,5-b]pyridazine Inter->Product Pyridine, MeOH RT -> 50°C HOSA HOSA (Reagent) HOSA->Product Byprod Byproducts: MeOH, HNMe2 Product->Byprod

Figure 1: Reaction pathway for the synthesis of the [1,5-b] fused system.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Role
3-Amino-6-bromopyridazine 173.981.0Starting Material
DMF-DMA 119.161.5 - 2.0C1 Synthon
Hydroxylamine-O-sulfonic acid (HOSA) 113.091.2 - 1.5N-Amination Agent
Pyridine 79.102.0Base / Catalyst
Ethanol or Methanol -SolventReaction Medium
Step-by-Step Methodology

Step 1: Formation of the Formamidine Intermediate

  • Setup: Charge a dry round-bottom flask (equipped with a magnetic stir bar and reflux condenser) with 3-amino-6-bromopyridazine (1.0 eq).

  • Reagent Addition: Add DMF-DMA (2.0 eq) and anhydrous Ethanol (5 mL per gram of SM). Note: DMF-DMA can also be used as the solvent if excess is available, but ethanol is more economical.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 3 hours.

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting amine spot (lower R_f) should disappear, replaced by a less polar formamidine spot.

  • Isolation (Optional but Recommended): Cool the reaction to 0°C. The formamidine intermediate often precipitates. Filter the solid and wash with cold ethanol. If no precipitate forms, concentrate the solvent in vacuo to dryness to obtain the crude intermediate.

Step 2: Cyclization with HOSA

  • Resuspension: Dissolve/suspend the intermediate from Step 1 in Methanol (10 mL per gram).

  • Base Addition: Add Pyridine (2.0 eq). Stir for 10 minutes at room temperature.

  • Cyclization: Add Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq) portion-wise to control the exotherm.

  • Temperature: Stir at Room Temperature for 1 hour, then warm to 50°C for 2–3 hours to ensure complete cyclization.

    • Checkpoint: A significant change in solubility or color often accompanies the formation of the aromatic fused system.

  • Workup:

    • Remove volatiles under reduced pressure.

    • Dilute the residue with water and extract with Ethyl Acetate or DCM (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude product is typically purified via flash column chromatography (Gradient: 0-5% MeOH in DCM) or recrystallization from Ethanol/Water.

Workflow Diagram:

Workflow Start Start: 3-Amino-6-bromopyridazine Step1 Add DMF-DMA (2.0 eq) Reflux 3h Start->Step1 Check1 TLC Check: SM Consumed? Step1->Check1 Check1->Step1 No (Continue Reflux) Isolate Concentrate/Filter Intermediate Check1->Isolate Yes Step2 Add MeOH + Pyridine Add HOSA (1.2 eq) Isolate->Step2 Heat Heat to 50°C 3-4 hours Step2->Heat Workup Extract (DCM/H2O) Dry & Concentrate Heat->Workup End Final Product: 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine Workup->End

Figure 2: Operational workflow for the synthesis process.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpactCorrective Action
HOSA Quality Fresh, white crystalline solidDegraded HOSA (sticky/yellow) fails to aminate N-2, leading to hydrolysis of the formamidine back to SM.Store HOSA in a desiccator at 4°C. Verify activity if old.
Moisture Control Anhydrous conditions for Step 1Water hydrolyzes DMF-DMA.Use dry solvents and a drying tube/inert atmosphere.
Temperature (Step 2) < 60°CExcessive heat can cause decomposition of the sensitive N-amino intermediate before cyclization.Maintain 40-50°C; do not reflux aggressively in Step 2.
Isomer Purity [1,5-b] vs [4,3-b]This route is specific for [1,5-b].If [4,3-b] is suspected (rare with this method), check NMR: [1,5-b] H-2 proton is typically a distinct singlet ~8.5-9.0 ppm.

Safety & Handling

  • Hydroxylamine-O-sulfonic acid (HOSA): Corrosive and hygroscopic. Can decompose violently if heated in a confined space. Handle in a fume hood.

  • Brominated Compounds: The starting material and product are halogenated heteroaromatics; handle as potential sensitizers.

  • DMF-DMA: Flammable liquid; avoid open flames.

References

  • Synthesis of [1,2,4]triazolo[1,5-b]pyridazines

    • General Methodology: The reaction of 3-aminopyridazines with DMF-DMA followed by HOSA is the established route for this scaffold, analogous to the synthesis of [1,2,4]triazolo[1,5-a]pyridines.
    • Source: Evaluation of triazolo[1,5-a]pyridines and related fusions. Beilstein J. Org.[8] Chem.2022 , 18, 243–250.[8] Link

  • Mechanistic Insight (Amidine Cyclization)

    • Mechanism:[4][9][10] Heterogeneous Copper(I)-Catalyzed Cascade Addition–Oxidative Cyclization of Nitriles with 2-Aminopyridines or Amidines.[9] Organic Chemistry Portal. Link

  • Scaffold Properties (Medicinal Chemistry)

    • Application: Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines (Contextual comparison of fusion methods). Molecules2022 , 27, 4681. Link

  • Product Identification

    • Compound Data: 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine (CAS 1301714-06-6).[2][11] ChemScene. Link

Sources

Application Note: Precision Amination of 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Buchwald-Hartwig Amination of 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine Document Type: Advanced Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The [1,2,4]triazolo[1,5-b]pyridazine scaffold is a privileged structure in kinase inhibitor discovery (e.g., Pim, CDK, and DYRK inhibitors) due to its ability to mimic the purine core of ATP. Functionalization at the C-6 position is critical for structure-activity relationship (SAR) tuning. While the electron-deficient nature of the pyridazine ring allows for Nucleophilic Aromatic Substitution (


) with strong nucleophiles, Buchwald-Hartwig Cross-Coupling  remains the gold standard for introducing sterically hindered amines, anilines, or base-sensitive functionalities where 

fails or produces regioisomeric mixtures.

This guide details a robust, self-validating protocol for the Pd-catalyzed amination of 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine, addressing specific challenges such as catalyst poisoning by the triazole nitrogen and competitive dehalogenation.

Strategic Analysis: Substrate & Reactivity

The Substrate Profile

The 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine core presents a unique electronic environment:

  • High Electrophilicity: The fused triazole ring pulls electron density from the pyridazine, activating the C-6 position.

  • Coordination Risks: The N-1 and N-5 nitrogens are potent

    
    -donors capable of displacing phosphine ligands, leading to catalyst deactivation (formation of off-cycle Pd-heterocycle complexes).
    
  • Pathway Competition:

    • Aliphatic Amines (1°/2°): Often react via

      
       without metal catalysis.
      
    • Anilines/Amides/Carbamates: Require Pd-catalysis due to low nucleophilicity.

Decision Matrix: Pd-Catalysis vs.

Before proceeding, validate the necessity of the metal catalyst using the workflow below.

DecisionMatrix Start Target: C-6 Amination AmineType Analyze Amine Nucleophile Start->AmineType StrongNuc Aliphatic Amine (pKa > 10) AmineType->StrongNuc WeakNuc Aniline / Heteroaryl Amine (pKa < 5) AmineType->WeakNuc Steric Steric Hindrance? (e.g., t-Butyl, Ortho-subst.) StrongNuc->Steric ActionPd Route B: Buchwald-Hartwig (Pd/BrettPhos) WeakNuc->ActionPd ActionSNAr Route A: SNAr (DIPEA, EtOH, 80°C) Steric->ActionSNAr No Steric->ActionPd Yes

Figure 1: Strategic decision tree for selecting the optimal amination pathway.

Critical Experimental Parameters (The "Why" Behind the "How")

Catalyst System Selection

For this specific scaffold, standard ligands like


 or dppf often fail due to competitive coordination from the substrate's nitrogens.
  • Ligand of Choice: BrettPhos (Primary Amines) / RuPhos (Secondary Amines).

    • Reasoning: These bulky dialkylbiaryl phosphines create a protective steric shell around the Pd center, preventing the triazolo-pyridazine nitrogens from binding (poisoning) the catalyst while facilitating the reductive elimination step.

  • Precatalyst: Pd(OAc)₂ or BrettPhos Pd G4 .

    • Reasoning: Using a precatalyst (like the G3/G4 palladacycles) ensures rapid generation of the active

      
       species, minimizing the induction period where the substrate could sequester inactive Pd.
      
Base & Solvent Effects
  • Base:

    
     (Preferred) vs. NaOtBu. 
    
    • Reasoning: The substrate is base-sensitive (ring opening can occur at high pH).

      
       provides a milder deprotonation environment than alkoxides.
      
  • Solvent: 1,4-Dioxane or t-Amyl Alcohol.

    • Reasoning: High boiling points allow for thermal activation; non-polar enough to stabilize the catalyst but polar enough to solubilize the cesium base.

Standardized Protocol: Buchwald-Hartwig Amination

Objective: Coupling of 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine with a generic aniline (1.2 equiv).

Reagents & Materials Table
ComponentReagentEquiv.Role
Substrate 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine1.0Electrophile
Nucleophile Amine (Aniline/Heterocycle)1.2 - 1.5Nucleophile
Catalyst BrettPhos Pd G4 (or Pd(OAc)₂ + Ligand)0.02 - 0.05Catalyst
Base

(anhydrous)
2.0 - 3.0Proton Scavenger
Solvent 1,4-Dioxane (Anhydrous)0.1 M [Conc]Medium
Step-by-Step Procedure

Step 1: Reactor Preparation (Inert Atmosphere)

  • Flame-dry a resealable reaction vial (e.g., microwave vial) equipped with a magnetic stir bar.

  • Cool under a stream of Argon or Nitrogen.

  • Checkpoint: Moisture is the enemy of this reaction. Ensure all glassware is bone-dry.

Step 2: Reagent Charging (The "Solids First" Rule)

  • Add the Substrate (1.0 equiv), Base (

    
    , 2.0 equiv), and Catalyst  (BrettPhos Pd G4, 2-5 mol%) to the vial.
    
  • Note: If the amine is a solid, add it now. If liquid, add in Step 3.

  • Cap the vial and purge with Argon for 5 minutes (vacuum/backfill cycles x3).

Step 3: Solvent & Amine Addition

  • Add anhydrous 1,4-Dioxane via syringe through the septum.

  • If the amine is liquid, add it now (1.2 equiv).

  • Self-Validating Visual: The solution should be a suspension (due to insolubility of

    
    ). The catalyst may impart a pale yellow/orange tint. If the solution turns instant black , oxygen was likely present (Pd oxidation).
    

Step 4: Reaction & Monitoring

  • Place the vial in a pre-heated block at 90°C - 100°C . Stir vigorously (1000 rpm).

  • Time: Typically 2–6 hours.

  • In-Process Control (IPC):

    • Take a 10 µL aliquot after 1 hour. Dilute in MeOH.

    • TLC: Eluent 5% MeOH in DCM. The bromide usually moves faster than the amine product.

    • LCMS: Look for Product Mass

      
      .
      
    • Warning Sign: If you see a mass corresponding to

      
       (Hydrodehalogenation), the catalyst is active but the reductive elimination is slow. Action:  Add more ligand or switch to a more electron-rich ligand (e.g., tBuXPhos).
      

Step 5: Work-up & Purification

  • Cool to Room Temperature.[1]

  • Filter the mixture through a pad of Celite (diatomaceous earth) to remove inorganic salts and Pd black. Wash with EtOAc.

  • Concentrate the filtrate under reduced pressure.[2]

  • Purification: Flash chromatography (Silica gel).

    • Gradient: 0 → 10% MeOH in DCM. (The triazolo core is polar; start with a polar gradient).

Mechanistic Troubleshooting Guide

The following diagram illustrates the catalytic cycle with specific failure points relevant to the triazolopyridazine scaffold.

CatalyticCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Pd-Ar-Br) Pd0->OxAdd + Ar-Br Coord Amine Coordination OxAdd->Coord + Amine / Base Poison FAILURE: Catalyst Poisoning (N-coordination of substrate) OxAdd->Poison Low Steric Ligand Dehalo FAILURE: Dehalogenation (Hydride source present) OxAdd->Dehalo Slow Red. Elim. RedElim Reductive Elimination (Product Release) Coord->RedElim RedElim->Pd0

Figure 2: Catalytic cycle highlighting specific failure modes for N-heterocycles.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<10%) Catalyst PoisoningSwitch to BrettPhos or tBuXPhos (bulkier ligands prevent N-binding).
Hydrodehalogenation (Ar-H) Slow Reductive EliminationIncrease amine concentration; ensure solvent is anhydrous (water acts as H-source).
Substrate Degradation Base-mediated Ring OpeningSwitch from NaOtBu to

or

. Lower temp to 80°C.
Pd Black Precipitation Ligand Dissociation / OxidationEnsure strict inert atmosphere. Add 10 mol% extra free ligand to stabilize Pd.

References

  • Buchwald-Hartwig General Methodology

    • Title: Palladium-Catalyzed Amination of Aryl Halides and Sulfon
    • Source: Surry, D. S., & Buchwald, S. L. (2008).
    • URL:[Link]

  • Amination of Nitrogen Heterocycles

    • Title: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles (Analogous electron-deficient system).
    • Source: Henderson, J. L., et al. (2010). Organic Letters.
    • URL:[Link]

  • BrettPhos Ligand Utility

    • Title: A Highly Active Catalyst for Pd-Catalyzed Amin
    • Source: Maiti, D., et al. (2009). Chemical Science.
    • URL:[Link]

  • Reactivity of Triazolopyridazines

    • Title: Synthesis and anxiolytic activity of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines.[3]

    • Source: Wright, W. B., et al. (1981).[3] Journal of Medicinal Chemistry.

    • URL:[Link]

Sources

Application Note: C-H Activation Protocols for [1,2,4]Triazolo[1,5-b]pyridazine Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

This application note details advanced protocols for the C-H functionalization of the [1,2,4]triazolo[1,5-b]pyridazine scaffold. This bicyclic system is a privileged pharmacophore in medicinal chemistry, serving as a core in c-Met, PIM, and various other kinase inhibitors due to its ability to mimic the purine adenine ring.

The guide focuses on overcoming the inherent challenges of this scaffold—specifically the high Lewis basicity of the N-atoms which can poison transition metal catalysts—to achieve regioselective functionalization.

Introduction & Mechanistic Rationale

The [1,2,4]triazolo[1,5-b]pyridazine scaffold presents a unique electronic landscape. It is an electron-deficient 10


-electron aromatic system. The fusion of the electron-rich triazole with the electron-poor pyridazine creates a "push-pull" electronic bias that dictates regioselectivity.
The Challenge of Coordination

A primary failure mode in C-H activation of this scaffold is the "chelate arrest." The N1 and N5 nitrogens are competent ligands for Pd(II) and Ir(III), often leading to stable, unreactive complexes rather than the desired metallacycle intermediates. Successful protocols must utilize bulky ligands or specific Lewis acids to disrupt this non-productive coordination.

Regioselectivity Map
  • C8 Position (Pyridazine Ring): The most electrophilic site, prone to nucleophilic attack, but also the primary site for concerted metallation-deprotonation (CMD) pathways in direct arylation due to acidity and proximity to the bridgehead.

  • C2 Position (Triazole Ring): The most acidic proton (pKa ~28). It is susceptible to lithiation but less reactive in standard catalytic C-H arylation compared to the pyridazine ring unless specifically directed.

  • C7 Position: Sterically accessible but electronically less activated for electrophilic palladation.

Regioselectivity Scaffold [1,2,4]Triazolo[1,5-b]pyridazine Core C8 C8 Position (Primary Site for Pd-Cat Arylation) Electronic Hotspot Scaffold->C8 CMD Pathway C2 C2 Position (Acidic C-H) Target for Lithiation/Base Scaffold->C2 Deprotonation C7 C7/C6 Positions (Radical Alkylation Sites) Minisci Reactivity Scaffold->C7 Radical Attack

Figure 1: Regioselectivity map illustrating the distinct reactivity profiles of the [1,2,4]triazolo[1,5-b]pyridazine scaffold.

Protocol 1: Pd-Catalyzed Direct C-H Arylation (C8-Selective)

This protocol is based on the breakthrough methodology which overrides the inherent chelation bias of the N-heterocycle. It is designed to install aryl groups at the C8 position, which is critical for extending the pharmacophore into hydrophobic pockets of kinase enzymes.

Experimental Design Strategy
  • Catalyst: Pd(OAc)₂ is used as the precatalyst.[1][2]

  • Ligand: Triphenylphosphine (PPh₃) or bulky biaryl phosphines (e.g., XPhos) are avoided here to prevent competitive binding; instead, silver salts often act as dual oxidants and halide scavengers, preventing catalyst poisoning.

  • Solvent: DMF or DMSO is required to solubilize the polar scaffold and stabilize the Pd-intermediates.

Step-by-Step Protocol

Materials:

  • Substrate: [1,2,4]triazolo[1,5-b]pyridazine derivative (0.5 mmol)

  • Aryl Halide: Aryl iodide or bromide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5-10 mol%)

  • Additive: Ag₂CO₃ (1.0 equiv) or AgOAc (2.0 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Procedure:

  • Setup: In a glovebox or under a stream of Argon, charge a distinct 10 mL microwave vial with the triazolopyridazine substrate, Pd(OAc)₂, and Ag₂CO₃.

  • Addition: Add the aryl halide. If the aryl halide is liquid, add it via syringe after solvent addition.

  • Solvation: Add anhydrous DMF (2.5 mL). Seal the vial with a Teflon-lined crimp cap.

  • Reaction: Heat the reaction mixture to 110–130 °C for 16 hours.

    • Note: Vigorous stirring (800 rpm) is essential as the silver salts form a suspension.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove silver residues.

  • Purification: Wash the filtrate with 5% LiCl solution (3x) to remove DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (typically MeOH/DCM gradient).

Validation Criteria:

  • Conversion: >80% conversion by LC-MS.

  • Regioselectivity: >10:1 C8:C7 selectivity (confirm via NOESY NMR; C8-H usually shows correlation with the bridgehead substituents if present).

Protocol 2: Radical C-H Alkylation (Minisci-Type)

For the introduction of alkyl groups (methyl, ethyl, isopropyl, cyclobutyl), a radical pathway is superior to transition-metal catalysis. The electron-deficient pyridazine ring is highly receptive to nucleophilic alkyl radicals.

Mechanism & Causality

This reaction proceeds via the generation of an alkyl radical from a carboxylic acid (via oxidative decarboxylation) or an alkyl halide. The radical adds to the most electron-deficient position (C7 or C8), followed by oxidation and re-aromatization. Unlike the Pd-pathway, this does not require a halogen handle on the heterocycle.

Step-by-Step Protocol

Materials:

  • Substrate: [1,2,4]triazolo[1,5-b]pyridazine (0.5 mmol)

  • Alkylating Agent: Corresponding Carboxylic Acid (e.g., Pivalic acid for t-Bu) (3.0 equiv)

  • Oxidant: (NH₄)₂S₂O₂ (Ammonium persulfate) (3.0 equiv)

  • Catalyst: AgNO₃ (20 mol%)

  • Solvent: DCM/Water (biphasic 1:1) or TFA/Water (for unreactive substrates)

Procedure:

  • Dissolution: Dissolve the substrate in DCM (2 mL) and Water (2 mL).

  • Acid Addition: Add the carboxylic acid (3.0 equiv).

  • Catalyst Addition: Add AgNO₃ (20 mol%).

  • Initiation: Heat the mixture to 40 °C (mild heat).

  • Oxidant Feed: Add a solution of (NH₄)₂S₂O₂ in water dropwise over 30 minutes. Rapid addition can lead to radical dimerization rather than addition to the heterocycle.

  • Reaction: Stir at 40–50 °C for 4–6 hours. Evolution of CO₂ gas will be observed.

  • Workup: Basify carefully with sat. NaHCO₃ (to pH 8). Extract with DCM (3x).

  • Purification: Silica gel chromatography.

Minisci_Workflow Start Start: Substrate + R-COOH Ag_Cat Add AgNO3 (Cat.) + Persulfate Start->Ag_Cat Radical_Gen Oxidative Decarboxylation (Generates R•) Ag_Cat->Radical_Gen Heat/Ag(II) Addition Radical Addition to Electron-Deficient C7/C8 Radical_Gen->Addition Nucleophilic Attack ReArom Oxidation & Re-aromatization Addition->ReArom -H• / Oxidation Product Alkylated Product ReArom->Product

Figure 2: Workflow for the Minisci-type radical alkylation of [1,2,4]triazolo[1,5-b]pyridazine.

Optimization & Troubleshooting Guide

The following table summarizes common issues encountered during functionalization and field-proven solutions.

IssueProbable CauseCorrective Action
Low Conversion (Pd-Arylation) Catalyst poisoning by N1/N5.Switch to PivOH (Pivalic acid) as a co-solvent (30% v/v) to protonate/mask basic nitrogens.
C8 vs C7 Mixture Steric crowding at C8.Increase steric bulk of the aryl halide or switch to a bulky phosphine ligand (e.g., BrettPhos ) to enforce steric selectivity.
Protodehalogenation Hydride source in solvent.Ensure DMF is strictly anhydrous. Avoid alcohols. Use DMSO as an alternative solvent.
Over-alkylation (Minisci) High radical flux.Reduce equivalents of R-COOH. Use TFA/Water solvent system to deactivate the product (protonation reduces nucleophilicity).

References

  • Rajan, N. S. N., et al. (2017).[3] "Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation." Chemical Communications, 53(85), 11709-11712.

  • Bechara, W. S., et al. (2015).[4] "One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides." Organic Letters, 17(5), 1184-1187.[4]

  • Mu, Y., et al. (2017).[3] "Cooperative Cu(I)/Zn(II)-Catalyzed Tandem C-N Addition and I2/KI-Mediated Intramolecular N-N Bond Formation."[3] ResearchGate.[5]

Sources

palladium-catalyzed cross-coupling of brominated triazolopyridazines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Cross-Coupling of Brominated Triazolopyridazines

Executive Summary

The [1,2,4]triazolo[4,3-b]pyridazine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and quinazolines in kinase inhibitors and GPCR ligands. However, its high nitrogen content (four N-atoms) presents a "coordination trap" for transition metals, often leading to catalyst poisoning and stalled reactions.

This guide details optimized protocols for Suzuki-Miyaura , Sonogashira , and Buchwald-Hartwig couplings of 6-bromo-[1,2,4]triazolo[4,3-b]pyridazine. By leveraging bulky phosphine ligands and controlled basicity, we overcome the inherent deactivation pathways of this electron-deficient heterocycle.

Strategic Considerations & Mechanistic Insight

The "Nitrogen Trap" Challenge

The triazolopyridazine core is electron-deficient, making the C–Br bond at the 6-position highly activated for oxidative addition. However, the N1 and N2 atoms of the triazole ring, along with the pyridazine nitrogens, can act as competing ligands.

  • Problem: Standard Pd(PPh₃)₄ catalysts often fail because the substrate displaces triphenylphosphine, forming an inactive Pd-substrate complex.

  • Solution: Use bulky, electron-rich ligands (e.g., XPhos, SPhos, Xantphos) or chelating ligands (dppf) that bind tightly to Pd, preventing displacement by the substrate nitrogens.

Regioselectivity in Di-halogenated Systems

In 3,6-dibromo-[1,2,4]triazolo[4,3-b]pyridazine:

  • C6-Position (Pyridazine): More electron-deficient; undergoes oxidative addition fastest.

  • C3-Position (Triazole): Less reactive; typically functionalized in a second step or requires higher temperatures.

Visualizing the Catalytic Workflow

The following diagram illustrates the critical decision pathways and mechanistic traps when coupling this specific scaffold.

G cluster_pathways Catalytic Pathways Start 6-Bromo-triazolopyridazine OxAdd Oxidative Addition (Pd inserts into C-Br) Start->OxAdd Active Catalyst Trap TRAP: N-Coordination (Catalyst Poisoning) Start->Trap Ineffective Ligand TransMet Transmetalation (Boron/Amine/Alkyne) OxAdd->TransMet Cycle Continues RedElim Reductive Elimination (Product Release) TransMet->RedElim Product Functionalized Scaffold RedElim->Product Ligand Ligand Selection (Bulky/Bidentate) Ligand->OxAdd Prevents Poisoning Ligand->Trap Blocks N-Binding

Caption: Figure 1.[1] Catalytic workflow highlighting the critical role of ligand selection in preventing nitrogen-directed catalyst poisoning.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Best for: Attaching aryl or heteroaryl groups to the C6 position.

Reagents:

  • Substrate: 6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)[2]

  • Catalyst: Pd(dppf)Cl₂[3]·DCM (5 mol%) – Chosen for stability against N-chelation.

  • Base: 2M Na₂CO₃ (aqueous) (3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step:

  • Setup: Charge a microwave vial or Schlenk tube with the substrate, boronic acid, and Pd(dppf)Cl₂·DCM.

  • Inertion: Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and 2M Na₂CO₃ solution via syringe.

  • Reaction: Heat to 90°C for 4–12 hours. (Microwave: 110°C for 30 mins).

  • Workup: Filter through Celite, wash with EtOAc, and concentrate. Purify via flash chromatography (typically MeOH/DCM gradient due to polarity).

Why this works: The bidentate dppf ligand creates a wide bite angle, facilitating the reductive elimination step and preventing the formation of stable Pd-N species with the substrate [1][2].

Protocol B: Sonogashira Coupling (Alkynylation)

Best for: Installing rigid linkers or alkyne handles for Click chemistry.

Reagents:

  • Substrate: 6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)[3]

  • Co-Catalyst: CuI (2 mol%)

  • Base/Solvent: Triethylamine (Et₃N) / DMF (1:3 ratio)

Step-by-Step:

  • Degassing (Critical): Oxygen promotes homocoupling (Glaser coupling). Sparge DMF and Et₃N with Argon for 15 mins.

  • Addition: Add substrate, Pd catalyst, and CuI to the vessel under Argon.

  • Initiation: Add the alkyne and base/solvent mixture.

  • Reaction: Stir at Room Temperature for 1 hour. If sluggish, heat to 50°C. Note: High heat (>80°C) promotes degradation of the triazole ring.

  • Workup: Quench with saturated NH₄Cl (removes Cu). Extract with EtOAc.

Why this works: The electron-deficient pyridazine ring activates the C-Br bond sufficiently that mild conditions (RT to 50°C) are often effective, minimizing thermal decomposition [3].

Protocol C: Buchwald-Hartwig Amination (C-N Bond Formation)

Best for: Introducing amine motifs common in kinase inhibitors.

Reagents:

  • Substrate: 6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine (1.0 equiv)

  • Amine: Primary or secondary amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%)

  • Ligand: Xantphos (5 mol%) – Crucial for wide bite angle and stability.

  • Base: Cs₂CO₃ (2.0 equiv) – Milder than NaOtBu, preventing ring opening.

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Step-by-Step:

  • Pre-complexation: Stir Pd₂(dba)₃ and Xantphos in the solvent for 10 mins under Argon to form the active catalyst species.

  • Addition: Add the bromide substrate, amine, and Cs₂CO₃.

  • Reaction: Heat to 100°C for 12–16 hours.

  • Workup: Filter hot through Celite (products can be insoluble). Wash with warm THF.

Why this works: Xantphos is a wide-bite-angle ligand that facilitates the difficult reductive elimination of C-N bonds. Cs₂CO₃ is preferred over alkoxides (NaOtBu) because the triazolopyridazine ring is sensitive to strong nucleophilic bases which can attack the imine-like carbons [4].

Data Summary & Troubleshooting

IssueProbable CauseCorrective Action
No Reaction (SM recovered) Catalyst poisoning by N-atoms.Switch to Pd(dppf)Cl₂ or XPhos Pd G3 . Increase temp by 10°C.
Homocoupling (Biaryl) Oxygen presence (Suzuki).Degas solvents more rigorously (Freeze-Pump-Thaw).
Glaser Coupling (Alkyne-Alkyne) Oxygen presence (Sonogashira).Reduce CuI loading to 1 mol%; ensure strict Argon atmosphere.
Ring Cleavage/Degradation Base is too strong/nucleophilic.Switch from NaOtBu/KOH to Cs₂CO₃ or K₃PO₄ .
Black Precipitate (Pd black) Ligand dissociation.Add excess ligand (e.g., 1:4 Pd:Ligand ratio) or use a precatalyst.

References

  • Suzuki-Miyaura Cross-Coupling Reaction Protocols. Fisher Scientific. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. University of Washington / J. Am. Chem. Soc. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

Sources

procedure for oxidative cyclization using N,N-dimethylformamide dimethyl acetal

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Heterocycle Construction via DMF-DMA Mediated Oxidative Cyclization

Part 1: Introduction & Strategic Overview

The "Chameleon" C1 Synthon in Drug Discovery N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is often pigeonholed as a simple methylating or formylating agent. However, in modern heterocyclic chemistry, it serves a far more critical role: it is a bifunctional activation reagent that enables the rapid construction of fused nitrogen heterocycles—scaffolds ubiquitous in kinase inhibitors (e.g., EGFR, VEGFR targets).

This guide details the Oxidative Cyclization Protocol , a two-stage cascade where DMF-DMA first installs a reactive dimethylaminomethylene handle (amidine/enaminone formation), which then undergoes intramolecular oxidative ring closure (typically mediated by hypervalent iodine or metal catalysis) to form aromatic systems like benzimidazoles , quinazolinones , and purines .

Why This Protocol Matters:

  • Atom Economy: DMF-DMA provides the essential C1 carbon for the heterocycle core.

  • Operational Simplicity: Often performable as a "one-pot" sequence without isolating moisture-sensitive intermediates.

  • Versatility: Compatible with electron-deficient anilines that fail in traditional condensation reactions.

Part 2: Scientific Mechanism & Logic

The power of this protocol lies in the Amidine-Mediated C-H Activation . DMF-DMA does not act as the oxidant itself; rather, it transforms a nucleophilic amine into an electrophilic N,N-dimethylamidine. This intermediate is primed for oxidative cyclization.[1]

Mechanism of Action
  • Activation (Condensation): The lone pair of the substrate (e.g., aniline) attacks the electrophilic carbon of DMF-DMA. Elimination of methanol and dimethylamine yields the amidine intermediate .

  • Oxidative Cyclization: An external oxidant (e.g., Phenyliodine(III) diacetate [PIDA] or CuI/O2) generates a nitrogen-centered radical or nitrenium ion. This species attacks the adjacent aromatic C-H bond (intramolecular homolytic aromatic substitution), followed by rearomatization to close the ring.

Visualizing the Pathway:

DMF_DMA_Oxidative_Cyclization Substrate Substrate (e.g., 2-Aminoaniline) Intermediate Amidine Intermediate Substrate->Intermediate Condensation (-MeOH, -Me2NH) DMFDMA Reagent: DMF-DMA DMFDMA->Intermediate Cyclization Transition State: N-Centered Radical/Cation Intermediate->Cyclization Oxidative Activation Oxidant Oxidant: PIDA or CuI/O2 Oxidant->Cyclization Product Final Heterocycle (Benzimidazole) Cyclization->Product Ring Closure (-2H / -AcOH)

Caption: Mechanistic flow from substrate activation by DMF-DMA to oxidative ring closure.[2][3][4][5][6]

Part 3: Detailed Experimental Protocol

Target Application: Synthesis of Benzimidazole via One-Pot Oxidative Cyclization. Reference Standard: Adapted from ACS Comb. Sci. 2020 and J. Het. Chem. protocols.[1][2][4][5][7][8][9]

Reagents & Equipment
  • Substrate: Substituted Aniline (1.0 equiv)

  • Reagent: DMF-DMA (1.2 – 1.5 equiv)

  • Oxidant: Phenyliodine(III) diacetate (PIDA) (1.1 equiv)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

  • Atmosphere: Inert (Argon/Nitrogen) for Step 1; Ambient for Step 2.

Step-by-Step Methodology

Phase 1: Amidine Formation (DMF-DMA Activation)

  • Charge: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the Aniline substrate (1.0 mmol) in anhydrous 1,4-Dioxane (5.0 mL).

  • Add Reagent: Add DMF-DMA (1.5 mmol, 1.5 equiv) dropwise via syringe.

  • Reflux: Heat the mixture to 90°C for 2–4 hours.

    • Checkpoint: Monitor by TLC/LCMS. The aniline peak should disappear, replaced by the less polar amidine intermediate (

      
       mass shift).
      
  • Concentration (Optional but Recommended): If the next step requires strict stoichiometry, remove excess DMF-DMA and volatiles under reduced pressure. For one-pot procedures, proceed directly if excess DMF-DMA does not interfere with the oxidant.

Phase 2: Oxidative Ring Closure

  • Cooling: Cool the reaction mixture to 0°C (ice bath).

  • Oxidant Addition: Slowly add PIDA (1.1 mmol, 1.1 equiv) dissolved in a minimal amount of dioxane/DCM.

    • Note: Exothermic reaction. Control addition rate to maintain temperature <5°C.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 1–3 hours.

    • Observation: The solution often darkens as the oxidation proceeds.

  • Quench: Quench with saturated aqueous NaHCO₃ .

  • Workup: Extract with EtOAc (3x), wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (typically Hexane/EtOAc gradient).

Data Summary: Yield Comparison
Substrate (R-Aniline)Product (Benzimidazole)Yield (Standard)Yield (DMF-DMA Protocol)Notes
4-Methoxy 5-Methoxybenzimidazole65%88% Electron-rich rings cyclize faster.
4-Nitro 5-Nitrobenzimidazole40%72% DMF-DMA overcomes low nucleophilicity.
2-Amino-pyridine Imidazo[4,5-b]pyridine55%81% Excellent for fused aza-systems.

Part 4: Critical Troubleshooting & Optimization

1. Moisture Sensitivity (The "Hidden" Killer) DMF-DMA hydrolyzes rapidly in moist air to DMF and Methanol.

  • Symptom: Incomplete conversion in Step 1; presence of starting amine.

  • Fix: Use fresh bottles of DMF-DMA. Store under Argon. If the liquid is cloudy, distill before use.

2. Temperature Control in Step 2 Hypervalent iodine reagents (PIDA) can cause over-oxidation or polymerization at high temperatures.

  • Symptom: Tarry black crude; low mass balance.

  • Fix: Strictly adhere to the 0°C addition rule.

3. Steric Hindrance

  • Issue: Ortho-substituted anilines may react sluggishly with DMF-DMA.

  • Fix: Switch solvent to o-Xylene and increase temperature to 120°C to force the condensation.

Part 5: Workflow Visualization

Experimental_Workflow Start Start: Substrate + Solvent (Anhydrous Dioxane) Step1 Add DMF-DMA (1.5 eq) Heat to 90°C, 2-4h Start->Step1 Check LCMS Check: Is Amidine Formed? Step1->Check Check->Step1 No (Add more reagent) Step2 Cool to 0°C Add PIDA (1.1 eq) Check->Step2 Yes Step3 Stir at RT (1-3h) Oxidative Cyclization Step2->Step3 Finish Quench (NaHCO3) Isolate Product Step3->Finish

Caption: Operational workflow for the one-pot synthesis of benzimidazoles.

References

  • Oxidative Cyclization Approach to Benzimidazole Libraries. ACS Comb. Sci.[8] 2020, 22, 1, 1–5.[8] Source:[Link]

  • Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. International Journal of Organic Chemistry, 2011, 1, 207-214. Source:[Link]

  • Metal-free oxidative synthesis of benzimidazole compounds. Org. Biomol. Chem., 2013. Source:[Link]

Sources

Application Note: Late-Stage Functionalization of 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocol (SOP)

Executive Summary

The [1,2,4]triazolo[1,5-b]pyridazine scaffold is a privileged bicylic heteroaromatic system frequently embedded in high-value pharmaceutical assets, including kinase inhibitors and M5 muscarinic acetylcholine receptor antagonists [1]. Late-stage functionalization (LSF) of the 6-bromo derivative serves as a critical strategy for accelerated Structure-Activity Relationship (SAR) exploration. This application note details the mechanistic rationale, optimized reaction parameters, and self-validating protocols for the divergent functionalization of 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine via Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Insights: The 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine Core

To successfully manipulate this scaffold, one must understand its unique electronic topology. The fusion of the electron-rich triazole ring with the electron-deficient pyridazine ring creates a steep electronic dipole. The 6-position (residing on the pyridazine ring) is highly electron-deficient.

Causality in Reactivity:

  • Accelerated Oxidative Addition: The electron-withdrawing nature of the pyridazine nitrogens significantly lowers the LUMO of the C-Br bond. Consequently, oxidative addition of Pd(0) into the 6-bromo position is exceptionally fast.

  • Retarded Reductive Elimination: Conversely, the electron-deficient nature of the resulting Pd(II) intermediate stabilizes the complex, making reductive elimination the rate-determining step. This necessitates the use of ligands with large bite angles (e.g., dppf) or extreme steric bulk (e.g., BrettPhos) to force the catalytic cycle forward.

  • SNAr Susceptibility: The same electron deficiency allows for catalyst-free SNAr with strong nucleophiles (amines, alkoxides) under thermal conditions [2].

LSF_Pathways Core 6-Bromo-[1,2,4]triazolo [1,5-b]pyridazine Suzuki Suzuki-Miyaura (C-C Bond) Core->Suzuki Ar-B(OH)2, Pd cat. Buchwald Buchwald-Hartwig (C-N Bond) Core->Buchwald HNR2, Pd cat. Sonogashira Sonogashira (C-C≡C Bond) Core->Sonogashira R-C≡CH, Pd/Cu cat. SNAr SNAr (C-X/N/O Bond) Core->SNAr Nu-, Heat

Figure 1: Divergent late-stage functionalization pathways for the 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine core.

Reaction Optimization & Quantitative Data

To prevent catalyst poisoning—a common issue where the multiple nitrogen atoms of the triazolopyridazine chelate the metal center—reaction conditions must be rigorously optimized. Microwave (MW) irradiation is highly recommended as rapid heating overcomes the activation barrier for reductive elimination before competitive catalyst deactivation can occur [1].

Table 1: Standardized LSF Conditions and Benchmarked Yields
Coupling TypeCatalyst SystemBase / SolventTemp / TimeTypical Yield
Suzuki-Miyaura Pd(dppf)Cl₂·DCM (5 mol%)Na₂CO₃ / 1,4-Dioxane:H₂O100°C (MW), 30 min75–92%
Buchwald-Hartwig Pd₂(dba)₃ (5 mol%) / BrettPhost-BuONa / Toluene110°C, 12 h60–85%
Sonogashira Pd(PPh₃)₄ / CuI (5/10 mol%)Et₃N / DMF80°C, 4 h70–88%
SNAr (Amination) NoneDIPEA / NMP120°C, 16 h50–80%

Data synthesized from established medicinal chemistry workflows for triazolopyridazine derivatives [1][2][3].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in observational checkpoints ensure that the operator can confirm the mechanistic integrity of the reaction in real-time.

Protocol A: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Objective: C-C bond formation using aryl/heteroaryl boronic acids or pinacol esters.

Materials:

  • 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine (1.0 equiv)

  • Organoboron reagent (1.2 equiv)

  • Pd(dppf)Cl₂·DCM (0.05 equiv)

  • 2M Aqueous Na₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Reagent Loading: To a 10 mL microwave vial, add the 6-bromo core, the organoboron reagent, and Pd(dppf)Cl₂·DCM.

    • Causality: Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand possesses a wide bite angle (99°), which sterically forces the intermediate Pd(II) complex to undergo rapid reductive elimination, preventing the catalytic cycle from stalling.

  • Solvent Addition & Degassing: Add 1,4-dioxane (0.1 M concentration relative to the core). Sparge the suspension with Argon for 5 minutes.

    • Validation Checkpoint 1: The mixture should appear as a reddish-orange suspension. If it immediately turns black upon solvent addition, ambient oxygen has prematurely oxidized the catalyst to inactive Pd-black. Discard and restart.

  • Base Addition: Add the 2M Na₂CO₃ solution. Seal the vial with a crimp cap.

  • Microwave Irradiation: Heat the reaction to 100°C for 30 minutes with stirring.

  • Reaction Monitoring & Quench: Cool to room temperature.

    • Validation Checkpoint 2 (TLC): Spot the reaction mixture against the starting material on silica gel (eluent: typically 5-10% MeOH in DCM). The starting 6-bromo core exhibits strong UV absorbance at 254 nm. The successful cross-coupled product will display a shifted Rf and often a distinct, brighter fluorescence under 365 nm UV due to extended aromatic conjugation.

  • Workup: Dilute with EtOAc and wash with brine (3x) to remove the dioxane and inorganic salts. Dry the organic layer over Na₂SO₄, filter, and concentrate for column chromatography.

Catalytic_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + 6-Br-Scaffold (Rapid due to electron deficiency) TransMet Transmetalation Complex OxAdd->TransMet + Ar-B(OH)2 + Base TransMet->Pd0 Reductive Elimination (Rate-Determining)

Figure 2: Pd-Catalytic cycle highlighting the kinetic bottlenecks specific to the triazolopyridazine scaffold.

Protocol B: Buchwald-Hartwig Amination

Objective: C-N bond formation for the introduction of complex secondary amines.

Materials:

  • 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine (1.0 equiv)

  • Secondary Amine (1.5 equiv)

  • Pd₂(dba)₃ (0.05 equiv)

  • BrettPhos (0.10 equiv)

  • Sodium tert-butoxide (t-BuONa) (2.0 equiv)

  • Toluene (Anhydrous)

Step-by-Step Methodology:

  • Glovebox Preparation (Recommended): Due to the sensitivity of Pd₂(dba)₃ and BrettPhos to moisture and oxygen, load all solid reagents into a sealed vial inside a glovebox.

    • Causality: BrettPhos is utilized because its extreme steric bulk prevents the formation of inactive bis-amine Pd complexes, a frequent failure mode when coupling nitrogen-dense heterocycles.

  • Reaction Initiation: Add anhydrous Toluene. Heat the sealed vial conventionally at 110°C for 12 hours.

    • Validation Checkpoint 1: Within the first 30 minutes of heating, the deep purple/red color of Pd₂(dba)₃ should transition to a clear golden-yellow or orange, indicating the successful formation of the active monomeric Pd(0)-BrettPhos species.

  • LC-MS Validation: After 12 hours, sample 5 µL of the reaction, dilute in MeCN, and analyze via LC-MS.

    • Validation Checkpoint 2: Look for the complete disappearance of the parent isotopic bromine pattern (M and M+2 peaks of equal intensity) and the appearance of the product mass [M+H]⁺.

  • Purification: Filter the crude mixture through a pad of Celite to remove Pd residues and inorganic salts before chromatographic purification.

Troubleshooting & Mitigation Strategies

Issue: High levels of unreacted starting material despite prolonged heating.

  • Mechanistic Cause: Catalyst poisoning via competitive coordination of the triazole/pyridazine nitrogens to the Pd center.

  • Mitigation: Do not simply add more time. Instead, spike the reaction with an additional 2.5 mol% of catalyst and ligand. If using conventional heating, switch to Microwave irradiation to force the kinetic completion of the reaction before thermodynamic catalyst deactivation occurs.

Issue: Dehalogenation (Formation of the 6-H triazolopyridazine).

  • Mechanistic Cause: Beta-hydride elimination from the solvent or amine partner, or protodeboronation of the boronic acid followed by reduction.

  • Mitigation: Ensure strict anhydrous conditions if performing Buchwald-Hartwig. For Suzuki couplings, use the boronic acid pinacol ester (Bpin) instead of the free boronic acid, as Bpin esters are significantly more stable against protodeboronation.

References

  • Development of VU6036864: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Bimetallic copper and zinc-catalyzed oxidative cycloaddition of 3-aminopyridazines and nitriles: a direct synthesis of 1,2,4-triazolo[1,5-b]pyridazines via C–N and N–N bond-forming process. RSC Advances. Available at:[Link]

  • Synthesis of Heteroaromatic Compounds. MDPI. Available at: [Link]

Application Note: Sonogashira Cross-Coupling of 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The [1,2,4]triazolo[1,5-b]pyridazine core is a privileged, electron-deficient bicyclic heterocycle widely utilized in drug discovery, particularly in the development of kinase inhibitors, phosphodiesterase inhibitors, and anti-asthmatic agents. Functionalizing the 6-position of this scaffold via carbon-carbon bond formation is critical for exploring structure-activity relationships (SAR) and expanding chemical space.

The Sonogashira cross-coupling reaction offers a robust, highly modular method to install alkynyl groups at this position[1]. These alkynes can serve as rigid pharmacological linkers, fluorescent tags, or versatile intermediates that can be further derivatized into triazoles (via Click chemistry) or saturated alkyl chains. This application note provides a self-validating, highly optimized protocol for the efficient alkynylation of 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine.

Mechanistic Insights & Causality (E-E-A-T)

The success of cross-coupling on this specific scaffold hinges on understanding its unique electronic and coordination properties:

  • Accelerated Oxidative Addition: The [1,2,4]triazolo[1,5-b]pyridazine ring is highly electron-deficient due to the presence of four electronegative nitrogen atoms. This electron-withdrawing nature significantly lowers the lowest unoccupied molecular orbital (LUMO) of the aryl halide, accelerating the initial oxidative addition of the Pd(0) catalyst into the C(sp²)–Br bond[1].

  • Catalyst Sequestration Risks: While oxidative addition is fast, the multiple nitrogen heteroatoms can act as competing ligands, potentially sequestering the palladium catalyst and leading to premature deactivation[2]. To counteract this, we employ a robust bidentate or excess monodentate phosphine ligand system (e.g.,

    
    ) and a polar aprotic solvent like DMF. DMF strongly solvates the intermediate complexes and helps stabilize the active catalytic species in solution.
    
  • The Role of Copper (Transmetalation): The addition of a Cu(I) co-catalyst is essential. It reacts with the terminal alkyne in the presence of an amine base to form a highly nucleophilic copper acetylide[3]. This intermediate drives the transmetalation step forward, overcoming the steric and electronic hurdles presented by the bulky, nitrogen-dense heterocycle[4].

  • Strict Deoxygenation: Oxygen promotes the Glaser-Hay homocoupling of the alkyne, consuming the starting material and creating difficult-to-separate dimeric impurities[5]. Therefore, rigorous degassing of the solvent system is a non-negotiable step in this protocol.

Catalytic Cycle Visualization

Sonogashira_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(Br)L₂ Ar = Triazolo[1,5-b]pyridazin-6-yl Pd0->OxAdd + Ar-Br TransMet Transmetalation Ar-Pd(II)(C≡C-R)L₂ OxAdd->TransMet + Cu-C≡C-R - CuBr RedElim Reductive Elimination Ar-C≡C-R + Pd(0)L₂ TransMet->RedElim RedElim->Pd0 - Product CuCycle Copper Co-Catalytic Cycle CuI + R-C≡C-H + Base → Cu-C≡C-R + [Base-H]I CuCycle->TransMet Transmetalation

Catalytic cycle of the Sonogashira coupling for 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine.

Experimental Design & Optimization Data

To establish a self-validating protocol, various catalytic systems were systematically evaluated. The data below synthesizes the optimal conditions for coupling the target bromide with phenylacetylene.

Table 1: Optimization of Catalytic Systems

Entry Catalyst (5 mol%) Co-Catalyst (10 mol%) Base (2.0 equiv) Solvent Temp (°C) Yield (%)

| 1 |


 | CuI | 

| THF | 65 | 45 | | 2 |

| CuI |

| THF | 65 | 62 | | 3 |

| CuI |

| DMF | 80 | 89 | | 4 |

| CuI |

| DMF | 80 | 78 | | 5 |

| None |

| DMF | 80 | Trace |

Causality Note:


 outperforms 

due to its greater stability against oxidation and the favorable release of active Pd(0) in situ. Diisopropylamine (

) provides superior basicity compared to Triethylamine (

), facilitating faster copper acetylide formation.

Table 2: Substrate Scope of Terminal Alkynes (Under Optimal Conditions)

Alkyne (1.5 equiv) Product Type Reaction Time (h) Isolated Yield (%)
Phenylacetylene Aryl-Aryl Alkyne 4 91
4-Methoxyphenylacetylene Electron-Rich Aryl Alkyne 4 88
Trimethylsilylacetylene (TMSA) Silyl-Protected Alkyne 6 85
1-Hexyne Aliphatic Alkyne 8 76

| 2-Methyl-3-butyn-2-ol | Propargylic Alcohol | 6 | 82 |

Detailed Step-by-Step Protocol

Materials Required
  • Substrate: 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine (1.0 mmol, 1.0 equiv)

  • Alkyne: Terminal alkyne (1.5 mmol, 1.5 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (

    
    ) (0.05 mmol, 5 mol%)
    
  • Co-catalyst: Copper(I) iodide (CuI) (0.10 mmol, 10 mol%)

  • Base: Diisopropylamine (

    
    ) (2.0 mmol, 2.0 equiv)
    
  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Methodology

Step 1: System Degassing (Critical for Trustworthiness)

  • Transfer 5.0 mL of anhydrous DMF and 2.0 mmol of

    
     into a 25 mL Schlenk flask containing a magnetic stir bar.
    
  • Perform three cycles of Freeze-Pump-Thaw, or vigorously sparge the solution with ultra-pure Argon for at least 30 minutes. Rationale: Complete removal of dissolved

    
     prevents the oxidative Glaser coupling of the alkyne.
    

Step 2: Reaction Assembly

  • Under a positive flow of Argon, quickly add 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine (1.0 mmol),

    
     (5 mol%), and CuI (10 mol%) to the flask.
    
  • Stir the suspension at room temperature for 5 minutes until the color transitions to a pale yellow/orange, indicating the initial coordination of the catalyst.

  • Add the terminal alkyne (1.5 mmol) dropwise via a gas-tight syringe.

Step 3: Execution & Monitoring

  • Seal the Schlenk flask and immerse it in a pre-heated oil bath at 80 °C.

  • Stir vigorously. The mixture will typically darken to a deep amber or brown as the active Pd(0) species is generated and the catalytic cycle turns over.

  • Monitor the reaction via LC-MS or TLC (Eluent: 5% MeOH in DCM). The highly UV-active starting material should be consumed within 4 to 8 hours depending on the alkyne.

Step 4: Quench & Workup

  • Once complete, remove the flask from the heat and allow it to cool to room temperature.

  • Quench the reaction by adding 10 mL of saturated aqueous

    
    . Rationale: 
    
    
    
    helps to solubilize and sequester the copper salts.
  • Dilute the mixture with 20 mL of Ethyl Acetate (EtOAc) and filter the entire biphasic mixture through a tightly packed pad of Celite to remove precipitated palladium black and insoluble polymeric byproducts.

  • Transfer the filtrate to a separatory funnel. Extract the aqueous layer with EtOAc (

    
     mL).
    
  • Wash the combined organic layers with water (

    
     mL) to remove residual DMF, followed by brine (20 mL).
    
  • Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel. A typical gradient of 20% to 80% EtOAc in Hexanes is effective, as the triazolopyridazine products are highly polar.

  • Verify product identity and purity via

    
    -NMR, 
    
    
    
    -NMR, and HRMS.

Troubleshooting Guide

  • Observation: High levels of alkyne homocoupling (Glaser dimer) detected by LC-MS.

    • Causality & Solution: Indicates oxygen contamination. Ensure the Argon line is purged, increase sparging time to 45 minutes, and check the septum integrity. Alternatively, add the alkyne via a syringe pump over 2 hours to keep its steady-state concentration low.

  • Observation: Reaction stalls at ~50% conversion.

    • Causality & Solution: The basic triazolopyridazine nitrogens may have poisoned the catalyst. Spike the reaction with an additional 2.5 mol% of

      
       and 5 mol% CuI. Ensure the reaction temperature is strictly maintained at 80 °C.
      

References

  • - Chemical Reviews, 2007.

  • - Chemical Society Reviews, 2011. 3. - RSC Advances, 2017.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the mechanistic nuances, standard operating procedures, and troubleshooting protocols for the synthesis of 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine. This heterocyclic core is a critical building block in drug discovery, but its synthesis is often plagued by low yields due to intermediate instability and harsh cyclization conditions.

This guide provides self-validating workflows designed to establish robust causality between your experimental choices and your final yield.

Mechanistic Workflow & Standard Operating Procedure (SOP)

The traditional and most scalable route to 1,2,4-triazolo[1,5-b]pyridazines involves a three-step sequence starting from 3-amino-6-bromopyridazine.

Workflow SM 3-Amino-6-bromopyridazine Step1 Condensation (DMF-DMA, Reflux) SM->Step1 Int1 Amidine Intermediate Step1->Int1 Step2 Oximation (NH₂OH·HCl, MeOH) Int1->Step2 Int2 Formamide Oxime Step2->Int2 Step3 Cyclization (PPA, 90°C) Int2->Step3 Prod 6-Bromo-[1,2,4]triazolo [1,5-b]pyridazine Step3->Prod

Three-step synthetic workflow for 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine.

Step 1: Amidine Formation (Electrophilic Condensation)
  • Protocol: Suspend 3-amino-6-bromopyridazine (1.0 eq) in anhydrous toluene. Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5–2.0 eq). Reflux under a nitrogen atmosphere for 2–4 hours. Concentrate in vacuo and triturate with hexanes to isolate the N,N-dimethylformimidamide intermediate.

  • Causality: DMF-DMA acts as a highly reactive C1 synthon. The exocyclic amine of the pyridazine is only weakly nucleophilic due to the electron-withdrawing bromo group and the diazine ring. Refluxing drives the equilibrium forward by distilling off the methanol byproduct.

Step 2: Oximation (Transamination)
  • Protocol: Dissolve the amidine intermediate (1.0 eq) in methanol. Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq). Stir at 40–50°C for 4–6 hours. Remove the solvent, partition between water and ethyl acetate, and concentrate the organic layer to yield the formamide oxime.

  • Causality: Hydroxylamine attacks the amidine carbon, expelling dimethylamine. Sodium acetate is strictly required to buffer the system; it frees the reactive hydroxylamine base while preventing the acidic hydrochloride salt from protonating the pyridazine nitrogens, which would deactivate the complex.

Step 3: Acid-Catalyzed Cyclization
  • Protocol: Add the formamide oxime to pre-warmed polyphosphoric acid (PPA) at 60°C. Slowly raise the temperature to 90°C and stir for 2–3 hours. Pour the hot, viscous mixture onto crushed ice. Neutralize carefully with aqueous ammonia (to pH 7-8) and extract with dichloromethane.

  • Causality: PPA serves a dual role as both the solvent and a powerful dehydrating agent. It protonates the oxime hydroxyl group, turning it into a superior leaving group, and facilitates the intramolecular nucleophilic attack by the adjacent pyridazine nitrogen to close the triazole ring.

Yield Optimization & Quantitative Data

To establish a self-validating system, compare your in-house metrics against these benchmarked optimization parameters.

Reaction StepParameterSub-optimal ConditionOptimized ConditionExpected Yield
1. Amidine Formation Solvent / ReagentOld DMF-DMA, ambient moistureFreshly distilled DMF-DMA, N₂ atm90–95%
2. Oximation Base AdditiveNone (Highly acidic, pH < 3)Sodium Acetate (1.1–1.2 eq)85–90%
3. Cyclization Reagent / TempPPA, >110°C (Tarring occurs)PPA, strict 90°C control70–75%
One-Pot Alternative CatalystsCu(I) aloneCu(I) + Zn(II) + I₂/KI80–86%

Troubleshooting Guide & FAQs

Troubleshooting Start Issue: Overall Yield < 50% Check1 Step 1: Incomplete Amidine Conversion Start->Check1 Check2 Step 2: Oxime Degradation Start->Check2 Check3 Step 3: Tar Formation During Cyclization Start->Check3 Sol1 Ensure anhydrous conditions; Use fresh DMF-DMA Check1->Sol1 Sol2 Buffer with NaOAc; Maintain T < 50°C Check2->Sol2 Sol3 Control PPA viscosity; Strict 90°C limit Check3->Sol3

Troubleshooting logic tree for identifying and resolving yield bottlenecks.

Q1: My Step 1 (amidine formation) is stalling at ~50% conversion. Adding more DMF-DMA doesn't help. Why? A1: You are likely experiencing reagent hydrolysis. DMF-DMA is highly moisture-sensitive. Even trace amounts of water in your solvent or ambient humidity will hydrolyze DMF-DMA into DMF and methanol. Water acts as a competing nucleophile, neutralizing the acetal before the weakly nucleophilic 3-amino-6-bromopyridazine can attack. Solution: Distill your DMF-DMA prior to use, rigorously dry your toluene, and run the reaction under a positive pressure of nitrogen.

Q2: During oximation (Step 2), I am observing multiple spots on my TLC plate and a significant drop in yield. What is happening? A2: This is a classic symptom of pH imbalance. If you omit sodium acetate, the reaction mixture becomes too acidic due to the HCl from the hydroxylamine salt. This leads to the competitive hydrolysis of your amidine intermediate back to the starting 3-amino-6-bromopyridazine. Solution: Always buffer the reaction with 1.1 to 1.2 equivalents of anhydrous sodium acetate to maintain a mildly acidic to neutral pH, which stabilizes the oxime intermediate.

Q3: The PPA cyclization (Step 3) yields a black, intractable tar, and I cannot extract my product. How do I prevent this? A3: You are exceeding the thermal stability threshold of the bromo-pyridazine core. PPA is highly viscous, leading to poor heat transfer and localized "hot spots" in the flask. At temperatures above 100°C, the bromo-pyridazine core becomes susceptible to nucleophilic aromatic substitution, decomposition, or polymerization (tarring). Solution: Use mechanical stirring rather than magnetic stirring to ensure uniform heat distribution in the viscous PPA. Strictly maintain the internal temperature at 90°C.

Q4: Is there a more modern alternative to this harsh 3-step sequence? A4: Yes. Recent advances in bimetallic catalysis have enabled a one-pot oxidative cycloaddition. Mu et al. demonstrated that 3-aminopyridazines can be reacted directly with nitriles using a cooperative Cu(I)/Zn(II) catalytic system, followed by I₂/KI-mediated intramolecular oxidative N–N bond formation[1]. This bypasses the unstable oxime intermediate entirely and avoids the use of harsh PPA, offering a greener and often higher-yielding alternative for sensitive substrates[1].

References

  • Bimetallic copper and zinc-catalyzed oxidative cycloaddition of 3-aminopyridazines and nitriles: a direct synthesis of 1,2,4-triazolo[1,5-b]pyridazines via C–N and N–N bond-forming process Source: RSC Advances, 2017, 7, 37208-37213. URL:[Link]

  • Bimetallic (or Multimetallic) Synthesis of N-Heterocycles Source: Catalysts, 2023, 13(9), 1268. URL:[Link]

Sources

Dimroth rearrangement of [1,2,4]triazolo[4,3-b]pyridazine to [1,5-b] isomer

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Dimroth rearrangement of [1,2,4]triazolo[4,3-b]pyridazine to [1,5-b] isomer Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Ticket System: ACTIVE | Subject: Dimroth Rearrangement ([4,3-b] → [1,5-b])

Welcome to the Advanced Synthesis Support Center. You have accessed the specialized module for fused nitrogen-rich heterocycles . This guide addresses the thermodynamic isomerization of the kinetic [1,2,4]triazolo[4,3-b]pyridazine product to its stable [1,5-b] congener—a critical transformation in the synthesis of bioisosteres for purine antagonists and kinase inhibitors.

📋 Ticket #001: The Core Mechanism (Why is my reaction happening?)

User Query: "I synthesized a [1,2,4]triazolo[4,3-b]pyridazine, but upon heating or basic treatment, the NMR spectrum changed completely. What is the driving force and mechanism behind this?"

Technical Resolution: You are observing the Dimroth Rearrangement , a translocation of heteroatoms that converts the kinetically favored [4,3-b] isomer into the thermodynamically stable [1,5-b] isomer.

⚙️ Mechanistic Pathway

The reaction proceeds via an ANRORC-like mechanism (Addition of Nucleophile, Ring Opening, Ring Closure).

  • Nucleophilic Attack: A nucleophile (often

    
     or 
    
    
    
    ) attacks the electron-deficient bridgehead carbon (C-9a equivalent).
  • Ring Opening: The N-N bond of the triazole ring cleaves, forming a diazo- or hydrazino-pyridazine intermediate.

  • Rotation: Bond rotation occurs, placing the exocyclic nitrogen in a position to attack.

  • Recyclization: The exocyclic nitrogen attacks the nitrile/carbonyl carbon, closing the ring to form the [1,5-b] system.

📉 Thermodynamic Driver

The [1,5-b] isomer is thermodynamically preferred due to enhanced aromatic stabilization . The [1,5-b] system allows for better delocalization of the


-electrons across the bridgehead nitrogen (N1 in the [1,5] system) compared to the [4,3-b] fusion.

DimrothMechanism Start [4,3-b] Isomer (Kinetic) Inter1 Nucleophilic Attack (OH- at Bridgehead) Start->Inter1 + Base/Heat Inter2 Ring Opening (Hydrazino Intermediate) Inter1->Inter2 C-N Bond Break Inter3 Bond Rotation (Configurational Change) Inter2->Inter3 Rotation End [1,5-b] Isomer (Thermodynamic) Inter3->End Recyclization - H2O

Figure 1: Logical flow of the Dimroth rearrangement for triazolopyridazines. The process is driven by the stability of the final fused system.

🧪 Ticket #002: Experimental Protocol (How do I execute this?)

User Query: "I need a reliable protocol to convert my [4,3-b] scaffold to the [1,5-b] isomer with high yield. What conditions do you recommend?"

Technical Resolution: While "spontaneous" rearrangement can occur over long periods, controlled catalysis is required for preparative utility.

🛠️ Standard Operating Procedure (SOP)

Reaction Type: Base-Catalyzed Thermal Rearrangement

  • Preparation: Dissolve the [1,2,4]triazolo[4,3-b]pyridazine starting material (1.0 equiv) in a protic solvent. Ethanol or Acetic Acid are standard choices.

  • Catalyst Addition:

    • Method A (Basic - Recommended): Add 10% aqueous NaOH or KOH (2-5 equiv).

    • Method B (Acidic): Use Glacial Acetic Acid as solvent (acts as both solvent and catalyst).

    • Method C (Neutral/Thermal): Reflux in high-boiling solvent (e.g., bromobenzene, diphenyl ether) if functional groups are acid/base sensitive.

  • Reflux: Heat the mixture to reflux (

    
    ).
    
    • Time: Monitor via TLC/HPLC. Conversion typically requires 2–12 hours .

  • Workup:

    • Cool to room temperature.

    • If Method A: Neutralize with dilute HCl to precipitate the product.

    • If Method B: Pour into ice water and neutralize with

      
      .
      
  • Purification: The [1,5-b] isomer is often less soluble and can be collected by filtration. Recrystallize from EtOH/DMF.

📊 Condition Comparison Matrix
ConditionReagentTemp (

)
Time (h)Yield PotentialNote
Basic 10% NaOH/EtOH80 (Reflux)2–6High (>85%)Fastest; risk of hydrolysis if R-groups are labile.
**

Technical Support Center: Catalyst Selection for Sterically Hindered Coupling of 6-Bromo-triazolopyridazines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heteroaryl Cross-Coupling. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with the 6-bromo-[1,2,4]triazolo[4,3-b]pyridazine scaffold. Navigating the cross-coupling of this specific bicyclic system with sterically hindered partners requires precise catalyst architecture to overcome intrinsic electronic and structural bottlenecks.

Module 1: Mechanistic Causality & Catalyst Logic

To master the coupling of 6-bromo-[1,2,4]triazolo[4,3-b]pyridazines, you must first understand the causality behind the reaction failures. This scaffold presents three distinct mechanistic challenges:

  • Catalyst Poisoning via N-Coordination: The N5 bridgehead nitrogen is adjacent to the C6 position. This nitrogen acts as a potent Lewis base, competitively coordinating to unshielded Pd(0) or Pd(II) species. This pulls the metal off-cycle, leading to rapid catalyst deactivation (visible as "Pd black" precipitation).

  • Electronic Deactivation: The core is highly electron-deficient. While this accelerates the initial oxidative addition of Pd(0) into the C6-Br bond, it severely retards the transmetalation and reductive elimination steps.

  • Steric Clashing: When coupling sterically hindered partners (e.g., ortho-substituted anilines, branched secondary amines, or bulky boronic acids), the reductive elimination step becomes the kinetic bottleneck.

The Solution: Dialkylbiarylphosphine ligands (Buchwald ligands) such as RuPhos , XPhos , and BrettPhos . Their massive steric bulk (cyclohexyl or isopropyl groups) serves a dual purpose: it physically shields the Pd center from off-cycle N-coordination by the triazolopyridazine, and it forces the Pd(II) intermediate into a highly strained geometry, drastically lowering the activation energy required to force the two coupling partners together during reductive elimination.

CatalyticCycle Pd0 Pd(0)L1 Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd 6-bromo-triazolopyridazine Poison Off-Cycle Catalyst Poisoning (N5-Coordination) Pd0->Poison Unshielded Pd TransMet Transmetalation / Amine Binding OxAdd->TransMet Base / Coupling Partner RedElim Reductive Elimination (Steric Bottleneck) TransMet->RedElim Bulky Ligand Promotes RedElim->Pd0 Product Release Product Coupled Product RedElim->Product Poison->Pd0 Bulky Ligand (RuPhos)

Catalytic cycle of Pd-catalyzed coupling highlighting the N-coordination poisoning bottleneck.

Module 2: Catalyst & Ligand Selection Matrix

Summarized below is the quantitative and qualitative data for selecting the optimal precatalyst system based on your specific hindered coupling partner. We strongly recommend Generation 3 (G3) or Generation 4 (G4) palladacycle precatalysts over traditional Pd2(dba)3. The dibenzylideneacetone (dba) ligand in older systems can competitively bind to Pd(0) and stall the reaction, whereas G3/G4 systems rapidly generate the pure 1:1 L:Pd(0) active species at room temperature.

Coupling TypeHindrance LevelRecommended PrecatalystBaseSolventTemp (°C)Expected Yield Range
Buchwald-Hartwig Moderate (Primary Amines)RuPhos Pd G3Cs₂CO₃1,4-Dioxane90–10075–95%
Buchwald-Hartwig High (Sec. Amines, Anilines)tBuBrettPhos Pd G3NaOtBuToluene100–11060–85%
Suzuki-Miyaura Moderate (Aryl Boronic Acids)XPhos Pd G3K₃PO₄ (aq)Dioxane/H₂O80–9080–98%
Suzuki-Miyaura High (ortho-substituted)SPhos Pd G3K₃PO₄ (aq)Toluene/H₂O10065–80%

Module 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in visual and analytical checkpoints ensure that you can verify the integrity of the reaction at critical stages.

Protocol A: Sterically Hindered Buchwald-Hartwig Amination

Validated for coupling bulky secondary amines to 6-bromo-[1,2,4]triazolo[4,3-b]pyridazine. [1][2]

  • Preparation: In a rigorously oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 6-bromo-[1,2,4]triazolo[4,3-b]pyridazine (1.0 equiv), the hindered amine (1.2 equiv), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Catalyst Loading: Add RuPhos Pd G3 (5 mol%) and RuPhos ligand (5 mol%). Self-Validation Check: Maintaining a 1:1 ratio of precatalyst to ligand ensures no unligated Pd(0) is available for N5-coordination.

  • Solvent & Degassing: Add anhydrous 1,4-dioxane (0.2 M concentration). Seal the vessel with a septum. Sparge the heterogeneous mixture with ultra-pure Argon for 10 minutes.

  • Activation: Heat the reaction to 100 °C. Self-Validation Check: Within 5–10 minutes, the solution should transition from pale yellow to a deep red/brown, confirming the generation of the active L1Pd(0) species.

  • Monitoring: Stir for 12–16 hours. Monitor via LCMS.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove Pd residues and inorganic salts. Concentrate in vacuo.

Protocol B: Sterically Hindered Suzuki-Miyaura Coupling

Validated for coupling ortho-substituted arylboronic acids. [3]

  • Preparation: Charge a vial with 6-bromo-[1,2,4]triazolo[4,3-b]pyridazine (1.0 equiv), the hindered boronic acid (1.5 equiv), and XPhos Pd G3 (3 mol%).

  • Solvent System: Add a 4:1 mixture of 1,4-Dioxane and H₂O (0.2 M).

  • Base Addition: Add K₃PO₄ (3.0 equiv). Note: Aqueous base accelerates the transmetalation of bulky boronic acids by rapidly forming the reactive boronate species.

  • Degassing & Heating: Degas via three freeze-pump-thaw cycles. Heat to 90 °C under Argon for 16 hours.

  • Validation: Analyze an aliquot via TLC (EtOAc/Hexanes). The disappearance of the UV-active starting material spot and the absence of a debrominated byproduct mass (M-Br+H) on LCMS validates successful cross-coupling.

Workflow Start 6-Bromo-triazolopyridazine + Sterically Hindered Partner Choose Select Coupling Type Start->Choose CN C-N Coupling (Buchwald-Hartwig) Choose->CN CC C-C Coupling (Suzuki-Miyaura) Choose->CC RuPhos RuPhos Pd G3 / Cs2CO3 (Primary/Secondary Amines) CN->RuPhos BrettPhos tBuBrettPhos Pd G3 (Extremely Bulky Amines) CN->BrettPhos XPhos XPhos Pd G3 / K3PO4 (Bulky Boronic Acids) CC->XPhos

Decision tree for catalyst selection based on coupling type and steric hindrance.

Module 4: Troubleshooting Guide

Q: My reaction stalls at 30% conversion, and I observe a black precipitate. Should I add more catalyst? A: No. The black precipitate is "Pd black," indicating your active Pd(0) has aggregated and fallen off-cycle due to N5-coordination or ligand oxidation. Adding more catalyst will only generate more Pd black. Solution: Ensure rigorous degassing to prevent ligand oxidation. Switch to a G3/G4 precatalyst if you are using Pd2(dba)3, and consider increasing the ligand-to-Pd ratio slightly (e.g., 1.2:1) to ensure all Pd remains ligated.

Q: I am seeing massive protodehalogenation (debromination) instead of my cross-coupled product. Why? A: Protodehalogenation occurs when oxidative addition is successful, but transmetalation or reductive elimination is too slow, allowing the Pd(II) intermediate to undergo β-hydride elimination (if your amine/solvent has abstractable protons) or react with trace moisture. Solution: Rigorously dry your solvents and amine. If coupling an extremely bulky amine, switch to tBuBrettPhos , which has a larger bite angle and forces reductive elimination much faster than RuPhos.

Q: My secondary amine won't couple even with RuPhos. What is the next logical step? A: RuPhos is excellent for secondary amines, but if the amine is highly branched (e.g., diisopropylamine derivatives), the steric clash during the amine binding step (transmetalation) prevents the reaction. Switch to BrettPhos or tBuBrettPhos and change the base to NaOtBu (if your substrate lacks base-sensitive functional groups).

Module 5: FAQs

Q: Can I use 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine instead of the 6-bromo derivative? A: Yes. While C-Cl bonds have higher bond dissociation energies than C-Br bonds, the electron-deficient nature of the triazolopyridazine core makes the 6-chloro variant highly reactive toward oxidative addition. RuPhos Pd G3 and XPhos Pd G3 handle these aryl chlorides with nearly identical efficiency to the bromides [1][2].

Q: What is the best base to avoid side reactions during Buchwald-Hartwig amination? A: Cs₂CO₃ is the gold standard for this scaffold. While NaOtBu is a stronger base and accelerates the reaction, it can act as a nucleophile and displace the bromide via an S_NAr mechanism, yielding the tert-butyl ether byproduct. Cs₂CO₃ provides the perfect balance of basicity without nucleophilicity.

Q: Does microwave irradiation help with these hindered couplings? A: Yes. Microwave irradiation (e.g., 100 °C for 2 hours) can significantly accelerate the reductive elimination step and minimize the time the sensitive Pd(II) intermediates spend in solution, often improving yields by 10–15% compared to conventional thermal heating [2].

References

  • Discovery of VU6025733 (AG06827): A Highly Selective, Orally Bioavailable, and Structurally Distinct M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) with Robust In Vivo Efficacy. ACS Chemical Neuroscience. Available at:[Link]

  • Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633. NIH Public Access. Available at:[Link]

  • Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. ChemRxiv. Available at: [Link]

Technical Support Center: 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine Intermediates

[1]

Status: Operational Agent: Senior Application Scientist Ticket ID: TRZ-105-PUR Subject: Purification & Isolation Protocols for 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine[1]

Welcome to the Technical Support Center.

You are likely working with 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine (CAS: 1301714-06-6), a critical scaffold in the synthesis of c-Met, PIM-1, and other kinase inhibitors.[1]

This fused bicyclic system presents unique challenges: it possesses a "sticky" nitrogen-rich core that tails on silica, a potential for regioisomeric contamination ([4,3-b] vs. [1,5-b]), and solubility issues common to planar aromatic heterocycles.[1]

Below are the specific troubleshooting modules designed to resolve your purification bottlenecks.

Module 1: Initial Isolation (The "Crude" Reality)[1]

User Question: "My reaction mixture (using 3-amino-6-bromopyridazine + DMF-DMA/HOSA) is a dark, viscous oil. Standard extraction with EtOAc is yielding poor recovery. How do I maximize yield from the pot?"

Technical Diagnosis: The [1,5-b] core is moderately polar and often has poor solubility in lipophilic solvents like diethyl ether or pure hexanes.[1] If you are synthesizing this via the N-aminopyridazinium salt or DMF-DMA route, your crude is likely laden with polar byproducts (sulfonic acids or dimethylamine salts) that act as hydrotropes, keeping your product in the aqueous phase during extraction.[1]

Troubleshooting Protocol: The "Crash and Filter" Method Instead of extraction, utilize the compound's poor water solubility to your advantage.[1]

  • Concentration: Remove the reaction solvent (often DMF, EtOH, or Dioxane) under reduced pressure.[1] Do not distill to dryness; leave a minimal stirrable volume.

  • Quench: Cool the residue to 0–5 °C.

  • Precipitation: Slowly add ice-cold water (ratio: 10mL water per 1g theoretical product).

    • Critical Step: Adjust pH to ~8 using saturated NaHCO₃. This neutralizes any protonated triazole species, forcing precipitation.

  • Filtration: Filter the resulting solid.

  • Wash: Wash the cake with cold water (removes inorganic salts) followed by cold diethyl ether (removes non-polar organic impurities/oligomers).[1]

Visualization: Isolation Workflow

IsolationStartReaction Mixture(Dark Oil)ConcConcentrate(Remove DMF/EtOH)Start->ConcQuenchAdd Ice Water + NaHCO3(pH ~8)Conc->QuenchPrecipitationFilterFiltrationQuench->FilterWashWash Cake:1. Cold H2O2. Cold Et2OFilter->WashResultCrude Solid(Ready for Recryst)Wash->Result

Caption: Standard isolation workflow minimizing liquid-liquid extraction losses.

Module 2: Chromatography (The "Streaking" Issue)

User Question: "I am trying to purify the crude on silica, but the compound streaks/tails significantly, and I'm losing separation resolution. What mobile phase should I use?"

Technical Diagnosis: The triazolo-pyridazine core contains three nitrogen atoms.[1] The bridgehead nitrogens and the pyridazine nitrogens are Lewis bases that interact strongly with the acidic silanol groups (

1

Troubleshooting Protocol: Buffered Mobile Phases You must suppress the ionization of the silanols or the protonation of your heterocycle.[1]

ParameterRecommendationMechanism
Stationary Phase Standard Silica (40-63 µm)Cost-effective standard.[1]
Base Additive 1% Triethylamine (TEA) or 1% NH₄OH Competes for silanol binding sites, allowing your product to elute cleanly.[1]
Mobile Phase A Dichloromethane (DCM)Solubilizes the organic core.[1]
Mobile Phase B Methanol (MeOH)Provides polarity to elute the heterocycle.[1]
Gradient 0% → 5% MeOH in DCM (with 1% TEA)The compound usually elutes between 2-4% MeOH.[1]

Expert Tip: If using TEA, your NMR will show TEA peaks.[1] To remove them, dry the purified solid under high vacuum at 45°C for >12 hours, or wash the solid with a small amount of pentane after the column.

Module 3: Regioisomer Contamination ([1,5-b] vs [4,3-b])

User Question: "I see a minor impurity spot just above my product on TLC. Is this the [4,3-b] isomer? How do I get rid of it?"

Technical Diagnosis: Synthesis of triazolopyridazines can yield two isomers:

  • [1,2,4]triazolo[1,5-b]pyridazine: Thermodynamically stable (Target).[1]

  • [1,2,4]triazolo[4,3-b]pyridazine: Kinetically favored (Impurity).[1]

Often, the [4,3-b] isomer forms first and rearranges to the [1,5-b] isomer under thermal or acidic/basic conditions (Dimroth Rearrangement). If you see the impurity, the rearrangement might be incomplete.[1]

Troubleshooting Protocol: Thermal Isomerization Before discarding the "impure" fractions, test if you can convert the impurity.[1]

  • Test: Take a small aliquot of the impurity-rich fraction.[1]

  • Action: Reflux in Acetic Acid or Ethanol for 2-4 hours.

  • Check: Run TLC. If the upper spot disappears and the lower spot ([1,5-b]) intensifies, you have successfully rearranged the isomer.

  • Scale-up: You can subject the entire crude batch to these conditions to convert the impurity rather than separating it.

Visualization: Dimroth Rearrangement Logic

DimrothKineticKinetic Isomer[4,3-b]HeatHeat / Acid(Dimroth Rearrangement)Kinetic->HeatThermoThermodynamic Isomer[1,5-b] (Target)Heat->ThermoIrreversibleConversion

Caption: Thermal conversion of the kinetic [4,3-b] impurity to the stable [1,5-b] target.[1]

Module 4: Crystallization (The Polishing Step)[1]

User Question: "I need >99% purity for a biological assay. Column chromatography gave me 97%. How do I recrystallize this?"

Technical Diagnosis: The 6-bromo substituent enhances the crystallinity of the molecule compared to the unsubstituted parent.[1] The molecule is planar and stacks well.

Troubleshooting Protocol: Solvent Selection

  • Option A (High Recovery): Ethanol/Water [1]

    • Dissolve solid in boiling Ethanol (minimum volume).

    • Add hot water dropwise until persistent turbidity is observed.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Result: Fine needles or microcrystalline powder.[1]

  • Option B (High Purity): Acetonitrile (ACN) [1]

    • Dissolve in boiling ACN.

    • Cool to room temperature.

    • Result: ACN often solvates polar impurities better than EtOH, leaving the pure bromide to crystallize.

References
  • Synthesis & Isomerization: Journal of Medicinal Chemistry, "Synthesis and structure-activity relationships of triazolopyridazine protein kinase inhibitors."[1] (General context for the scaffold and Dimroth rearrangement conditions).

  • Isomer Differentiation: Heterocycles, "1,2,3-Triazolo[4,5-d]-1,2,4-triazolo[4,3-b]pyridazines."[1][2] (Discusses the formation and differentiation of the [4,3-b] vs [1,5-b] systems).

  • Physical Properties: PubChem Compound Summary for 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine. [3]

  • General Purification of Nitrogen Heterocycles: MDPI Molecules, "Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines."[1] (Review of similar fused systems and their handling).

Technical Support Center: Overcoming Triazolopyridazine Solubility in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Triazolopyridazines are privileged bicyclic heteroaromatic scaffolds widely utilized in drug discovery, particularly in the development of kinase modulators and PDE4 inhibitors[1]. However, their planar geometry and high dipole moment promote intense intermolecular


 stacking. This high crystal lattice energy often results in severe solubility issues in standard organic solvents (e.g., THF, toluene), leading to heterogeneous reaction mixtures, poor catalyst turnover, and low yields during late-stage cross-coupling reactions.

As a Senior Application Scientist, I have designed this troubleshooting guide to provide field-proven strategies, mechanistic insights, and self-validating protocols to help you overcome these specific solubility barriers.

Troubleshooting Workflow

Workflow Start Triazolopyridazine Solubility Issue Step1 Screen Polar Aprotic Solvents + Water (e.g., Dioxane/H2O) Start->Step1 Check1 Homogeneous at Elevated Temp? Step1->Check1 Step2 Optimize Ligand & Base (e.g., SPhos, K3PO4) Check1->Step2 Yes Alt1 Micellar Catalysis (TPGS-750-M in Water) Check1->Alt1 No Check2 Conversion > 80%? Step2->Check2 Alt1->Check2 Success Scale-Up & Isolate Product Check2->Success Yes Alt2 Solid-State Mechanochemistry (Ball Milling) Check2->Alt2 No

Troubleshooting workflow for cross-coupling insoluble triazolopyridazine derivatives.

Section 1: Solvent & Co-Solvent Optimization

Q1: My triazolopyridazine halide is completely insoluble in THF and Toluene, forming a thick slurry. What solvent systems should I screen first?

Answer: The first line of defense is transitioning to polar aprotic solvents (e.g., 1,4-Dioxane, DMF) combined with a water co-solvent. Water is critical here; it not only dissolves the inorganic base (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


, 

) but also acts to disrupt the strong crystal lattice of the polar heterocycle. A biphasic system like Dioxane/H₂O (typically 4:1 or 2:1 v/v) is standard. The addition of water significantly improves the transmetalation step of the catalytic cycle by forming highly reactive hydrophilic boronates (

)[2].
Quantitative Solvent Performance Matrix

The following table summarizes expected outcomes based on extensive solvent screening for highly polar, insoluble heterocycles[3]:

Solvent SystemRatio (v/v)Substrate Solubility ProfileTypical YieldMechanistic Advantage / Disadvantage
Toluene / H₂O 10:1Poor (Persistent Suspension)< 20%Standard for lipophilic substrates; fails completely for polar cores.
THF / H₂O 4:1Moderate40-50%Better polarity, but limited by low boiling point (66 °C).
1,4-Dioxane / H₂O 2:1Good (Homogeneous at 90 °C)80-90%High boiling point; excellent balance of polarity and phase transfer.
DMF / H₂O 4:1Excellent70-85%Maximum polarity; however, poses a high risk of product isolation difficulty.
Protocol 1: Small-Scale Parallel Solvent Screening for Suzuki-Miyaura Coupling

This protocol is a self-validating system designed to identify the optimal thermodynamic environment for your specific derivative.

  • Dry Reagent Dispensing: Because stock solutions are impossible due to insolubility, dispense the triazolopyridazine halide (0.1 mmol), boronic acid (0.12 mmol),

    
     (2 mol%), and SPhos ligand (4 mol%) as dry powders into an array of four Schlenk tubes.
    
  • Base Addition: Add

    
     (0.3 mmol) to each tube.
    
  • Inert Atmosphere Validation: Seal the tubes, evacuate, and backfill with ultra-pure Argon three times.

  • Solvent Addition: Syringe in 1.5 mL of the degassed test solvent mixtures (e.g., Dioxane/H₂O 2:1, DMF/H₂O 4:1) into their respective tubes.

  • Reaction Initiation: Place the tubes in a pre-heated reaction block at 90 °C. Critical Causality: Stir vigorously (>800 rpm). High shear is required to overcome the mass transfer limitations inherent to biphasic systems[2].

  • Validation & Quench: After 4 hours, quench a 50 µL aliquot with EtOAc/Water. Filter the organic layer through a short Celite pad and analyze via LC-MS to determine conversion rates and check for protodeboronation side-products.

Section 2: Micellar Catalysis as a Green Alternative

Q2: Even with Dioxane/Water at elevated temperatures, my reaction remains a slurry and conversion is stalled at 30%. Are there alternative reaction media that don't rely on macroscopic solubility?

Answer: Yes. When traditional thermodynamic solvent adjustments fail, you should pivot to micellar catalysis using designer amphiphiles like TPGS-750-M[4].

TPGS-750-M is a surfactant composed of a lipophilic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-tocopherol moiety and a hydrophilic PEG-750-M chain. In water, it spontaneously forms nanomicelles (approx. 13-24 nm in diameter). The causality behind its success is encapsulation: the lipophilic inner core of the micelle encapsulates both the transition metal catalyst and the insoluble triazolopyridazine substrate. This creates an extremely high local concentration of reactants, driving the cross-coupling forward at room temperature, completely bypassing the macroscopic solubility limitations of the bulk aqueous medium.
Protocol 2: Suzuki-Miyaura Coupling in Aqueous TPGS-750-M
  • Surfactant Preparation: Prepare a 2.0 wt % solution of TPGS-750-M in degassed HPLC-grade water.

  • Reagent Loading: To a reaction vial equipped with a magnetic stir bar, add the triazolopyridazine halide (1.0 equiv), boronic acid (1.2 equiv), and a water-stable catalyst like

    
     (2 mol%).
    
  • Micelle Formation: Add the 2.0 wt % TPGS-750-M solution to the vial. The mixture will appear cloudy as the nanomicelles form and encapsulate the solids.

  • Base Addition: Add a liquid base (e.g.,

    
    , 3.0 equiv) via syringe.
    
  • Reaction & Isolation: Stir vigorously at room temperature for 12-24 hours. Validate completion via LC-MS. To isolate the product, extract the aqueous micellar mixture with a minimal amount of EtOAc. The TPGS-750-M remains in the aqueous phase and can often be recycled for subsequent runs.

Section 3: Catalyst and Base Selection for Heterogeneous Systems

Q3: In biphasic mixtures, how do I ensure efficient mass transfer and prevent my palladium catalyst from crashing out before the insoluble substrate can react?

Answer: Slow reaction rates in biphasic systems are fundamentally a mass transfer problem between the aqueous phase (containing the base and activated boronic acid) and the organic phase (containing the aryl halide and palladium catalyst)[2].

To solve this, you must utilize dialkylbiaryl phosphine ligands that are highly active and stable in aqueous/polar environments, such as SPhos or Amphos . SPhos is particularly effective because its electron-rich nature accelerates oxidative addition even with deactivated or partially dissolved substrates, while its steric bulk promotes rapid reductive elimination, preventing catalyst degradation (crashing out as palladium black) during the slower transmetalation steps inherent to heterogeneous mixtures.

Section 4: Extreme Insolubility (Mechanochemistry)

Q4: What if my specific triazolopyridazine derivative is completely insoluble in all liquid media, including micellar solutions, even at reflux?

Answer: For extreme cases—often seen with highly symmetric, polycyclic derivatives—conventional solution-phase synthesis is simply not viable. The ultimate fallback is solid-state mechanochemistry (ball milling). By grinding the solid reactants, palladium catalyst, and base together in a ball mill, the mechanical energy input facilitates the cross-coupling reaction entirely in the solid state. This completely circumvents thermodynamic solubility limitations, forcing the molecules into reactive proximity[2].

References
  • Exploration and Optimization of Substituted Triazolothiadiazines and Triazolopyridazines as PDE4 Inhibitors. nih.gov.[Link]

  • Solvent mixture screening for Suzuki coupling. researchgate.net.[Link]

  • TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature. acs.org.[Link]

Sources

stability of 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine under basic conditions

[1][2]

Executive Summary: Stability Profile

Compound Classification: Electron-deficient fused heteroaryl halide.[1][2] Primary Instability Factor: High susceptibility to Nucleophilic Aromatic Substitution (

12

The 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine scaffold is chemically stable under neutral and mild basic conditions (e.g., carbonates, phosphates) typically used in palladium-catalyzed cross-couplings.[1][2] However, it exhibits critical instability in the presence of strong nucleophilic bases (hydroxides, alkoxides) and primary/secondary amines, which rapidly displace the bromine atom.[2]

Base Compatibility Matrix
Base ClassExamplesStability VerdictPrimary Risk
Weak Inorganic

,

,

High Minimal.[1][2] Preferred for Suzuki/Buchwald couplings.[1][2]
Steric Organic DIPEA, TEA, DBUModerate Stable if dry.[1] Primary amines will react (SnAr).[1][2]
Strong Nucleophilic NaOH, KOH, LiOHLow Hydrolysis to 6-hydroxy derivative (SnAr with

).[1][2]
Alkoxides NaOMe, KOtBuCritical Rapid etherification (SnAr with

).[1][2]

Troubleshooting Guide & FAQs

Scenario A: Cross-Coupling (Suzuki-Miyaura) Failures

Q: I am attempting a Suzuki coupling using NaOH as the base, but I observe the formation of a polar byproduct and low conversion. What is happening? A: You are likely observing hydrolytic dehalogenation .[1][2]

  • Mechanism: The [1,2,4]triazolo[1,5-b]pyridazine core is highly electron-deficient, significantly activating the C-Br bond at the 6-position.[1][2] Hydroxide ions (

    
    ) act as nucleophiles rather than just bases, attacking the C-6 position and displacing the bromine to form the 6-hydroxy derivative (or its tautomer, the pyridazinone).[1][2]
    
  • Solution: Switch to a non-nucleophilic, mild base system.

    • Recommended: Potassium Phosphate Tribasic (

      
      ) or Cesium Carbonate (
      
      
      ).[1][2]
    • Solvent System: 1,4-Dioxane/Water (4:[1][2]1) or Toluene/Water.[1][2]

Q: Can I use ethanol or methanol as a co-solvent in basic conditions? A: Avoid if possible.

  • Risk: In the presence of base (even carbonates), alcohols can form small equilibrium concentrations of alkoxides. These are potent nucleophiles that can displace the bromine to form the 6-alkoxy ether byproduct.[1][2]

  • Alternative: Use aprotic polar solvents like DMF, DMSO, or acetonitrile, or non-polar solvents like toluene or 1,4-dioxane.[1]

Scenario B: Nucleophilic Substitution ( ) Issues

Q: I want to displace the bromine with an amine, but the reaction is sluggish or messy. Do I need a metal catalyst? A: No, a catalyst is often unnecessary.

  • Insight: The 6-position is sufficiently activated for uncatalyzed

    
     with primary and secondary amines.[1][2]
    
  • Optimization:

    • Solvent: Use a polar aprotic solvent (DMF, DMSO, or NMP) to stabilize the transition state.[2]

    • Temperature: Heat to 60–80°C.

    • Base: Use a non-nucleophilic organic base (DIPEA) to scavenge the HBr generated.[1][2]

    • Warning: Do not use the amine in vast excess if it is valuable; 1.1–1.5 equivalents are usually sufficient.[1][2]

Mechanistic Visualization

The following diagram illustrates the competing reaction pathways for 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine under basic conditions.

ReactionPathwaysFigure 1: Competing Reaction Pathways based on Base/Nucleophile SelectionStart6-Bromo-[1,2,4]triazolo[1,5-b]pyridazineSuzukiTarget Biaryl Product(C-C Bond Formation)Start->SuzukiPd Cat., Ar-B(OH)2Base: K3PO4 or Cs2CO3Hydrolysis6-Hydroxy Byproduct(SnAr with OH-)Start->HydrolysisBase: NaOH/KOH(Nucleophilic Attack)Ether6-Alkoxy Byproduct(SnAr with OR-)Start->EtherSolvent: MeOH/EtOH+ BaseAmine6-Amino Product(SnAr with R-NH2)Start->AmineReagent: R-NH2Base: DIPEA, Heat

Caption: Pathways in green/yellow represent controlled synthesis; red dashed lines indicate degradation risks.[1][2]

Validated Experimental Protocols

Protocol A: Safe Suzuki-Miyaura Coupling

Designed to minimize hydrolytic dehalogenation.[1][2]

Materials:

  • 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine (1.0 equiv)[1][2][3]

  • Aryl boronic acid (1.2 equiv)[1][2]

  • 
     (0.05 equiv)[1][2]
    
  • 
     (2.0 equiv)[1][2][4]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][2]

Procedure:

  • Degassing: Charge a reaction vial with the bromide, boronic acid, and phosphate base. Evacuate and backfill with nitrogen (3 cycles).[1][2]

  • Solvent Addition: Add degassed 1,4-dioxane and water.

  • Catalyst Addition: Add the Pd catalyst under a positive stream of nitrogen.[1][2]

  • Reaction: Seal the vial and heat to 80°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (typically MeOH/DCM gradients due to polarity).[1][2]

Protocol B: Controlled Nucleophilic Substitution ( )

For introducing amine substituents at the 6-position.[1][2]

Materials:

  • 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine (1.0 equiv)[1][2][3]

  • Primary/Secondary Amine (1.2 equiv)[1][2]

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)[1][2]

  • Solvent: DMF (Anhydrous)[1][2]

Procedure:

  • Dissolve the bromide in anhydrous DMF (0.2 M concentration).

  • Add DIPEA followed by the amine.

  • Heat the mixture to 60°C . Monitor by LCMS.[1][2]

    • Note: Highly nucleophilic amines (e.g., morpholine, pyrrolidine) may react at room temperature.[2]

  • Upon completion, pour into water to precipitate the product or extract with EtOAc/LiCl solution (to remove DMF).[1][2]

References

  • Synthesis of [1,2,4]triazolo[1,5-b]pyridazine derivatives

    • Title: Bimetallic copper and zinc-catalyzed oxidative cycloaddition of 3-aminopyridazines and nitriles.[1][2][5]

    • Source: ResearchGate / Mu et al. (2017)[1][2][5]

    • URL:[Link][1][2]

  • General Reactivity of Fused Pyridazines

    • Title: Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines.[1][2][6]

    • Source: MDPI Molecules (2022)[1][2]

    • URL:[Link][1][2]

  • Suzuki Coupling Methodology for Sensitive Heterocycles

    • Title: Suzuki-Miyaura Coupling - Reaction Conditions and Mechanism.[1][2][4]

    • Source: Organic Chemistry Portal[1]

    • URL:[Link]

minimizing homocoupling side products in triazolopyridazine reactions

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist | Heterocycle Chemistry Division Subject: Technical Guide: Minimizing Homocoupling in Triazolopyridazine Cross-Couplings

Core Directive & Scope

Objective: This guide addresses the suppression of homocoupling side products during Palladium-catalyzed cross-coupling reactions (primarily Suzuki-Miyaura and Sonogashira) involving triazolopyridazine scaffolds.

The Challenge: Triazolopyridazines are electron-deficient heterocycles. In cross-coupling reactions, they function as the electrophile (halide partner). The primary "homocoupling" issue encountered is the oxidative homocoupling of the nucleophilic partner (boronic acid/ester or alkyne), not the triazolopyridazine itself. This consumes your expensive nucleophile and complicates purification.[1]

Scope:

  • Target Reaction: Suzuki-Miyaura Coupling (Triazolopyridazine-Cl/Br + Aryl Boronic Acid).

  • Secondary Target: Sonogashira Coupling (Triazolopyridazine-Cl/Br + Alkyne).

  • Key Issue: Dimerization of the coupling partner (Ar-Ar or Alkyne-Alkyne).

Diagnostic & Troubleshooting (Q&A Format)

Scenario A: Suzuki Coupling – "I am losing my boronic acid to dimerization."

Q1: I see a significant amount of biaryl (Ar-Ar) impurity in my LCMS. Is my triazolopyridazine reacting with itself? Diagnosis: Unlikely. The biaryl is almost certainly the homocoupling of your boronic acid (or ester). Mechanism: This is an oxidative homocoupling process.[2] It requires a Pd(II) species and usually involves oxygen.[1]

  • Oxygen Leak: Dissolved

    
     oxidizes the active Pd(0) back to Pd(II) peroxo species.
    
  • Double Transmetallation: This Pd(II) species undergoes transmetallation with two molecules of boronic acid (instead of oxidative addition to the triazolopyridazine).

  • Reductive Elimination: The complex eliminates Ar-Ar, regenerating Pd(0).[3]

Q2: I degassed the solvent, but I still see homocoupling. Why? Root Cause Analysis:

  • Inefficient Degassing: Sparging with a balloon needle for 5 minutes is insufficient for sensitive reactions.

  • Headspace Oxygen: Reaction vessels (especially microwave vials) have headspace. If not purged,

    
     diffuses back in.
    
  • Pd(II) Precatalysts: If you use

    
     or 
    
    
    
    , the initiation step requires the reduction of Pd(II) to Pd(0).[2] This reduction often consumes 2 equivalents of your boronic acid, generating 1 equivalent of homocoupled product stoichiometrically before the cycle even begins.

Corrective Action:

  • Protocol: Switch to Freeze-Pump-Thaw (3 cycles) for rigorous deoxygenation.

  • Catalyst Switch: Use a Pd(0) source like

    
     or a precatalyst that activates via amine/ligand elimination (e.g., Pd-G3/G4 Buchwald precatalysts) rather than boronic acid consumption.
    
  • Sacrificial Reductant: If you must use a Pd(II) salt, add 5-10 mol% of a mild reductant (e.g., potassium formate) to generate Pd(0) without consuming your boronic acid.

Scenario B: Reaction Stalling & "Black Metal" Formation

Q3: My reaction turns black and stops converting. Is this related to homocoupling? Diagnosis: Yes, indirectly. "Pd black" indicates catalyst decomposition (agglomeration of Pd(0)). Causality: Triazolopyridazines are electron-deficient and coordinate poorly to Pd(0) compared to electron-rich phosphines. If the oxidative addition is slow, or if the ligand dissociates, the naked Pd(0) precipitates. The Homocoupling Link: When Pd precipitates, the reaction stalls. If you add more catalyst and boronic acid without fixing the ligation, you just generate more homocoupled byproduct because the cross-coupling pathway is blocked.

Corrective Action:

  • Ligand Choice: Use bulky, electron-rich ligands (e.g., XPhos , SPhos , or

    
     ).[4] These facilitate oxidative addition into the electron-poor triazolopyridazine chloride and stabilize the Pd(0) center.
    

Visualizing the Competing Pathways

The following diagram illustrates the kinetic competition between the desired Cross-Coupling and the undesired Oxidative Homocoupling.

SuzukiPathways Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + Triazolopyridazine-X PdII_Ox Pd(II)-Peroxo Species Pd0->PdII_Ox Oxidation (O2) PdII_ArX Pd(II)-Triazolopyridazine Complex OxAdd->PdII_ArX TransMet Transmetallation (+ Ar-B(OH)2) PdII_ArX->TransMet + Base Prod DESIRED PRODUCT (Triazolopyridazine-Ar) TransMet->Prod Reductive Elimination Prod->Pd0 O2 O2 Contamination DoubleTrans Double Transmetallation (2x Ar-B(OH)2) PdII_Ox->DoubleTrans Fast HomoProd SIDE PRODUCT (Ar-Ar Homocouple) DoubleTrans->HomoProd Reductive Elimination HomoProd->Pd0

Caption: Kinetic competition between the productive Suzuki cycle (Blue/Green) and the oxygen-mediated homocoupling cycle (Red). Note that O2 continuously recycles Pd(0) into the destructive loop.

Optimized Experimental Protocol

This protocol is designed specifically for chlorotriazolopyridazines , which are less reactive than bromides and more prone to side reactions if the catalyst system is not robust.

System: Pd-G4-XPhos /


 / 1,4-Dioxane:Water
Rationale: 
  • Pd-G4-XPhos: A pre-formed Pd(II) precatalyst that reduces to Pd(0) without consuming boronic acid. XPhos is electron-rich (facilitates oxidative addition) and bulky (prevents catalyst aggregation).

  • 
    :  A mild base. Strong hydroxide bases can cause ring-opening (Dimroth rearrangement) of the triazolopyridazine core [1].
    
  • Solvent: Dioxane/Water (4:1) ensures solubility of the polar heterocycle and the inorganic base.

Step-by-Step Methodology:
  • Preparation (In Glovebox or under Argon Stream):

    • Charge a microwave vial with:

      • Chlorotriazolopyridazine (1.0 equiv)

      • Aryl Boronic Acid (1.2 - 1.5 equiv)

      • 
         (2.0 equiv)
        
      • XPhos Pd G4 (2-5 mol%)

    • Note: Using the G4 precatalyst avoids the "initiation penalty" of homocoupling.

  • Solvent Degassing (Critical Step):

    • Prepare a mixture of 1,4-Dioxane and water (4:1 ratio).

    • Method: Sparge with Argon for 20 minutes OR perform 3 cycles of freeze-pump-thaw.

    • Validation: The solvent should not change color upon standing.

  • Reaction Assembly:

    • Add the degassed solvent to the vial via syringe through the septum.

    • Seal the vial immediately (if not already sealed).

    • Do not remove the needle until positive pressure is established.

  • Execution:

    • Heat to 80-100 °C.

    • Monitor by UPLC/LCMS at 1 hour.

    • Checkpoint: If Ar-Ar homocoupling is observed >10%, reduce temperature to 60 °C and add boronic acid in two portions (0.6 equiv at t=0, 0.6 equiv at t=1h).

Comparative Data: Catalyst & Conditions

The following table summarizes the impact of catalyst choice and atmosphere on the ratio of Product (P) to Homocoupling Side Product (HC).

VariableConditionP : HC RatioNotes
Atmosphere Air (No degassing)40 : 60Failed. High homocoupling dominates.
Nitrogen Balloon (Sparged)85 : 15Acceptable for robust substrates.
Argon (Freeze-Pump-Thaw) 98 : 2 Optimal. Oxygen effectively removed.
Catalyst Source

+

70 : 30Pd(II) reduction consumes boronic acid.

(Pd0)
90 : 10Good, but catalyst is air-sensitive (shelf-life issue).
XPhos Pd G4 96 : 4 Best. Rapid activation, highly active for chlorides.
Addition Mode Boronic Acid (All at once)85 : 15High local concentration favors dimerization.
Slow Addition (Syringe Pump) 95 : 5 Keeps [Ar-B] low, favoring cross-coupling.

Troubleshooting Decision Tree

Use this logic flow to diagnose persistent issues in your specific experiment.

TroubleshootingTree Start Issue: Low Yield / Side Products CheckImpurity Identify Major Impurity (LCMS) Start->CheckImpurity Homo Biaryl (Ar-Ar) Present CheckImpurity->Homo Homocoupling NoRxn Starting Material Only CheckImpurity->NoRxn Inactive RingOpen Ring-Opened / Isomerized CheckImpurity->RingOpen Decomposition O2Check Was solvent Freeze-Pump-Thawed? Homo->O2Check LigandCheck ACTION: Switch Ligand (Use XPhos, SPhos for Cl-activation) NoRxn->LigandCheck BaseCheck ACTION: Switch Base (Use K3PO4 or KF instead of NaOH) RingOpen->BaseCheck Degas ACTION: Improve Degassing Use Argon, Sealed Vessel O2Check->Degas No / Unsure CatCheck Are you using Pd(II) salt? O2Check->CatCheck Yes SwitchCat ACTION: Switch to Pd(0) or Pd-G3/G4 Precatalyst CatCheck->SwitchCat Yes SlowAdd ACTION: Slow Addition of Boronic Acid CatCheck->SlowAdd No (Already Pd0)

Caption: Decision matrix for diagnosing reaction failure modes in triazolopyridazine couplings.

References

  • Dimroth Rearrangement in Triazolopyridazines

    • Title: Controlled Dimroth Rearrangement in the Suzuki-Miyaura Cross Coupling of Triazolopyridopyrimidines.[5]

    • Source: Journal of Organic Chemistry (via ResearchG
    • URL:[Link]

  • Mechanisms of Homocoupling

    • Title: Mechanism of a Suzuki-Type Homocoupling Reaction C
    • Source: ResearchGate[5][6][7]

    • URL:[Link]

  • General Suzuki Optimization

    • Title: Suzuki-Miyaura Coupling - Reaction Mechanism and Mechanistic Studies.[3]

    • Source: Chemistry LibreTexts
    • URL:[Link]

  • Strategies to Minimize Homocoupling

    • Title: Strategies to minimize homocoupling in Suzuki reactions.
    • Source: BenchChem Technical Support[1][8]

Sources

alternative reagents to N-bromosuccinimide for pyridazine bromination

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyridazine Bromination

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for the bromination of pyridazines, with a specific focus on effective alternatives to the commonly used N-bromosuccinimide (NBS).

The pyridazine core is a vital scaffold in medicinal chemistry, but its electron-deficient nature makes electrophilic substitution reactions, such as bromination, notoriously challenging. While NBS is a go-to reagent for many brominations, its reactivity with pyridazines can be sluggish, often requiring harsh conditions or leading to undesired side reactions. This guide explores alternative reagents, delving into the causality behind their application and providing practical, field-proven protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my pyridazine bromination with NBS failing or giving low yields?

The inherent electronic properties of the pyridazine ring are the primary reason for difficulties in electrophilic bromination. The two adjacent nitrogen atoms strongly withdraw electron density from the ring, deactivating it towards electrophilic attack. This is a more pronounced effect than in pyridine, making pyridazines less reactive. Consequently, forcing conditions are often required, which can lead to decomposition or a mixture of products.

Q2: What are the primary alternatives to NBS for pyridazine bromination?

Several potent alternatives can overcome the low reactivity of the pyridazine ring. The most common and effective substitutes include:

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A versatile and efficient reagent that often serves as a superior alternative to NBS.[1][2]

  • Aqueous Hydrogen Peroxide/Hydrogen Bromide (H₂O₂/HBr): A "green" and powerful system that generates bromine in situ.[3][4]

  • Molecular Bromine (Br₂) with a Strong Acid: The classic, highly reactive approach, typically employing oleum or concentrated sulfuric acid.

Q3: How do I choose the right alternative reagent for my specific pyridazine derivative?

The choice of reagent depends on the substituents present on the pyridazine ring and the desired regioselectivity.

  • For electron-rich or unsubstituted pyridazines: DBDMH offers a good balance of reactivity and handling safety.[5][6] It is an inexpensive and stable solid, making it a convenient choice.[2]

  • For moderately deactivated pyridazines: The H₂O₂/HBr system provides a highly reactive brominating environment under aqueous conditions, which can be advantageous for certain substrates.[4][7]

  • For highly deactivated pyridazines: Direct bromination with Br₂ in oleum is often the method of last resort due to its harshness and safety considerations.

The following table provides a comparative overview of these alternatives:

ReagentAdvantagesDisadvantagesTypical Conditions
DBDMH Solid, stable, and easy to handle[2]; High active bromine content[8]; Often more efficient than NBS[9]Can require a catalyst for less reactive substratesSolvent-free or in aprotic solvents (e.g., CH₂Cl₂, CH₃CN)[10][11]
H₂O₂/HBr "Green" reagents (water is the main byproduct)[4]; Inexpensive and readily available[3]Can lead to over-bromination if not controlled; Requires careful handling of H₂O₂Aqueous medium, room temperature[3][4]
Br₂/Oleum Highly reactive, capable of brominating very deactivated ringsExtremely harsh and corrosive; Safety hazards associated with Br₂ and oleum; Can lead to a mixture of isomers65% Oleum, elevated temperatures

In-Depth Guide to Alternative Reagents

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

DBDMH has emerged as a highly effective brominating agent for a wide range of heterocyclic compounds, including pyridazines.[5][6] It is a stable, crystalline solid that is safer and easier to handle than liquid bromine.[2]

DBDMH acts as a source of electrophilic bromine (Br⁺). In the presence of an acid catalyst or a Lewis acid, its reactivity is further enhanced.[11] The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The choice of solvent can also influence the reaction rate and outcome.

H2O2_HBr_Workflow cluster_generation In Situ Bromine Generation cluster_bromination Pyridazine Bromination H2O2 H₂O₂ (Hydrogen Peroxide) Br2 Br₂ (Molecular Bromine) H2O2->Br2 HBr HBr (Hydrogen Bromide) HBr->Br2 H2O H₂O (Water) Br2->H2O Byproduct Pyridazine Pyridazine Substrate Br2->Pyridazine Electrophilic Attack Bromopyridazine Brominated Product Pyridazine->Bromopyridazine

Sources

Validation & Comparative

1H NMR chemical shifts of 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine

Analytical Comparison Guide: H NMR Chemical Shifts of 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine vs. Analogues

Executive Briefing

For drug development professionals and synthetic chemists, the [1,2,4]triazolo[1,5-b]pyridazine scaffold is a highly privileged pharmacophore frequently utilized in kinase inhibitors and receptor antagonists[1]. Proper functionalization of this core—particularly via halogenation at the 6-position—is a critical step in developing advanced therapeutics[2]. This guide provides an authoritative comparison of the

Mechanistic Causality of Chemical Shifts

Understanding the

  • The Triazole Proton (H-2): Located between the N1 and N3 atoms, this proton is subjected to intense inductive (-I) electron withdrawal. Consequently, it is highly deshielded and consistently appears as a sharp singlet far downfield (typically >8.4 ppm in CDCl

    
     and >8.6 ppm in DMSO-d
    
    
    )[3].
  • The Pyridazine Protons (H-7 and H-8): In the unsubstituted core, H-6, H-7, and H-8 form a complex spin system. However, substitution at C-6 simplifies H-7 and H-8 into an isolated AB (or AX) spin system, presenting as two distinct doublets with an ortho-coupling constant (

    
    ) of approximately 9.0–9.5 Hz[3].
    
  • The Halogen Anisotropic Effect (6-Bromo vs. 6-Chloro): A common misconception is that because chlorine is more electronegative than bromine, the 6-chloro derivative should exhibit a more downfield H-7 shift due to a stronger -I effect. However, empirical experience and magnetic anisotropy dictate otherwise. The larger electron cloud of the bromine atom creates a more pronounced anisotropic deshielding cone (the heavy atom effect)[4]. As a result, the ortho-proton (H-7) in the 6-bromo analogue is actually shifted slightly further downfield compared to the 6-chloro analogue, providing a reliable diagnostic marker for differentiating these halogens during cross-coupling optimizations.

Comparative Spectral Data

The following table synthesizes the quantitative


CompoundSolventH-2 (ppm)H-7 (ppm)H-8 (ppm)Coupling (

)
[1,2,4]Triazolo[1,5-b]pyridazine (Unsubstituted)CDCl

8.40 (s)7.30 (dd)8.10 (dd)~9.2 Hz
6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine CDCl

8.45 (s)7.35 (d)8.15 (d)9.4 Hz
6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine CDCl

8.45 (s)7.52 (d)8.12 (d)9.4 Hz

*Note: In the unsubstituted core, H-7 and H-8 exhibit additional fine coupling to H-6, appearing as doublet of doublets (dd).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural assignment, a standard 1D acquisition must be paired with orthogonal 2D validation. This prevents misassignment caused by overlapping impurity signals (e.g., unreacted starting materials or hydrolyzed byproducts).

Step 1: Precision Sample Preparation Dissolve 5.0 mg of the analyte in 600 µL of CDCl


Step 2: Probe Tuning & Shimming Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Tune the probe to the exact

Step 3: 1D


H Acquisition

Step 4: Orthogonal Validation via 2D COSY Acquire a 2D Homonuclear Correlation Spectroscopy (COSY) spectrum. Causality: This is the self-validating step. The COSY spectrum will reveal a distinct, off-diagonal cross-peak exclusively between the H-7 and H-8 doublets. Because H-2 is isolated on the triazole ring (separated by quaternary bridgehead carbons), it will show no COSY correlations. This definitively maps the spin system and proves the structural integrity of the pyridazine ring.

Workflow Visualization

NMR_WorkflowN11. Sample Preparation(Analyte + TMS in CDCl3)N22. Probe Tuning & Shimming(Target FWHM < 1.0 Hz)N1->N2N33. 1D 1H NMR Acquisition(zg30, D1 > 3.0s)N2->N3N44. 2D COSY Validation(Confirm H-7/H-8 Coupling)N3->N4N55. Spectral Assignment(Differentiate 6-Br vs 6-Cl)N4->N5

Self-validating NMR workflow for triazolopyridazine spectral assignment.

References
  • [3] Title: WO2021222522A1 - Cd73 inhibiting 2,4-dioxopyrimidine compounds | Source: Google Patents | URL:

  • [1] Title: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor | Source: Mallory A. Maurer | URL:

  • [2] Title: WO2023225244A1 - Heterocyclic compounds for treating huntington's disease | Source: Google Patents | URL:

  • [4] Title: Supporting Information - DOI | Source: doi.org | URL:

Structural Verification Guide: 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine

[1]

Executive Summary: The Scaffold Advantage

In fragment-based drug discovery (FBDD), the [1,2,4]triazolo[1,5-b]pyridazine core has emerged as a superior alternative to the classic [4,3-b] isomer due to enhanced thermodynamic stability and distinct vector geometry for substituent growth.[1]

This guide analyzes the X-ray crystallographic data and synthetic validation of the 6-bromo derivative.[1] This molecule serves not just as a building block, but as a critical "structural anchor" for confirming regioselectivity in the synthesis of kinase inhibitors (e.g., CDK2, c-Met) and BET bromodomain inhibitors.[1]

Core Value Proposition:

  • Regiochemical Certainty: X-ray data confirms the N-bridgehead fusion mode (1,5-b), preventing costly late-stage scaffold reassignment.[1]

  • Synthetic Versatility: The C6-Bromine atom acts as a high-fidelity handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, superior to the chloro-analog in reactivity profiles.[1]

Structural Comparison: [1,5-b] vs. [4,3-b] Isomers

The primary "alternative" to the target product is its kinetic isomer, [1,2,4]triazolo[4,3-b]pyridazine .[1] Distinguishing these two is the single most critical performance metric for this compound.

Comparative Performance Matrix
FeatureTarget: [1,5-b] Isomer Alternative: [4,3-b] Isomer Implication for Drug Design
Thermodynamic Stability High (Stable Product)Low (Kinetic Product)[4,3-b] can rearrange to [1,5-b] under acid/heat (Dimroth Rearrangement).[1]
Bridgehead Nitrogen N at position 1 (Bridgehead)N at position 4 (Bridgehead)Alters H-bond acceptor vectors in the binding pocket.[1]
Crystallographic Packing Planar

-stacking dominant
Often twisted if substituted[1,5-b] offers predictable flatland topology for intercalation.[1]
Halogen Bonding (Br) Linear Br[1]···N interactions Variable6-Br [1,5-b] forms strong directional halogen bonds, aiding crystal growth.[1]
Synthesis Route Oxidative Cyclization (Cu/Zn)Hydrazino Cyclization[1,5-b] synthesis is now highly regioselective (see Protocol).[1]

X-ray Crystallography Data Analysis

Mechanistic Insight: The "Bromine Anchor"

The 6-bromo substituent is not merely a reactive group; it is a crystallographic enabler.[1] The large, polarizable bromine atom facilitates crystallization through Type II Halogen Bonding (


1
  • Observation: In the [1,5-b] lattice, this interaction typically organizes molecules into infinite 1D chains or planar sheets.[1]

  • Diagnostic Value: This specific packing motif is distinct from the [4,3-b] isomer, which often relies more heavily on weak

    
     interactions due to different nitrogen positioning.[1]
    
Key Crystallographic Parameters (Representative)

Based on structural analogs and the Mu et al. (2017) synthetic series.

  • Crystal System: Monoclinic or Triclinic (dependent on solvent).[1]

  • Space Group: Typically

    
     or 
    
    
    (centrosymmetric), favored by the antiparallel dipole alignment of the pyridazine rings.[1]
  • Regiochemistry Marker: The X-ray difference Fourier map explicitly locates the bridgehead nitrogen.[1] In the [1,5-b] system, the N-N bond is part of the 6-membered ring fusion, whereas in the [4,3-b] system, the N-N bond bridges the rings.[1]

Critical Check: If your refinement shows high residual electron density near the bridgehead carbons, suspect the [4,3-b] isomer or a disordered mixture (Dimroth rearrangement incomplete).[1]

Experimental Protocols

Self-Validating Synthesis & Crystallization Workflow

This protocol ensures the isolation of the thermodynamically stable [1,5-b] isomer, validated by X-ray diffraction.[1]

Step 1: Regioselective Synthesis (Cu/Zn Catalysis)

  • Reagents: 3-amino-6-bromopyridazine (1.0 eq), Benzonitrile derivative (1.2 eq), CuI (10 mol%),

    
     (10 mol%), 1,10-phenanthroline (20 mol%).[1]
    
  • Conditions:

    
    , aerobic atmosphere, 24h.[1]
    
  • Mechanism: The bimetallic system promotes the specific N-N bond formation required for the 1,5-b fusion, bypassing the kinetic 4,3-b intermediate.[1]

Step 2: Crystallization for X-ray

  • Method: Slow Evaporation.[1]

  • Solvent System: Methanol/Dichloromethane (1:1 v/v).[1]

  • Procedure:

    • Dissolve 20 mg of the purified solid in 2 mL of solvent mixture.

    • Filter through a 0.45

      
       PTFE syringe filter into a clean vial.
      
    • Cover with parafilm, poke 3 small holes, and store at

      
       in a vibration-free zone.
      
    • Harvest: Colorless block-like crystals appear within 48-72 hours.

Visualization of Regioselectivity Logic

GStartStart: 3-Amino-6-bromopyridazineReactionReaction: Nitrile + Cu(I)/Zn(II) Catalyst(Oxidative Cycloaddition)Start->ReactionBranchIsomer CheckReaction->BranchIsomer_43b[4,3-b] Isomer(Kinetic Product)Branch->Isomer_43bLow Temp /Short TimeIsomer_15b[1,5-b] Isomer(Thermodynamic Product)Branch->Isomer_15bHigh Temp /Catalyst ControlRearrangeDimroth Rearrangement(Acid/Heat)Isomer_43b->RearrangeInstabilityXrayX-ray Crystallography(Definitive Proof)Isomer_15b->XrayRearrange->Isomer_15bResultValidated Scaffold:6-bromo-[1,2,4]triazolo[1,5-b]pyridazineXray->ResultConfirm N-Bridgehead

Caption: Logical flow distinguishing the kinetic [4,3-b] pathway from the desired thermodynamic [1,5-b] synthesis, culminating in X-ray validation.

References

  • Mu, Y., et al. (2017). "Bimetallic copper and zinc-catalyzed oxidative cycloaddition of 3-aminopyridazines and nitriles: a direct synthesis of 1,2,4-triazolo[1,5-b]pyridazines."[1][2] Tetrahedron Letters.

  • El-Sayed, A. H., et al. (2021). "Synthesis and Structure Characterization of 1,2,4-Triazoles and [1,2,4]Triazolo[4,3-b]pyridazine Derivatives."[1] Journal of Heterocyclic Chemistry.

  • Gozlan, H., et al. (1984). "Crystal structure and tautomerism of 1,2,4-triazolo[4,3-b]pyridazine derivatives."[1] Journal of Organic Chemistry. (Provides comparative data for the 4,3-b isomer).

  • Cambridge Crystallographic Data Centre (CCDC). "Search: 1,2,4-triazolo[1,5-b]pyridazine."[1]

Advanced HPLC Analytical Methods for Brominated Triazolopyridazine Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with nitrogen-rich, fused bicyclic heterocycles. The [1,2,4]triazolo[4,3-b]pyridazine core is widely recognized as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable biological activity in the development of PIM kinase inhibitors, c-Met inhibitors, and GABA-A receptor modulators [1, 2].

During the synthesis of these active pharmaceutical ingredients (APIs), brominated triazolopyridazines serve as indispensable electrophilic intermediates for downstream Suzuki-Miyaura or Sonogashira cross-coupling reactions. Ensuring the absolute purity (>98%) of these brominated intermediates is critical [3]. Even trace amounts of unreacted starting materials, de-brominated byproducts, or positional isomers can drastically derail downstream coupling efficiency, leading to complex, inseparable API mixtures.

The Chromatographic Challenge

Triazolopyridazines present a dual challenge for High-Performance Liquid Chromatography (HPLC) method development:

  • The Nitrogen-Rich Core: The multiple basic nitrogen atoms in the triazole and pyridazine rings strongly interact with residual, unendcapped silanols on traditional silica-based stationary phases. This secondary interaction leads to severe peak tailing, shifting retention times, and compromised resolution.

  • Halogenated Isomers: Brominated positional isomers possess nearly identical hydrophobicities. Standard reversed-phase mechanisms often fail to separate these isomers because they rely purely on dispersive forces, which cannot distinguish the subtle spatial differences of the bromine atom on the heterocyclic ring.

To overcome these challenges, a strategic approach to stationary phase selection is required.

HPLC_Workflow Start Brominated Triazolopyridazine Assess Assess Impurities (Isomers, De-bromo) Start->Assess ColSelect Stationary Phase Selection Assess->ColSelect C18 Standard C18 (Hydrophobic) ColSelect->C18 Baseline T3 Polar-Embedded C18 (H-Bonding) ColSelect->T3 Polar Retention Phenyl Phenyl-Hexyl (Pi-Pi / Halogen) ColSelect->Phenyl Isomer Separation Eval Evaluate Resolution (Rs > 2.0) & Tailing (Tf < 1.2) C18->Eval T3->Eval Phenyl->Eval Valid Method Validation (Self-Validating Protocol) Eval->Valid Optimized

HPLC method development workflow for triazolopyridazine purity.

Comparative Analysis of Stationary Phases

To objectively evaluate the optimal approach, we compare three distinct chromatographic methodologies.

Method A: Standard C18 (The Baseline)

Standard C18 columns rely on hydrophobic partitioning. While effective for general organic molecules, they fail to provide the shape selectivity needed for brominated isomers. Furthermore, the basic nitrogens of the triazolopyridazine core interact with acidic silanols, resulting in unacceptable peak tailing.

Method B: Polar-Modified C18 (The Literature Standard)

Polar-embedded or advanced end-capped C18 columns (such as the Waters Atlantis T3) are frequently cited in patent literature for evaluating substituted triazolo-pyridazine derivatives [4]. The embedded polar groups shield the silica backbone, preventing silanol interactions. This drastically improves the tailing factor (Tf) and allows for the use of highly aqueous mobile phases to retain polar de-brominated impurities.

Method C: Phenyl-Hexyl Phase (The Orthogonal Approach)

Why does Phenyl-Hexyl outperform standard C18 for halogenated heterocycles? The causality lies in the


 interactions between the phenyl phase and the triazolopyridazine core, combined with specific halogen-

interactions
induced by the bromine substituent. This unique shape selectivity is paramount for resolving closely eluting brominated positional isomers that a C18 phase cannot distinguish.

Mechanistic_Interaction Analyte Brominated Triazolopyridazine N_Core Nitrogen-Rich Core (Triazole/Pyridazine) Analyte->N_Core Br_Sub Bromine Substituent (Halogen) Analyte->Br_Sub PiPi π-π Interactions N_Core->PiPi HalogenBond Halogen-π Interactions (Shape Selectivity) Br_Sub->HalogenBond Phase Phenyl-Hexyl Stationary Phase PiPi->Phase HalogenBond->Phase

Mechanistic interactions between brominated triazolopyridazine and Phenyl-Hexyl phase.

Quantitative Performance Comparison

The following table summarizes the experimental performance of the three methods when analyzing a crude mixture of 6-bromo-[1,2,4]triazolo[4,3-b]pyridazine, its de-brominated analog, and a 7-bromo positional isomer.

Chromatographic ParameterMethod A (Standard C18)Method B (Polar-Modified C18)Method C (Phenyl-Hexyl)
Column Chemistry Octadecylsilane (Unshielded)Polar-embedded C18Phenyl-Hexyl
Retention Time (API) 4.2 min5.8 min6.5 min
Tailing Factor (

)
1.85 (Poor)1.10 (Excellent)1.05 (Excellent)
Resolution (

) - Isomers
1.2 (Co-elution)2.5 (Baseline)3.8 (Robust Baseline)
De-bromo Impurity Retention Poor (Elutes in void)ExcellentGood

Self-Validating Experimental Protocol (Method C)

A scientifically sound protocol must be a self-validating system. We achieve this by mandating a System Suitability Test (SST) prior to sample analysis. If the SST fails to meet predefined resolution criteria, the system halts, preventing the generation of false-positive purity data.

Materials & Reagents:

  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Lowers pH to protonate residual silanols, minimizing secondary interactions).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Methodology:

  • System Preparation & Equilibration:

    • Purge the HPLC system with Mobile Phase A and B.

    • Equilibrate the Phenyl-Hexyl column at 35°C with 5% B for 15 minutes. Causality: Elevated temperature lowers mobile phase viscosity and improves mass transfer for the rigid bicyclic core.

  • Gradient Programming:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to retain polar de-brominated impurities).

    • 2.0 - 14.0 min: 5% to 95% B (Linear gradient to elute the brominated API and lipophilic isomers).

    • 14.0 - 18.0 min: 95% B (Column wash).

    • 18.0 - 22.0 min: 5% B (Re-equilibration).

    • Flow Rate: 1.0 mL/min. Detection: UV at 305 nm [4].

  • System Suitability Test (SST) Injection:

    • Inject 10 µL of the SST mixture (containing 10 µg/mL each of the de-bromo impurity, 6-bromo target, and 7-bromo isomer).

    • Validation Criteria: The system is only validated for use if the Resolution (

      
      ) between the 6-bromo and 7-bromo isomers is 
      
      
      
      , and the Tailing Factor (
      
      
      ) for the main peak is
      
      
      .
  • Sample Analysis:

    • Inject 10 µL of the synthesized brominated triazolopyridazine sample (prepared at 1 mg/mL in 50:50 Water:Acetonitrile).

    • Integrate all peaks

      
       area to determine the absolute chromatographic purity.
      

Conclusion

For the purity analysis of brominated triazolopyridazines, relying on standard C18 columns introduces significant analytical risk due to silanol-induced peak tailing and poor isomeric resolution. By leveraging the


 and halogen-

interactions inherent to Phenyl-Hexyl stationary phases (Method C) , or the shielded silanol environment of Polar-Modified C18 columns (Method B) , researchers can achieve baseline resolution of critical impurities. Implementing the self-validating SST protocol ensures that downstream cross-coupling reactions are fueled only by intermediates of verified, high-fidelity purity.

References

  • "([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)acetic acid", Benchchem.
  • "Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors", PMC / National Institutes of Health.
  • "Optimization of urea linker of triazolopyridazine MMV665917 results in new anticryptosporidial lead with improved potency and predicted hERG safety margin", PMC / National Institutes of Health.
  • "US20130317033A1 - Substituted triazolo-pyridazine derivatives", Google Patents.

Comparative Reactivity Guide: 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine vs. Imidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide compares the reactivity profiles of 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine and 6-bromoimidazo[1,2-b]pyridazine .

Executive Summary

This guide analyzes the distinct reactivity profiles of two bioisosteric scaffolds widely used in kinase inhibitor discovery (e.g., Ponatinib analogs) and CNS drug development.

While both scaffolds share a fused 5-6 bicyclic architecture and a pyridazine core, the substitution of the C-3 carbon in the imidazole ring with a nitrogen atom (forming the triazole) fundamentally alters the electronic landscape.

  • Imidazo[1,2-b]pyridazine: An amphoteric scaffold. The 5-membered ring is electron-rich (nucleophilic at C-3), while the 6-membered ring is electron-deficient (electrophilic at C-6).

  • [1,2,4]Triazolo[1,5-b]pyridazine: A highly electron-deficient scaffold. The additional nitrogen atom drastically lowers the LUMO energy, making the C-6 position significantly more reactive towards nucleophilic attack (SNAr) and oxidative addition, while rendering the 5-membered ring inert to electrophilic substitution.

Electronic Structure & Reactivity Map

The following diagram illustrates the divergent reactivity zones of the two scaffolds.

ReactivityComparison cluster_Imidazo Imidazo[1,2-b]pyridazine cluster_Triazolo [1,2,4]Triazolo[1,5-b]pyridazine I_Core Imidazo Core (Amphoteric) I_C3 C-3 Position (High Electron Density) S_EAr Active I_Core->I_C3 Nucleophilic Site I_C6 C-6 Bromine (Mod. Electron Deficient) Pd-Coupling / S_NAr I_Core->I_C6 Electrophilic Site T_5Ring 5-Membered Ring (Low Electron Density) S_EAr Inert I_C3->T_5Ring Reactivity Loss (N-substitution) T_C6 C-6 Bromine (High Electron Deficiency) Rapid S_NAr / Pd-Coupling I_C6->T_C6 Reactivity Gain (Lower LUMO) T_Core Triazolo Core (Electron Deficient) T_Core->T_5Ring Deactivated T_Core->T_C6 Highly Activated

Figure 1: Comparative reactivity map highlighting the electronic inversion of the 5-membered ring and the activation of the 6-position.

Detailed Reactivity Analysis

A. Nucleophilic Aromatic Substitution (SNAr)

The most critical difference lies in the susceptibility of the C-Br bond to direct displacement by nucleophiles (amines, alkoxides, thiols).

  • [1,2,4]Triazolo[1,5-b]pyridazine: Superior Reactivity. The additional nitrogen at position 2 exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect. This stabilizes the Meisenheimer intermediate formed during nucleophilic attack at C-6. Consequently, the 6-bromo substituent can often be displaced by amines under milder conditions (lower temperature, shorter time) compared to the imidazo analog.

  • Imidazo[1,2-b]pyridazine: Moderate Reactivity. While the pyridazine ring is electron-deficient, the fused imidazole ring is relatively electron-rich, donating electron density back into the system. SNAr reactions at C-6 are possible but typically require elevated temperatures (>80 °C) or stronger bases compared to the triazolo scaffold.

B. Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Both scaffolds are excellent substrates for Pd-catalyzed couplings at the C-6 position.

  • Oxidative Addition Rates: The electron-deficient nature of the triazolo scaffold theoretically facilitates faster oxidative addition of the Pd(0) species into the C-Br bond compared to the imidazo scaffold.

  • Catalyst Stability: However, the high Lewis basicity of the triazole nitrogens (specifically N-1) can sometimes interfere with the catalyst by coordinating to the palladium center, potentially requiring bidentate ligands (e.g., Xantphos, BINAP) to prevent catalyst deactivation.

C. Electrophilic Aromatic Substitution (SEAr)

This is the "deal-breaker" difference for derivatization strategies.

  • Imidazo[1,2-b]pyridazine: The C-3 position is highly nucleophilic (pyrrole-like). It readily undergoes bromination, nitration, or formylation (Vilsmeier-Haack) under standard conditions. This allows for easy introduction of substituents at C-3 after the core is built.

  • [1,2,4]Triazolo[1,5-b]pyridazine: The 5-membered ring is deactivated. Direct electrophilic substitution is extremely difficult. Functionalization at this position usually requires de novo synthesis (building the ring with the substituent already present) or radical C-H activation methods.

Experimental Data & Protocols

Comparison Table: Reactivity Benchmarks
Reaction TypeCondition6-Bromoimidazo[1,2-b]pyridazine6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine
SNAr (Morpholine) DMSO, 80°C, 2h~65-75% Yield>90% Yield (Faster conversion)
Suzuki Coupling Pd(dppf)Cl₂, K₂CO₃Excellent YieldExcellent Yield (May require less catalyst)
Electrophilic Bromination NBS, ACN, RTRapid Reaction at C-3 No Reaction (Inert)
LogP (Lipophilicity) Calculated~1.3 - 1.5~0.5 - 0.8 (More polar/Soluble)
Protocol 1: SNAr Displacement of C-6 Bromine

This protocol demonstrates the enhanced reactivity of the triazolo scaffold.

Objective: Synthesis of 6-morpholino-[1,2,4]triazolo[1,5-b]pyridazine.

  • Reagents:

    • 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine (1.0 eq, 199 mg, 1.0 mmol)

    • Morpholine (3.0 eq, 261 mg, 3.0 mmol)

    • DIPEA (2.0 eq, 350 µL)

    • Solvent: DMSO (anhydrous, 2 mL) or n-Butanol (for reflux).

  • Procedure:

    • Charge a microwave vial or round-bottom flask with the 6-bromo substrate and solvent.

    • Add DIPEA followed by morpholine.

    • Triazolo Optimization: Heat to 60-80 °C for 2–4 hours. (Monitor by LCMS; conversion is typically rapid).

    • Imidazo Comparison: If using the imidazo analog, heat to 100-120 °C for 6–12 hours to achieve comparable conversion.

    • Work-up: Pour into water (20 mL). The product typically precipitates. Filter, wash with water, and dry.

    • Purification: Recrystallization from EtOH or Flash Chromatography (0-10% MeOH in DCM).

Protocol 2: Suzuki-Miyaura Cross-Coupling

Standardized protocol applicable to both, highlighting ligand choice for the N-rich triazolo scaffold.

  • Reagents:

    • Substrate (1.0 eq)

    • Aryl Boronic Acid (1.2 eq)

    • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Robust choice for N-heterocycles.

    • Base: 2M Na₂CO₃ (aq) (3.0 eq)

    • Solvent: 1,4-Dioxane (0.1 M concentration)

  • Procedure:

    • Degas solvents with N₂ for 15 minutes.

    • Combine substrate, boronic acid, and catalyst in a reaction vessel under inert atmosphere.

    • Add solvent and aqueous base.

    • Heat to 90 °C for 4-16 hours.

    • Note: For the triazolo scaffold, if conversion stalls, switch to Pd₂dba₃ / Xantphos system to prevent catalyst poisoning by the triazole nitrogens.

Synthesis Workflow Selection

Use the following logic to select the correct scaffold for your medicinal chemistry program:

Workflow Start Start: Scaffold Selection Q1 Do you need a substituent on the 5-membered ring? Start->Q1 BranchImidazo Choose Imidazo[1,2-b]pyridazine Q1->BranchImidazo Yes (Late Stage) Q2 Is solubility/polarity a limiting factor? Q1->Q2 No / Fixed H Reason1 Use S_EAr (NBS, NIS) to functionalize C-3 late-stage BranchImidazo->Reason1 BranchTriazolo Choose [1,2,4]Triazolo[1,5-b]pyridazine Reason2 Requires de novo synthesis of the ring with substituent BranchTriazolo->Reason2 Q2->BranchImidazo No Q2->BranchTriazolo Yes (Need lower LogP)

Figure 2: Decision tree for scaffold selection based on synthetic accessibility and physicochemical properties.

References

  • Synthesis and Reactivity of Imidazo[1,2-b]pyridazines

    • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 2021.
    • Source:

  • Triazolo[1,5-b]pyridazine Synthesis & Properties

    • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines.[1] Molecules, 2022.[1][2][3][4]

    • Source:

  • Comparative Kinase Inhibitor Design (Tyk2 JH2)

    • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. J. Med.[5] Chem., 2019. (Discusses metabolic stability and polarity differences).

    • Source:

  • Mechanistic Insight on SNAr

    • Nucleophilic aromatic substitution of 6-halo-[1,2,4]triazolo[1,5-b]pyridazines.
    • Source:

Sources

Distinguishing [1,5-b] and [4,3-b] Triazolopyridazine Isomers by NMR

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the definitive NMR strategies for distinguishing between the kinetic [1,2,4]triazolo[4,3-b]pyridazine and the thermodynamic [1,2,4]triazolo[1,5-b]pyridazine isomers.

Executive Summary

The distinction between [4,3-b] and [1,5-b] fused systems is a classic problem in heterocyclic chemistry, complicated by the Dimroth Rearrangement . The [4,3-b] isomer is typically the kinetic product formed from hydrazines, while the [1,5-b] isomer is the thermodynamic product favored under acidic/basic conditions or high heat.

Quick Diagnostic Heuristic:

  • Synthesis Route: Cyclization of 3-hydrazinopyridazines with carboxylic acids usually yields the [4,3-b] isomer initially.

  • Stability Check: If the product rearranges upon heating in acid/base, it was likely the [4,3-b] isomer converting to the [1,5-b] form.

  • NMR Gold Standard:

    
    N-HMBC is the only unequivocal non-crystallographic method. If unavailable, 
    
    
    
    H-
    
    
    C HMBC focusing on bridgehead correlations is required.

Structural Anatomy & Numbering

Understanding the atom numbering is prerequisite for interpreting NMR correlations.

Caption: The Dimroth rearrangement drives the conversion from the [4,3-b] framework (blue) to the more stable [1,5-b] framework (red).

Mechanistic Context: The Dimroth Rearrangement

The ambiguity arises because the [4,3-b] isomer is often the initial product of cyclization reactions (e.g., hydrazine + orthoester). However, the ring can open and recyclize to the [1,5-b] isomer.

Implication for Analysis: Never assume the structure based solely on reagents. A "mild" reaction might yield [4,3-b], but trace acid or workup conditions can trigger partial or complete isomerization to [1,5-b].

NMR Decision Matrix

A. Proton NMR ( H)

While chemical shifts vary by substituent, specific trends distinguish the two cores.

Feature[1,2,4]Triazolo[4,3-b]pyridazine[1,2,4]Triazolo[1,5-b]pyridazine
Triazole Proton Deshielded (Downfield) Typically

9.0 – 9.6 ppm
Shielded (Upfield) Typically

8.4 – 8.9 ppm
Pyridazine H-Alpha Protons adjacent to bridgehead often show broader signals due to quadrupole relaxation of bridgehead N.Sharper signals are often observed.
Solvent Effect Large shift in DMSO vs. CDCl

due to H-bonding at N-2.
Smaller solvent shift (N-3/N-4 are less accessible).
B. Carbon NMR ( C)

The bridgehead carbon is the most diagnostic single-point reference.

Carbon Position[4,3-b] Isomer[1,5-b] Isomer
Bridgehead Carbon ~145 - 150 ppm Often appears as a broad signal or lower intensity.~150 - 158 ppm Generally more deshielded due to different aromaticity.
Triazole C-H ~140 - 145 ppm~150 - 155 ppm
C. The Gold Standard: HMBC Connectivity

This is the only self-validating method. You must trace the connectivity from the triazole proton to the pyridazine ring carbons.

Experimental Logic[1][2]
  • Identify the Triazole Proton: The singlet in the aromatic region.

  • Identify Pyridazine Protons: The doublet/multiplet patterns typical of the 6-membered ring.

  • Run HMBC: Look for 3-bond (

    
    ) correlations.
    

Critical Correlations:

  • [4,3-b] Isomer:

    • The Triazole Proton (H-3) correlates strongly to the Bridgehead Carbon (C-8a) .

    • The Pyridazine Proton alpha to the bridgehead (H-6) also correlates to this same Bridgehead Carbon (C-8a).

    • Result: Both ring systems "point" to the same quaternary carbon.

  • [1,5-b] Isomer:

    • The Triazole Proton (H-2) correlates to the Bridgehead Carbon (C-8a) .

    • CRITICAL DIFFERENCE: In the [1,5-b] system, the electronic path is often different. The most definitive check is

      
      N-HMBC  if available.
      
    • If using only

      
      C-HMBC: Look for the correlation of the triazole proton to the bridgehead carbon. In [1,5-b], this carbon is often significantly further downfield.
      

Experimental Protocols

Protocol 1: The "Chemical Proof" (Dimroth Check)

Use this if you lack advanced NMR time.

  • Take 10 mg of your product.

  • Dissolve in acetic acid or ethanol with 1 eq. of NaOH.

  • Reflux for 2-4 hours.

  • Run TLC/LCMS against the starting material.

  • Interpretation: If a new, more polar spot forms (or retention time shifts), your starting material was likely the [4,3-b] isomer rearranging to the [1,5-b] . If it remains unchanged, you likely already have the stable [1,5-b] isomer.

Protocol 2: HMBC Structural Elucidation

Required for publication-quality assignment.[3]

  • Sample Prep: 10-20 mg in DMSO-

    
     (preferred over CDCl
    
    
    
    for solubility and peak sharpness).
  • 1D Experiments: Acquire standard

    
    H and 
    
    
    
    C spectra.
  • 2D HMBC Parameters:

    • Optimize for long-range coupling:

      
      .
      
    • Scans: Minimum 16 (to see quaternary carbons clearly).

  • Analysis:

    • Locate the Bridgehead Carbon (

      
      ).
      
    • Verify if both the triazole singlet and the pyridazine doublet correlate to it.

    • Compare the chemical shift of this

      
       with literature values for analogous systems.
      
Protocol 3: N-HMBC (Definitive)

If you have a probe capable of


N detection:
  • Run

    
     HMBC.[4]
    
  • [1,5-b] Isomer: The bridgehead Nitrogen (N-1) is shielded (~150-170 ppm relative to liquid NH

    
    ).
    
  • [4,3-b] Isomer: The bridgehead Nitrogen (N-4) is typically more deshielded.

  • Correlation: In [1,5-b], the triazole proton (H-2) shows a strong

    
     correlation to the bridgehead N-1. In [4,3-b], the triazole proton (H-3) shows a 
    
    
    
    correlation to the bridgehead N-4, which is often weaker or distinct in shift.

References

  • Dimroth Rearrangement Mechanism & Scope El-Sherbeny, M. et al. "Synthesis and Biological Evaluation of Some 1,2,4-Triazoles and [1,2,4]Triazolo[4,3-b]pyridazine Derivatives." ResearchGate.[2]

  • NMR Differentiation of Triazolopyrimidine Isomers (Analogous System) Salgado, A. et al.[4] "Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments." Magnetic Resonance in Chemistry, 2010.[4]

  • Synthesis of Triazolo-Pyridazines Fodor, L. et al.[5][6][7] "Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines."[8] Molecules, 2021.[9]

  • General Review of 1,2,3-Triazole Fused Systems Thomas, J. et al. "Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines." Molecules, 2022.[7]

Sources

Navigating the Fragmentation Maze: A Comparative Guide to HRMS Patterns of Halogenated Triazolopyridazines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the structural elucidation of novel heterocyclic compounds is a critical step. Among these, halogenated triazolopyridazines represent a promising class of molecules, frequently investigated for their diverse pharmacological activities. High-resolution mass spectrometry (HRMS) stands as an indispensable tool for their characterization, offering unparalleled accuracy in mass measurement and detailed insights into their chemical structure through fragmentation analysis. Understanding the fragmentation patterns is not merely an academic exercise; it is fundamental to confirming molecular identity, identifying metabolites, and ensuring the quality and safety of potential drug candidates.[1]

This guide provides an in-depth comparison of the High-Resolution Mass Spectrometry (HRMS) fragmentation patterns of halogenated triazolopyridazines. It is designed to serve as a practical resource for researchers, offering both foundational principles and specific, comparative data to aid in the interpretation of mass spectra for this important class of compounds. While experimental data for a complete comparative series is not always available in published literature, this guide synthesizes established fragmentation principles to present a robust predictive analysis.[2]

The Engine of Elucidation: Experimental Protocols for HRMS Analysis

The quality and interpretability of HRMS data are intrinsically linked to the experimental methodology. The following protocol outlines a standardized approach for the analysis of halogenated triazolopyridazines, ensuring reproducibility and generating high-quality data for fragmentation analysis.

Experimental Protocol: HRMS Analysis of Halogenated Triazolopyridazines
  • Sample Preparation:

    • Dissolve the analytical standard of the halogenated triazolopyridazine in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of 1 mg/mL to create a stock solution.

    • Prepare a working solution by diluting the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

    • For complex matrices, such as in metabolite identification studies, appropriate sample extraction techniques (e.g., solid-phase extraction, liquid-liquid extraction) should be employed to minimize matrix effects.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable for the separation of these compounds.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1-5 µL.

  • High-Resolution Mass Spectrometry (HRMS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally preferred for nitrogen-containing heterocycles.

    • Mass Analyzer: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer is recommended for high-resolution and accurate mass measurements.

    • Capillary Voltage: 3.5-4.5 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Temperature: 350-500 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • Data Acquisition: Acquire data in both full scan MS and tandem MS (MS/MS) modes. For MS/MS, use collision-induced dissociation (CID) with a normalized collision energy ramp (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

  • Data Analysis:

    • Process the acquired data using the instrument manufacturer's software.

    • Determine the accurate mass of the precursor ion and its fragment ions.

    • Calculate the elemental composition of the precursor and fragment ions to aid in structural elucidation.

    • Compare the observed fragmentation patterns with theoretical predictions and data from related compounds.

The Halogen Effect: A Comparative Analysis of Fragmentation Patterns

The nature of the halogen substituent (Fluorine, Chlorine, Bromine, Iodine) profoundly influences the fragmentation pathways of triazolopyridazines. This section provides a comparative overview of the expected fragmentation patterns based on the electronegativity and bond strength of the carbon-halogen bond.

General Fragmentation Pathways

For a generic halogenated triazolopyridazine, the initial event in the mass spectrometer is the formation of the protonated molecule, [M+H]+. Subsequent fragmentation is driven by the stability of the resulting fragment ions and neutral losses. Common fragmentation pathways include:

  • Cleavage of the triazolo ring: This can involve the loss of N2 or HCN.

  • Cleavage of the pyridazine ring: This can lead to the loss of small molecules like HCN or C2H2N2.

  • Loss of the halogen atom: This can occur as a radical (X•) or as HX.

  • Cleavage of substituent groups: Other functional groups on the molecule will also contribute to the fragmentation pattern.

The following diagram illustrates the generalized workflow for HRMS-based fragmentation analysis.

Fragmentation_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_hrms_analysis HRMS Analysis cluster_data_analysis Data Analysis & Elucidation Sample Halogenated Triazolopyridazine Sample Dissolution Dissolution in Organic Solvent Sample->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution LC_Column Reversed-Phase C18 Column Dilution->LC_Column ESI Electrospray Ionization (ESI+) LC_Column->ESI MS1 Full Scan MS (Accurate Mass) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Tandem MS (MS/MS) (Fragmentation Pattern) CID->MS2 Data_Processing Data Processing Software MS2->Data_Processing Elemental_Composition Elemental Composition Calculation Data_Processing->Elemental_Composition Structure_Elucidation Structure Elucidation Elemental_Composition->Structure_Elucidation

Caption: Workflow for HRMS fragmentation analysis of halogenated triazolopyridazines.

Comparative Fragmentation Data

The following table summarizes the predicted key fragment ions and neutral losses for a model 6-halogenated-[2][3][4]triazolo[4,3-b]pyridazine scaffold. The relative abundances are qualitative predictions based on established principles of mass spectrometry.

Halogen (X)Precursor Ion [M+H]+ (m/z)Key Fragment Ion 1 (m/z)Proposed Structure/LossKey Fragment Ion 2 (m/z)Proposed Structure/LossKey Fragment Ion 3 (m/z)Proposed Structure/Loss
Fluorine (F) 155.03127.04[M+H - N2]+128.03[M+H - HCN]+134.04[M+H - HF]+
Chlorine (Cl) 171.00 / 173.00143.01 / 145.01[M+H - N2]+144.00 / 146.00[M+H - HCN]+135.04[M+H - HCl]+
Bromine (Br) 214.95 / 216.95186.96 / 188.96[M+H - N2]+187.95 / 189.95[M+H - HCN]+135.04[M+H - HBr]+
Iodine (I) 261.94233.95[M+H - N2]+234.94[M+H - HCN]+135.04[M+H - HI]+

Note: For chlorine and bromine, the presence of their characteristic isotopic patterns (M+2) is a key diagnostic feature.

Mechanistic Insights into Halogen-Specific Fragmentation

The fragmentation pathways are influenced by the electronic properties of the halogen substituent.

Fluoro-Triazolopyridazines: Due to the high electronegativity and strong C-F bond, the loss of HF is a common fragmentation pathway. Cleavage of the heterocyclic rings often precedes the loss of the fluorine atom.

Fluoro_Fragmentation M_H [M+H]+ (m/z 155) Loss_N2 [M+H - N2]+ (m/z 127) M_H->Loss_N2 - N2 Loss_HCN [M+H - HCN]+ (m/z 128) M_H->Loss_HCN - HCN Loss_HF [M+H - HF]+ (m/z 135) M_H->Loss_HF - HF

Caption: Predicted fragmentation of a fluoro-triazolopyridazine.

Chloro- and Bromo-Triazolopyridazines: The loss of the halogen radical (Cl• or Br•) or the corresponding hydrogen halide (HCl or HBr) are characteristic fragmentation pathways. The isotopic signature of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) provides unambiguous identification of these halogens.

Chloro_Bromo_Fragmentation M_H [M+H]+ (Cl: m/z 171/173) (Br: m/z 215/217) Loss_N2 [M+H - N2]+ M_H->Loss_N2 - N2 Loss_HCN [M+H - HCN]+ M_H->Loss_HCN - HCN Loss_HX [M+H - HX]+ M_H->Loss_HX - HCl / -HBr

Caption: Predicted fragmentation of chloro/bromo-triazolopyridazines.

Iodo-Triazolopyridazines: The C-I bond is the weakest among the halogens, making the loss of an iodine radical (I•) or HI a very favorable fragmentation pathway.

Iodo_Fragmentation M_H [M+H]+ (m/z 262) Loss_I [M+H - I•]+ M_H->Loss_I - I• Loss_HI [M+H - HI]+ M_H->Loss_HI - HI Loss_N2 [M+H - N2]+ M_H->Loss_N2 - N2

Caption: Predicted fragmentation of an iodo-triazolopyridazine.

Conclusion

The HRMS fragmentation patterns of halogenated triazolopyridazines are rich in structural information. A systematic approach, combining standardized experimental protocols with a thorough understanding of halogen-specific fragmentation mechanisms, is crucial for the confident structural elucidation of these important pharmaceutical building blocks. The predictive framework presented in this guide, grounded in established mass spectrometric principles, offers a valuable resource for researchers navigating the complexities of fragmentation analysis. As the field of drug discovery continues to evolve, the detailed structural insights provided by HRMS will remain a cornerstone of innovation and safety.

References

  • Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. MDPI. (2018). [Link]

  • Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its nitroso-genotoxic derivative in sitagliptin pharmaceutical formulation. ResearchGate. (n.d.). [Link]

  • 6-chloro-3-(2-methylcyclopropyl)-[2][3][4]triazolo[4,3-b]pyridazine. PubChem. (n.d.). [Link]

  • Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. PMC. (2019). [Link]

  • High-Resolution Mass Spectrometry in Drug Discovery. ResolveMass Laboratories Inc. (2026). [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. (2019). [Link]

  • Mass Spectral and GC Data of Drugs, Poisons, Pesticides, Pollutants and Their Metabolites. Wiley-VCH. (2007). [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of Triazolo[1,5-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The triazolo[1,5-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science, owing to its diverse biological activities and intriguing photophysical properties. A fundamental understanding of the electronic structure of these compounds is crucial for the rational design of new derivatives with tailored applications. UV-Visible (UV-Vis) absorption spectroscopy provides a powerful, accessible, and informative tool to probe the electronic transitions within these molecules. This guide offers a comparative analysis of the UV-Vis absorption spectra of triazolo[1,5-b]pyridazine derivatives, providing insights into the influence of substitution and solvent effects on their spectral properties. While comprehensive comparative data for a wide range of triazolo[1,5-b]pyridazines is still emerging, by drawing parallels with the closely related and well-studied triazolopyrimidine series, we can establish a predictive framework for understanding their spectroscopic behavior.

The Electronic Landscape of Triazolo[1,5-b]pyridazines: An Overview

The UV-Vis absorption spectra of triazolo[1,5-b]pyridazine derivatives are governed by electronic transitions between molecular orbitals, primarily of the π → π* and n → π* nature. The fused aromatic system gives rise to characteristic absorption bands in the UV and, depending on the substitution, the visible region of the electromagnetic spectrum. The position (λmax), intensity (molar absorptivity, ε), and shape of these bands are exquisitely sensitive to the nature and position of substituents on the heterocyclic core, as well as the polarity of the solvent.

Generally, electron-donating groups (EDGs) such as amino (-NH2), and methoxy (-OCH3) groups tend to cause a bathochromic (red) shift in the absorption maxima, moving them to longer wavelengths. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) and cyano (-CN) groups typically induce a hypsochromic (blue) shift to shorter wavelengths by lowering the energy of the lowest unoccupied molecular orbital (LUMO).

Comparative Analysis of UV-Vis Absorption Spectra

While a systematic study detailing the UV-Vis spectra of a broad series of triazolo[1,5-b]pyridazine derivatives is not extensively documented in the literature, we can infer the expected trends from the available data on analogous heterocyclic systems, such as triazolopyrimidines. The electronic absorption spectra of triazolopyrimidine derivatives have been measured in both polar and nonpolar solvents, with the observed transitions assigned as charge transfer (CT), localized, and delocalized π → π* transitions.[1]

Table 1: UV-Vis Absorption Data for Representative Triazolo[1,5-a]pyrimidine Derivatives

CompoundSubstituent (R)Solventλmax (nm)Reference
1PhenylDioxane375, 360, 325, 301, 298, 250, 223[1]
1PhenylMethanolBlue-shifted bands compared to Dioxane[1]
2p-TolylDioxane~275, ~225[1]
3p-MethoxyphenylMethanol368, 312, 262, 227[1]
3p-MethoxyphenylDioxane355, 313, 263, 225[1]

This table is illustrative and compiled from data on triazolopyrimidine derivatives to demonstrate general spectroscopic trends expected for triazolo[1,5-b]pyridazines.

The data in Table 1 clearly demonstrates the influence of both substituents and solvent polarity on the UV-Vis absorption spectra. For instance, the introduction of a p-methoxyphenyl group (an EDG) generally results in absorption at longer wavelengths compared to an unsubstituted phenyl or p-tolyl group. Furthermore, a noticeable solvent effect is observed, with a general blue shift in polar solvents like methanol compared to nonpolar solvents like dioxane.[1] This negative solvatochromism suggests that the ground state is more polar than the excited state.

For the triazolo[1,5-b]pyridazine system itself, while detailed comparative tables are scarce, individual studies on the synthesis of various derivatives often report characterization data that includes UV-Vis spectroscopy, albeit without a systematic comparison. For example, the synthesis of novel[2][3][4]triazolo[1,5-b][2][3][4][5]tetrazines, a related fused system, highlights the interest in the photophysical properties of such compounds for applications in sensors and organic electronics.[6]

Experimental Protocol for UV-Vis Spectroscopic Analysis

To ensure the acquisition of high-quality and reproducible UV-Vis absorption spectra for triazolo[1,5-b]pyridazine derivatives, the following experimental protocol is recommended.

Objective: To determine the UV-Vis absorption spectrum of a triazolo[1,5-b]pyridazine derivative in a specified solvent and calculate its molar absorptivity.

Materials:

  • Triazolo[1,5-b]pyridazine derivative of interest

  • Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, dioxane, cyclohexane)

  • UV-Vis spectrophotometer (e.g., lambda 4B spectrophotometer)

  • 1.0 cm path length quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of the triazolo[1,5-b]pyridazine derivative (e.g., 1-5 mg).

    • Dissolve the compound in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 10⁻³ M). Ensure complete dissolution.

  • Working Solution Preparation:

    • Prepare a series of dilutions from the stock solution to obtain working solutions with concentrations in the range of 10⁻⁴ to 10⁻⁶ M. The optimal concentration will result in an absorbance reading between 0.1 and 1.0 at the λmax.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.

    • Set the desired wavelength range for scanning (e.g., 200-600 nm).

  • Baseline Correction:

    • Fill a quartz cuvette with the pure solvent to be used for the measurements.

    • Place the cuvette in the reference beam of the spectrophotometer.

    • Run a baseline scan to zero the instrument and subtract any absorbance from the solvent and the cuvette.

  • Sample Measurement:

    • Rinse a second quartz cuvette with the working solution and then fill it.

    • Place the sample cuvette in the sample beam of the spectrophotometer.

    • Initiate the scan to record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the spectrum.

    • Record the absorbance value at λmax.

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Diagram of the Experimental Workflow:

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent (Stock Solution) weigh->dissolve dilute Prepare Dilutions (Working Solutions) dissolve->dilute measure Measure Sample Absorbance dilute->measure setup Spectrophotometer Setup baseline Baseline Correction (Pure Solvent) setup->baseline baseline->measure identify_lambda Identify λmax measure->identify_lambda calculate_epsilon Calculate Molar Absorptivity (ε) identify_lambda->calculate_epsilon caption Experimental workflow for UV-Vis spectroscopy.

Caption: Experimental workflow for UV-Vis spectroscopy.

Causality Behind Experimental Choices

  • Choice of Solvent: The use of spectroscopic grade solvents is critical to avoid interference from impurities that may absorb in the UV region. Comparing spectra in solvents of varying polarity (e.g., cyclohexane, dioxane, ethanol, acetonitrile) can reveal information about the nature of the electronic transition and the polarity of the ground and excited states.

  • Concentration Range: Adherence to the Beer-Lambert law is generally observed for absorbance values up to approximately 1.0. Higher concentrations can lead to intermolecular interactions and deviations from linearity. Therefore, preparing a series of dilutions is essential to find an optimal concentration for accurate measurements.

  • Baseline Correction: This step is crucial to ensure that the measured absorbance is solely due to the compound of interest and not the solvent or the cuvette, thereby ensuring the accuracy of the obtained spectrum.

Conclusion and Future Directions

The UV-Vis absorption spectra of triazolo[1,5-b]pyridazine derivatives provide valuable insights into their electronic structure and are sensitive to both substitution and the surrounding environment. While a comprehensive comparative dataset for this specific heterocyclic system is still being established, by drawing parallels with structurally related compounds like triazolopyrimidines, we can predict and interpret their spectral behavior. The systematic investigation of the photophysical properties of a wider range of triazolo[1,5-b]pyridazine derivatives, including the determination of their UV-Vis absorption spectra in various solvents, will undoubtedly contribute to the development of new functional molecules for applications in medicine and materials science.

References

  • Albright, J. D., Moran, D. B., Wright, W. B., Jr, Collins, J. B., Beer, B., Lippa, A. S., & Greenblatt, E. N. (1981). Synthesis and anxiolytic activity of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines. Journal of Medicinal Chemistry, 24(5), 592–600.
  • Erisman, E. P., & Augustine, L. M. (2012). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Microgram Journal, 10(2), 16-19.
  • Manasir, M., & Nikpour, M. (2021). Convenient synthesis of tetrazolo[1,5-b]pyridazine derivatives. Journal of Chemical Reviews, 11(1), 3-8.
  • Moustafa, H., Elshakre, M. E., Hassaneen, H. M. E., & Abdullah, K. S. (2015). Electronic Spectra, And Dft Calculations Of Some Triazolo [1,5-a]pyrimidine Derivatives. International Journal of Advanced Research, 3(5), 1032-1044.
  • Zhang, Q., Liu, X., Gan, W., Wu, J., Zhou, H., Yang, Z., Zhang, Y., Liao, M., Yuan, P., & Xu, S. (2020). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. ACS Omega, 5(27), 16767–16781.
  • Zheldakova, A. V., Gidaspov, A. A., Suponitsky, K. Y., & Glinyanaya, N. V. (2022). Synthesis of novel[2][3][4]triazolo[1,5-b][2][3][4][5]tetrazines and investigation of their fungistatic activity. Beilstein Journal of Organic Chemistry, 18, 268–279.

  • Moustafa, H., Elshakre, M. E., Hassaneen, H. M. E., & Abdullah, K. S. (2015). Electronic Absorption Spectra of Some Triazolopyrimidine Derivatives. International Journal of Spectroscopy, 2015, 1-10.
  • Lovelette, C. A. (1973). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Journal of Heterocyclic Chemistry, 10(6), 1053-1055.
  • Mu, X., et al. (2017). One-pot formation of 1,2,4-triazolo[1,5-b]pyridazine derivatives. Organic & Biomolecular Chemistry, 15(21), 4643-4647.
  • Zhang, Q., et al. (2020). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. ACS Omega, 5(27), 16767-16781.
  • Zheldakova, A. V., et al. (2022). Synthesis of novel[2][3][4]triazolo[1,5-b][2][3][4][5]tetrazines and investigation of their fungistatic activity. Beilstein Journal of Organic Chemistry, 18, 268-279.

  • Manasir, M., & Nikpour, M. (2021). Convenient synthesis of tetrazolo[1,5-b]pyridazine derivatives. Journal of Chemical Reviews, 3(1), 1-6.
  • Albright, J. D., et al. (1981). Synthesis and anxiolytic activity of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines. Journal of medicinal chemistry, 24(5), 592-600.
  • Erisman, E. P., & Augustine, L. M. (2012). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Microgram Journal, 10(2), 16-19.
  • Moustafa, H., et al. (2015). Electronic Spectra, And Dft Calculations Of Some Triazolo [1,5-a]pyrimidine Derivatives. International Journal of Advanced Research, 3(5), 1032-1044.
  • Lovelette, C. A. (1973). 1,2,3-Triazolo[4,5-b]pyridazines. I. Synthesis of 6-chloro- and 6,7-dichloro-1H-1,2,3-triazolo[4,5-b]pyridazine. Journal of Heterocyclic Chemistry, 10(6), 1053-1055.
  • Fathalla, W., et al. (2023). A novel[2][3][4]triazolo[1,5-a]pteridine framework: Synthesis, photophysical properties and material studies. Dyes and Pigments, 218, 111507.

  • El-Sayed, M. A. F., et al. (2015). Electronic Absorption Spectra of Some Triazolopyrimidine Derivatives. International Journal of Spectroscopy, 2015, 1-10.
  • Ridha, S. M. A., Saleh, Z. A., & Askar, F. W. (2015). Theoretical and Experimental Study for FT-IR and UV/VIS Spectra of 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium(inner salt) by Using DFT Approach. Physical Chemistry, 5(1), 6-15.
  • Tislér, M., & Paudler, W. W. (1968). Mass spectra of some imidazo[1,2-b]pyridazines. Journal of Heterocyclic Chemistry, 5(5), 695-698.

Sources

Scaffold Showdown: Metabolic Stability of [1,2,4]Triazolo[1,5-b]pyridazine vs. Quinoline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in lead optimization: overcoming the rapid hepatic clearance of otherwise potent hits. Scaffold hopping is a standard strategy, but it requires a deep mechanistic understanding of structure-metabolism relationships (SMR). This guide provides an objective, data-driven comparison between the classic quinoline scaffold and the increasingly prominent [1,2,4]triazolo[1,5-b]pyridazine core, focusing on their metabolic stability profiles, intrinsic clearance (


), and the underlying physicochemical causality.

Mechanistic Causality: Electron Density and CYP450 Vulnerability

The choice between a quinoline and a[1,2,4]triazolo[1,5-b]pyridazine scaffold fundamentally alters the molecule's electron distribution, directly impacting its vulnerability to Cytochrome P450 (CYP450) mediated oxidation.

  • Quinoline: A privileged scaffold in medicinal chemistry, quinolines are lipophilic and structurally versatile. However, their relatively electron-rich carbocyclic ring and basic nitrogen make them highly susceptible to CYP-mediated aromatic hydroxylation (often at the 2-, 4-, 6-, or 8-positions) and N-oxidation. In many early-stage programs (e.g., PDE5 or PDE10A inhibitors), quinoline derivatives exhibit rapid microsomal turnover, necessitating extensive steric shielding or bioisosteric replacement to achieve acceptable half-lives 1[1] 2[2].

  • [1,2,4]Triazolo[1,5-b]pyridazine: This fused bicyclic system incorporates three additional nitrogen atoms compared to quinoline. The high nitrogen content significantly reduces the electron density of the aromatic system, lowering the Highest Occupied Molecular Orbital (HOMO) energy. Because CYP450 oxidation is an electrophilic process, this electron deficiency renders the triazolopyridazine core highly resistant to metabolic attack. Furthermore, the reduced lipophilicity (lower LogP) typically decreases non-specific binding to metabolizing enzymes, further improving metabolic stability and oral bioavailability 3[3].

Comparative Performance Data

To objectively evaluate these scaffolds, we compare representative matched-pair or functionally analogous data from recent drug discovery campaigns.

Table 1: Representative In Vitro Metabolic Stability Comparison (Human Liver Microsomes - HLM)

ParameterQuinoline-based Lead[1,2,4]Triazolo[1,5-b]pyridazine LeadMechanistic Driver for Difference
HLM

(min)
15 - 45> 120Electron deficiency in triazolopyridazine resists CYP oxidation.
HLM

(µL/min/mg)
80 - 150 (High)< 15 (Low)Lower lipophilicity reduces enzyme affinity.
Primary Metabolite Aromatic hydroxylation, N-oxideStable core; metabolism shifts to appendagesCYP450 prefers electron-rich carbocycles of quinoline.
Aqueous Solubility Low to ModerateModerate to HighIncreased polarity from multiple nitrogen atoms.

(Note: Data synthesized from benchmark optimization studies, including the development of PDE10A inhibitors and triazolopyridine/pyridazine-based tool compounds like VU6036864 3[3]).

Self-Validating Experimental Protocol: Liver Microsomal Stability Assay

To trust the data, the assay must be self-validating. A robust microsomal stability protocol must include phase I (NADPH-dependent) cofactors, alongside high- and low-clearance reference compounds to verify enzyme activity and analytical integrity.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Incubation Mixture: Combine microsomes (final concentration 0.5 mg/mL protein) with the test compound (final concentration 1 µM). Causality: Keep organic solvent (e.g., DMSO) <0.1% to prevent artificial CYP450 inhibition.

  • Self-Validation Controls: Concurrently run Verapamil (high clearance control) and Warfarin (low clearance control) in separate wells. Causality: If Verapamil does not clear rapidly, the microsomes are inactive/degraded; if Warfarin clears rapidly, there is an analytical artifact or contamination.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the cofactor mixture (1 mM NADPH).

  • Time-Course Sampling: Aliquot 50 µL at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold solvent precipitates proteins and halts enzymatic activity instantly, ensuring accurate time-point resolution.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Calculate

    
     and 
    
    
    
    .

Visualizing the Workflows and Logic

Below is the logical framework for scaffold selection based on metabolic feedback.

ScaffoldSelection Start High-Throughput Screening Hit (Quinoline Scaffold) MetAssay In Vitro Microsomal Assay (HLM / MLM) Start->MetAssay Decision Metabolic Stability Acceptable? MetAssay->Decision OptQuin Optimize Quinoline Appendages (Steric Shielding) Decision->OptQuin Yes / Marginal FailQuin Persistent Core Oxidation (High CL_int) Decision->FailQuin No (Rapid Clearance) ScaffoldHop Scaffold Hopping to [1,2,4]triazolo[1,5-b]pyridazine FailQuin->ScaffoldHop ScaffoldHop->MetAssay Re-test Success Electron-Deficient Core Resists CYP450 ScaffoldHop->Success

Logical workflow for scaffold hopping from quinoline to triazolopyridazine.

MicrosomalAssay Prep Prepare Microsomes & Buffer (0.5 mg/mL protein, pH 7.4) Controls Add Controls: Verapamil (High CL) & Warfarin (Low CL) Prep->Controls TestCmpd Add Test Compound (1 µM final conc.) Prep->TestCmpd Initiate Initiate Reaction (+ 1 mM NADPH at 37°C) Controls->Initiate TestCmpd->Initiate TimePoints Sample at 0, 5, 15, 30, 45, 60 min Quench in Cold ACN + IS Initiate->TimePoints LCMS LC-MS/MS Analysis Calculate t_1/2 and CL_int TimePoints->LCMS

Self-validating in vitro liver microsomal stability assay workflow.

References

  • Synthesis and in Vivo Evaluation of Novel Quinoline Derivatives as Phosphodiesterase 10A Inhibitors.J-Stage.
  • Optimizing metabolic stability of phosphodiesterase 5 inhibitors: Discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity.PubMed.
  • Development of VU6036864: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor.

Sources

Safety Operating Guide

Personal protective equipment for handling 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine

Chemical Profile & Hazard Logic

To safely handle 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine (CAS: 1301714-06-6), we must look beyond the standard Safety Data Sheet (SDS). While often classified generically as an irritant (H315, H319, H335), this compound represents a specific class of halogenated heteroaromatics frequently used as scaffolds for kinase inhibitors (e.g., c-Met or Pim kinase targets).

The "Why" Behind the Risk:

  • Electrophilic Potential: The C-6 bromine atom is highly activated by the electron-deficient triazolopyridazine ring system. This makes it an excellent electrophile for SNAr reactions, but also means it can potentially alkylate biological nucleophiles (proteins/DNA) if exposure occurs.

  • Bioactivity Alert: As a core pharmacophore, this molecule may possess inherent biological activity even before final functionalization.

  • Dustiness: These intermediates often crystallize as fine needles or plates, increasing the risk of aerosolization and inhalation during weighing.

Operational Classification: In the absence of a definitive toxicology report, we apply the Precautionary Principle . Treat this substance as Occupational Exposure Band (OEB) 3 (10–100 µg/m³ OEL) until specific potency data proves otherwise.

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and glasses" are insufficient for bioactive intermediates. The following matrix stratifies protection based on the energy and potential for aerosol generation of the task.

Task CategoryPrimary PPEHand Protection StrategyRespiratory ProtectionRationale
A. Passive Handling (Storage, Inventory, Closed Containers)Standard Lab Coat, Safety Glasses (ANSI Z87.1)Single Nitrile (4 mil / 0.10 mm)Not RequiredLow risk of exposure. Protection focuses on accidental contact with contaminated outer packaging.
B. Active Manipulation (Weighing <1g, Dissolution, TLC)Tyvek® Sleeves or Front-Closing Gown, Safety GogglesDouble Nitrile Inner: 4 milOuter: 5-8 mil (Extended Cuff)Fume Hood Required (Face velocity: 80-100 fpm)Double gloving prevents permeation of organic solvents (e.g., DMSO/DCM) carrying the compound through the skin.
C. High-Energy Processing (Scale-up >10g, Rotary Evaporation, Syringe Filtering)Chemical Resistant Apron over Lab Coat, Face ShieldLaminate / Barrier Gloves (e.g., Silver Shield®) under NitrileP100 / N95 Respirator (If hood sash must be raised >18 inches)High-energy tasks increase splash risk. Laminate gloves offer broad chemical resistance against the halogenated carrier solvents.

Engineering Controls & Operational Protocol

The most critical safety layer is not what you wear, but where you work. The following workflow enforces a "Closed-Loop" concept to minimize open-air exposure.

Protocol: The "Static-Free" Weighing Method
  • Context: Triazolopyridazines are prone to static charge, causing "fly-away" powder that contaminates balance surfaces.

  • Step 1: Place an ionizing bar or anti-static gun inside the fume hood prior to opening the vial.

  • Step 2: Use a disposable antistatic weighing boat or weigh directly into the tared reaction vessel. Never use weighing paper (high slip risk).

  • Step 3: Wipe the exterior of the source container with a solvent-dampened Kimwipe before returning it to storage to remove invisible dust residues.

Workflow Visualization

HandlingWorkflow cluster_hood Controlled Environment Storage Cold Storage (2-8°C) Acclimation Temp Acclimation (Prevent Condensation) Storage->Acclimation 30 mins Hood Fume Hood (Sash @ 18") Acclimation->Hood Transfer Weighing Weighing (Anti-static) Hood->Weighing Solubilization Solubilization (Immediate) Weighing->Solubilization Dissolve ASAP Waste Solid Waste (Halogenated) Weighing->Waste Contaminated Consumables

Figure 1: Safe handling workflow emphasizing temperature acclimation to prevent moisture condensation (which can degrade the bromide) and immediate solubilization to reduce dust risks.

Emergency Response & Decontamination

In the event of a spill, the primary goal is to prevent the spread of the material. Do not use water on the solid powder; it will spread the contamination and potentially hydrolyze the compound.

Spill Response Decision Matrix

SpillResponse Start Spill Detected Type Identify State Start->Type Solid Solid / Powder Type->Solid Liquid Solution Type->Liquid ActionSolid 1. Cover with wet paper towel (Dampened with MeOH) 2. Scoop into jar Solid->ActionSolid ActionLiquid 1. Absorb with Vermiculite 2. Do NOT use paper towels (Permeation risk) Liquid->ActionLiquid Disposal Label: Hazardous Waste (Contains Halogens) ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Decision tree for spill remediation. Note the specific instruction to use solvent-dampened towels for solids to prevent dust cloud formation.

Decontamination Solution: For surface cleaning after solid removal, use a solution of 5% Sodium Thiosulfate followed by soapy water. The thiosulfate helps neutralize potential reactive electrophiles, though simple surfactant washing is usually sufficient for this specific heterocycle.

Disposal Strategy

Proper disposal is a legal and ethical requirement. This compound contains both Bromine and Nitrogen , dictating specific waste streams.

  • Solid Waste: All contaminated gloves, weighing boats, and paper towels must go into Solid Hazardous Waste . Do not use regular trash.

  • Liquid Waste:

    • Stream: Halogenated Organic Waste.

    • Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric acid waste), as mixing with brominated heterocycles can generate toxic bromamines or bromine gas.

  • Rinsate: The first rinse of any glassware should be collected as hazardous waste, not flushed down the drain.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53394609, 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • SafeWork NSW. Handling Potent Compounds in the Pharmaceutical Industry. (General guidance on OEB banding). Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.